molecular formula C9H7ClF3NO B137293 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone CAS No. 97760-76-4

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Número de catálogo: B137293
Número CAS: 97760-76-4
Peso molecular: 237.6 g/mol
Clave InChI: GVPVKKWXJXESIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H7ClF3NO and its molecular weight is 237.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPVKKWXJXESIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538087
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97760-76-4
Record name 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 97760-76-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active molecules. This document details its chemical properties, synthesis, and its role in the development of beta-2 adrenergic receptor agonists.

Chemical and Physical Properties

This compound is a substituted acetophenone that serves as a crucial building block in organic synthesis. While extensive experimental data for this specific intermediate is not widely published, the following table summarizes its known properties.

PropertyValueSource
CAS Number 97760-76-4N/A
Molecular Formula C₉H₇ClF₃NON/A
Molecular Weight 237.61 g/mol N/A
Appearance White to pale brown solid[1]
Solubility Slightly soluble in chloroform and methanol.[1][1]

Synthesis and Experimental Protocols

This compound is a known intermediate in the synthesis of Mabuterol, a selective β₂ adrenergic receptor agonist. The synthesis generally involves the acylation of a substituted aniline.

Experimental Protocol: Synthesis of this compound

A detailed, validated experimental protocol for the synthesis of this specific intermediate is not publicly available. However, a general synthetic approach can be derived from the synthesis of Mabuterol. The final acylation step to produce the target molecule would typically involve the reaction of 3-chloro-5-(trifluoromethyl)aniline with an acetylating agent.

Purification: Purification of the crude product is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Biological Significance and Signaling Pathways

This compound is primarily of interest due to its role as a direct precursor to Mabuterol. Therefore, its biological relevance is understood in the context of the pharmacological action of Mabuterol.

Mabuterol is a selective beta-2 adrenergic receptor agonist. These receptors are predominantly found in the smooth muscle cells of the airways. Activation of β₂ adrenergic receptors initiates a signaling cascade that leads to bronchodilation, making it a target for the treatment of asthma and other respiratory conditions.

Mabuterol Signaling Pathway

The binding of Mabuterol to the β₂ adrenergic receptor triggers the following signaling cascade:

Mabuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Mabuterol Mabuterol B2AR β₂ Adrenergic Receptor Mabuterol->B2AR Binds to G_protein Gs Protein (αβγ) B2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK Myosin Light Chain Kinase (MLCK) PKA->Myosin_LCK Inhibits Bronchodilation Bronchodilation Myosin_LCK->Bronchodilation Leads to

Caption: Signaling pathway of Mabuterol, the downstream product of the title compound.

Experimental Workflow: Synthesis Overview

The synthesis of this compound is a key step in a multi-step synthetic route. The following diagram illustrates a logical workflow for its preparation and subsequent use.

Synthesis_Workflow Start Starting Material: 3-Chloro-5-(trifluoromethyl)aniline Reaction Step 1: Acylation (e.g., with Acetyl Chloride or Acetic Anhydride) Start->Reaction Product Crude Product: This compound Reaction->Product Purification Step 2: Purification (Recrystallization or Column Chromatography) Product->Purification FinalProduct Pure Intermediate Purification->FinalProduct NextStep Further Synthetic Steps (e.g., to Mabuterol) FinalProduct->NextStep Analysis Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: A generalized workflow for the synthesis and utilization of the title compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines available data with established theoretical methodologies for property determination.

Core Physicochemical Data

The fundamental identifiers and molecular properties of this compound are summarized below.

PropertyValueSource
CAS Number 97760-76-4
Molecular Formula C₉H₇ClF₃NO
Molecular Weight 237.61 g/mol

A comprehensive summary of available and estimated physicochemical data is presented in the following table. It is important to note that where specific experimental values are unavailable, this guide refers to general methodologies for their determination.

ParameterValueExperimental Protocol/Notes
Melting Point Data not availableSee Experimental Protocols section.
Boiling Point Data not availableSee Experimental Protocols section.
Solubility Data not availableSee Experimental Protocols section.
pKa Data not availableSee Experimental Protocols section.
logP Data not availableSee Experimental Protocols section.

Experimental Protocols

Detailed experimental methodologies for the determination of key physicochemical parameters are outlined below. These represent standard laboratory practices applicable to a compound of this nature.

Melting Point Determination

A standard capillary melting point apparatus can be utilized. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded as the melting point.

Solubility Assessment

The solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO, acetone) by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by techniques like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

The pKa of the amino group can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter. The pKa is determined from the titration curve as the pH at the half-equivalence point.

G cluster_0 pKa Determination Workflow A Prepare solution of This compound B Titrate with standardized strong acid (e.g., HCl) A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of titrant added C->D E Determine pKa at the half-equivalence point D->E

Workflow for pKa determination by potentiometric titration.

logP Determination by HPLC

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase (e.g., C18) is measured with a series of mobile phases of varying composition (e.g., methanol-water mixtures). The retention times are then correlated with the known logP values of a set of standard compounds to calculate the logP of the target molecule.

G cluster_1 logP Determination via HPLC A Inject compound and standards onto RP-HPLC column B Elute with a series of mobile phase compositions A->B C Measure retention times B->C D Correlate retention times with known logP of standards C->D E Calculate logP of the target compound D->E

An In-depth Technical Guide to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an aromatic ketone with the chemical formula C9H7ClF3NO.[1][2] Its structure features a phenyl ring substituted with an amino group, a chloro group, a trifluoromethyl group, and an ethanone group.

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Formula C9H7ClF3NO[1][2]
Molecular Weight 237.61 g/mol [1][2]
CAS Number 97760-76-4[1]
Isomeric SMILES CC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F[2]
Appearance Solid (form may vary)-
Solubility Data not readily available; likely soluble in organic solvents.-

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of various target molecules, notably in the development of β2-adrenergic agonists. One such example is its role as an intermediate in the synthesis of Mabuterol.[1][3] The general synthetic approach involves the modification of substituted acetophenone derivatives.

Experimental Protocol: Synthesis of Mabuterol from an Acetophenone Intermediate

The synthesis of Mabuterol, a β2-adrenergic agonist, provides a relevant experimental context for the utility of this compound and its analogs. The synthesis generally proceeds through the following key steps, starting from a related acetophenone derivative.

  • Step 1: Bromination of the Acetophenone: The starting acetophenone derivative is brominated at the alpha-carbon of the acetyl group. This is typically achieved using a brominating agent such as bromine in a suitable solvent like methanol.

  • Step 2: Formation of the Amino Alcohol: The resulting α-bromo ketone is then reacted with an appropriate amine, such as tert-butylamine, to introduce the amino group and form an aminoketone. This intermediate is subsequently reduced to the corresponding amino alcohol.

  • Step 3: Reduction of the Ketone: The ketone functionality of the aminoketone is reduced to a hydroxyl group. This reduction is commonly carried out using a reducing agent like sodium borohydride in a protic solvent such as methanol.

  • Step 4: Purification and Salt Formation: The final product, Mabuterol, is purified using standard techniques such as recrystallization or chromatography. It is often converted to a hydrochloride salt to improve its stability and solubility.

A detailed description of the syntheses of new acetophenone derivatives and their conversion to phenyl-aminoethanol analogues like mabuterol is provided in the scientific literature.[3] Researchers should refer to such publications for precise reaction conditions, stoichiometry, and purification methods.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a β2-adrenergic agonist like Mabuterol, starting from an acetophenone derivative.

G Generalized Synthesis Workflow A Substituted Acetophenone Derivative B Alpha-Bromination A->B Brominating Agent C α-Bromo Ketone Intermediate B->C D Reaction with tert-Butylamine C->D E Aminoketone Intermediate D->E F Reduction of Ketone (e.g., NaBH4) E->F Reducing Agent G Final Product (e.g., Mabuterol) F->G

Caption: Generalized workflow for the synthesis of Mabuterol.

References

A Technical Guide to the Spectral Analysis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral characteristics of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. The document is structured to offer an in-depth analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Detailed experimental protocols are provided to aid in the replication of these analytical methods.

Hypothetical Spectral Data

The structural formula of this compound is presented below, with atoms numbered for the purpose of spectral assignments.

The hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d (J = 2.0 Hz)1HH-2
7.60d (J = 2.0 Hz)1HH-6
5.10br s2H-NH₂
2.55s3HH-8 (-CH₃)

The hypothetical ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Chemical Shift (δ) ppmAssignment
196.5C-7 (C=O)
145.0C-4
134.0C-1
131.5C-2
128.0 (q, J ≈ 30 Hz)C-5
123.0 (q, J ≈ 270 Hz)-CF₃
120.0C-3
118.5C-6
26.5C-8 (-CH₃)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

m/zRelative Intensity (%)Assignment
253/255100/33[M]⁺ / [M+2]⁺
238/24060/20[M - CH₃]⁺
210/21215/5[M - CH₃ - CO]⁺
17340[M - CH₃CO - Cl]⁺
4350[CH₃CO]⁺

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3350MediumN-H stretch (asymmetric and symmetric)
3080WeakAromatic C-H stretch
1680StrongC=O stretch (ketone)
1610, 1500MediumC=C stretch (aromatic)
1350StrongC-N stretch
1300-1100StrongC-F stretch
880StrongC-H out-of-plane bend
750MediumC-Cl stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

  • Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer.[2] A standard single-pulse experiment is typically used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.[3][4] A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[3][5]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

  • Sample Introduction: For a volatile and thermally stable compound, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. The sample in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8] This "hard" ionization technique provides a reproducible fragmentation pattern that is useful for structural elucidation.[6][8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[9]

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

  • Sample Preparation (Solid):

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder.[10] The mixture is then pressed under high pressure to form a transparent pellet.[10]

    • Thin Solid Film Method: The solid is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[11] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[11]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10] This method requires minimal sample preparation.[12]

  • Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer.[13] A background spectrum (of air or a blank KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a novel chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (EI-MS) purification->ms ir IR Spectroscopy (FTIR) purification->ir nmr_interp NMR Data Analysis (Chemical Shift, Coupling, Integration) nmr->nmr_interp ms_interp MS Data Analysis (Molecular Ion, Fragmentation) ms->ms_interp ir_interp IR Data Analysis (Functional Group Identification) ir->ir_interp structure Structure Confirmation nmr_interp->structure ms_interp->structure ir_interp->structure

Caption: Workflow for Compound Characterization.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone before handling, storage, or disposal. The toxicological and ecotoxicological data presented herein are largely based on structurally similar compounds due to the limited availability of specific data for this molecule.

Introduction

This compound, with CAS number 97760-76-4, is a fluorinated aromatic amine derivative. Its structural features, including a halogenated and trifluoromethylated aniline core, suggest its potential utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of these functional groups also indicates a need for careful handling due to potential biological activity and associated hazards. This guide provides a comprehensive overview of the available safety and handling information for this compound, with a focus on serving researchers and professionals in drug development.

Hazard Identification and Classification

Due to the lack of a specific, publicly available, and comprehensive Safety Data Sheet for this compound, the following hazard classification is inferred from structurally related compounds, such as other chlorinated and trifluoromethylated anilines and phenyl ethanones.

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Warning

Hazard Pictograms:

  • alt text

  • alt text

Precautionary Statements (Anticipated):

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P273Avoid release to the environment.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P391Collect spillage.
P501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Limited specific experimental data for the physical and chemical properties of this compound are available. The following table includes reported and estimated values.

PropertyValue
Molecular Formula C₉H₇ClF₃NO
Molecular Weight 237.61 g/mol
Appearance Solid (form not specified)
Melting Point No data available
Boiling Point No data available
Solubility Insoluble in water; soluble in organic solvents.
LogP (estimated) 3.5 - 4.0

Toxicological and Ecotoxicological Information

Acute Toxicity (Predicted):

Route of ExposureEndpointValueBasis for Prediction
Oral (Rat)LD50300 - 2000 mg/kgBased on various substituted anilines.
Dermal (Rabbit)LD50> 2000 mg/kgBased on various substituted anilines.
Inhalation (Rat)LC50No data availableInsufficient data for reliable prediction.

Ecotoxicity (Predicted):

OrganismEndpointValueBasis for Prediction
Fish (e.g., Cyprinus carpio)LC50 (96h)1 - 10 mg/LQSAR models for substituted anilines suggest high aquatic toxicity.[2]
Daphnia (e.g., Daphnia magna)EC50 (48h)0.1 - 1 mg/LQSAR models for substituted anilines suggest very high aquatic toxicity.[2]
Algae (e.g., Pseudokirchneriella subcapitata)IC50 (72h)0.1 - 1 mg/LChloroanilines are known to be toxic to algae.[3]

Experimental Protocols: Safe Handling and Disposal

Given the anticipated hazards, stringent adherence to safety protocols is mandatory.

General Handling Protocol

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Assemble Spill Kit prep_hood->prep_spill handle_aliquot Aliquot Compound prep_spill->handle_aliquot handle_reaction Perform Reaction/Procedure handle_aliquot->handle_reaction handle_transfer Transfer Solutions handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Label and Store Waste cleanup_waste->cleanup_dispose cleanup_ehs Arrange EHS Pickup cleanup_dispose->cleanup_ehs

Caption: A workflow for the safe handling of this compound.

Methodology:

  • Preparation:

    • Review SDS: Thoroughly read and understand the Safety Data Sheet for the compound and all other reagents to be used.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.

    • Chemical Fume Hood: All handling of the solid and its solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Spill Kit: Ensure a spill kit containing absorbent material suitable for organic compounds is readily accessible.

  • Handling:

    • Aliquotting: When weighing the solid, use a spatula and weigh it onto a weighing paper or directly into a tared vessel inside the fume hood. Avoid creating dust.

    • Solution Preparation: Add solvents slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser.

    • Transfers: Use appropriate glassware (e.g., pipettes, syringes) for transferring solutions to minimize the risk of spills.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste.

    • Waste Segregation: All waste containing this compound, including unused material, contaminated PPE, and rinsates, must be collected in a designated, labeled container for halogenated organic waste.[4] Do not mix with non-halogenated waste.

    • Waste Labeling and Storage: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Store the sealed container in a designated satellite accumulation area away from incompatible materials.

    • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to heat, light, and moisture.

  • Incompatible Materials: Strong oxidizing agents.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the logical flow of mitigating the risks associated with handling this compound.

G cluster_hazard Identified Hazards cluster_control Control Measures cluster_outcome Desired Outcome hazard_inhale Inhalation Hazard control_hood Use Fume Hood hazard_inhale->control_hood hazard_skin Skin/Eye Contact Hazard control_ppe Wear Appropriate PPE hazard_skin->control_ppe hazard_ingest Ingestion Hazard control_handling Careful Handling Techniques hazard_ingest->control_handling hazard_env Environmental Hazard control_disposal Segregated Waste Disposal hazard_env->control_disposal outcome_safe Safe Laboratory Operation control_hood->outcome_safe control_ppe->outcome_safe control_handling->outcome_safe control_disposal->outcome_safe

Caption: A logical diagram illustrating the relationship between hazards, controls, and the desired safety outcome.

References

The Pivotal Role of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in the Synthesis of the β2-Adrenergic Agonist Mabuterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Mabuterol, a selective β2-adrenergic receptor agonist, with a specific focus on the critical role of the intermediate, 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This document details the synthetic pathway, experimental protocols derived from available literature, and the pharmacological context of Mabuterol's mechanism of action. Physicochemical properties of the key compounds are tabulated, and the synthetic workflow and biological signaling cascade are visually represented through diagrams. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Mabuterol is a potent and selective β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions. Its chemical structure, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol, is key to its targeted pharmacological activity. The synthesis of Mabuterol involves a multi-step process in which this compound serves as a crucial intermediate. This guide elucidates the synthetic transformation of this key ethanone derivative into the final active pharmaceutical ingredient.

Physicochemical Properties of Key Intermediates

A clear understanding of the physical and chemical properties of the intermediates is essential for process optimization and characterization. The table below summarizes the available data for this compound and its subsequent derivatives in the synthesis of Mabuterol.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
This compound97760-76-4C₉H₇ClF₃NO237.61Solid
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone97760-87-7C₉H₆BrClF₃NO316.50Solid
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol (Mabuterol)56341-08-3C₁₃H₁₈ClF₃N₂O310.74Solid

Synthetic Pathway and Experimental Protocols

The synthesis of Mabuterol from this compound proceeds through a three-step reaction sequence involving bromination, amination, and reduction.

Synthesis of Mabuterol from this compound

The overall synthetic scheme is presented below:

G A 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone B 1-[4-Amino-3-chloro-5- (trifluoromethyl)phenyl]-2-bromoethanone A->B  Br₂ / Acetic Acid  60-65 °C, 0.5 h C 1-[4-Amino-3-chloro-5- (trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone B->C  tert-butylamine / propan-2-ol  Ambient Temp, 1.5 h D Mabuterol C->D  NaBH₄ / propan-2-ol  Ambient Temp, 4 h

Caption: Synthetic workflow for Mabuterol.

Experimental Protocols

The following protocols are based on available literature. Precise quantitative data such as reaction yields and detailed spectroscopic characterization for the intermediates are not fully available in the public domain and would require access to the primary research article by Kruger et al. (1984).

Step 1: Bromination of this compound

  • Objective: To synthesize 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone.

  • Reagents:

    • This compound

    • Bromine (Br₂)

    • Acetic acid

  • Procedure:

    • Dissolve this compound in acetic acid.

    • Add bromine to the solution.

    • Heat the reaction mixture to 60-65 °C for 30 minutes, potentially with irradiation.

    • After the reaction is complete, the product, 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, is isolated. Detailed work-up and purification procedures are not specified in the available literature.

Step 2: Amination of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

  • Objective: To synthesize 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone.

  • Reagents:

    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

    • tert-Butylamine

    • Propan-2-ol

  • Procedure:

    • Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone in propan-2-ol.

    • Add tert-butylamine to the solution.

    • Stir the reaction mixture at ambient temperature for 1.5 hours.

    • The resulting product is 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone. Detailed work-up and purification procedures are not specified in the available literature.

Step 3: Reduction of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone to Mabuterol

  • Objective: To synthesize Mabuterol.

  • Reagents:

    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone

    • Sodium borohydride (NaBH₄)

    • Propan-2-ol

  • Procedure:

    • Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone in propan-2-ol.

    • Add sodium borohydride to the solution.

    • Stir the reaction mixture at ambient temperature for 4 hours.

    • Upon completion, Mabuterol is isolated. Detailed work-up and purification procedures are not specified in the available literature.

Pharmacological Role of Mabuterol: β2-Adrenergic Receptor Signaling

Mabuterol functions as a selective β2-adrenergic receptor agonist.[1] These receptors are predominantly found on the smooth muscle cells of the airways. The binding of Mabuterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway of Mabuterol

The activation of the β2-adrenergic receptor by an agonist like Mabuterol triggers a series of intracellular events, as depicted in the following diagram.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mabuterol Mabuterol Receptor β2-Adrenergic Receptor Mabuterol->Receptor Binds to G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Mabuterol's signaling pathway.

Upon binding of Mabuterol to the β2-adrenergic receptor, the associated Gs protein is activated. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, causing bronchodilation.

Conclusion

This compound is a cornerstone intermediate in the chemical synthesis of Mabuterol. The synthetic route, though straightforward in its three main steps of bromination, amination, and reduction, requires precise control of reaction conditions to ensure high yield and purity of the final product. While the general methodology is established, a lack of publicly available, detailed experimental data, including yields and spectroscopic information for the intermediates, highlights the need for further research and publication in this area to support future drug development and manufacturing efforts. The understanding of Mabuterol's mechanism of action via the β2-adrenergic signaling pathway provides the essential pharmacological context for its therapeutic use.

References

The Trifluoromethyl Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into small molecule scaffolds has emerged as a paramount strategy in the design of novel kinase inhibitors. This powerful electron-withdrawing moiety offers a unique combination of properties, including increased metabolic stability, enhanced membrane permeability, and the ability to modulate protein-ligand interactions, ultimately leading to inhibitors with improved potency and selectivity.[1][2] This technical guide delves into the core principles of utilizing trifluoromethyl scaffolds in kinase inhibitor discovery, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows.

The Role of the Trifluoromethyl Group in Kinase Inhibitor Design

The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature can profoundly influence the pKa of nearby functional groups, altering their ionization state and interaction with the kinase active site. Furthermore, the lipophilicity of the CF3 group can enhance the pharmacokinetic properties of a drug candidate, improving its absorption and distribution.[2] The metabolic stability of the C-F bond also makes trifluoromethylated compounds resistant to oxidative metabolism, prolonging their in vivo half-life.[2]

Recent research has highlighted the versatility of the trifluoromethyl group in targeting a wide array of kinases. For instance, trifluoromethylpyrimidine-based compounds have demonstrated potent inhibitory activity against key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2).[1] Similarly, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents targeting SGK1.[3][4] The unusual N-trifluoromethylpyrazole pharmacophore has been successfully employed to develop metabolically robust CHK1 inhibitors.[5]

Quantitative Data on Trifluoromethyl-Containing Kinase Inhibitors

The efficacy of kinase inhibitors is quantified by various metrics, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the in vitro and in vivo activities of several recently developed kinase inhibitors featuring trifluoromethyl scaffolds.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 8b SGK1---
MU380 CHK1-SCH900776-
Compound 30 FLT3-D835Y<4--
Compound 30 CHK1<4--
Compound 18 (CHMFL-KIT-64) c-KIT (wt)<10--
Compound 18 (CHMFL-KIT-64) c-KIT (T670I)<10--

Table 2: Cellular Antiproliferative Activity

Compound IDCell LineIC50 (nM)Target Pathway
Compound 8b PC3 (Prostate Cancer)-SGK1
Compound 8b LNCaP (Prostate Cancer)-SGK1
Compound 8b K562 (Leukemia)-SGK1
Compound 8b HeLa (Cervical Cancer)-SGK1
Compound 30 MV4-11 (AML)<4FLT3/CHK1

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the discovery and characterization of trifluoromethyl-containing kinase inhibitors.

General Synthesis of Trifluoromethyl-Containing Scaffolds

The synthesis of kinase inhibitors bearing a trifluoromethyl group often involves the use of specialized building blocks. A common strategy is the introduction of the trifluoromethyl group at an early stage of the synthesis. For example, the synthesis of 4-trifluoromethyl-2-anilinoquinoline derivatives starts from commercially available trifluoromethylated anilines which are then subjected to a series of cyclization and substitution reactions to build the final quinoline scaffold.[3]

A generalized workflow for the synthesis is depicted below:

Synthesis_Workflow Start Trifluoromethylated Starting Material Step1 Scaffold Formation (e.g., Cyclization) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Step2->Step3 Final Final Inhibitor Step3->Final

Caption: Generalized synthetic workflow for trifluoromethyl kinase inhibitors.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay (Promega).

Protocol:

  • Reagent Preparation: Prepare kinase, substrate, and compound solutions in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

  • Kinase Reaction: Add 2.5 µL of a kinase/substrate mixture to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay

The antiproliferative effects of the inhibitors on cancer cell lines are assessed using assays such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Signaling Pathways and Inhibition

Understanding the signaling context of the target kinase is crucial for interpreting the effects of an inhibitor. The following diagrams illustrate key signaling pathways targeted by trifluoromethyl-containing inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor CF3-Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by a trifluoromethyl inhibitor.

PYK2 Signaling Pathway

Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation.[1]

PYK2_Pathway cluster_cytoplasm Cytoplasm PYK2 PYK2 Src Src PYK2->Src FAK FAK Src->FAK Paxillin Paxillin FAK->Paxillin Migration Cell Migration & Invasion Paxillin->Migration Integrin Integrin Signaling Integrin->PYK2 Inhibitor CF3-Inhibitor Inhibitor->PYK2

Caption: PYK2 signaling pathway and its inhibition by a trifluoromethyl inhibitor.

Conclusion and Future Directions

The incorporation of trifluoromethyl scaffolds has proven to be a highly successful strategy in the development of potent and selective kinase inhibitors. The unique properties of the CF3 group contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The examples highlighted in this guide underscore the broad applicability of this approach across a range of kinase targets implicated in cancer and other diseases.

Future research in this area will likely focus on the development of novel trifluoromethylated building blocks to expand the accessible chemical space. Furthermore, a deeper understanding of the specific interactions between the trifluoromethyl group and the kinase active site through advanced computational modeling and structural biology will facilitate the rational design of next-generation inhibitors with enhanced efficacy and safety profiles. The continued exploration of trifluoromethyl chemistry in the context of kinase inhibitor design holds immense promise for the discovery of new and effective therapeutics.

References

In-Depth Technical Guide on 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone and its derivatives, with a focus on their synthesis, biological activity, and mechanism of action as kinase inhibitors. This information is intended to support researchers and professionals in the field of drug discovery and development.

Core Compound and Derivatives: An Overview

The core structure, this compound, serves as a versatile scaffold for the development of various analogs, particularly urea derivatives, which have shown significant potential as kinase inhibitors. The strategic placement of the chloro and trifluoromethyl groups on the phenyl ring plays a crucial role in the pharmacological activity of these compounds.

Quantitative Biological Data

The primary biological target identified for derivatives of this core structure is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR). Inhibition of VEGFR-2 is a key mechanism in anti-angiogenic therapies for cancer.

A notable derivative, a urea-substituted analog of the core compound, has demonstrated potent inhibitory activity against KDR. The following table summarizes the available quantitative data.

Compound IDStructureTarget KinaseIC50 (µM)
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)ureaKDR0.0689[1]

This data highlights the potential of this chemical series as potent KDR inhibitors. Further research is needed to explore the structure-activity relationship (SAR) and to evaluate the efficacy of a wider range of analogs against various kinases.

Experimental Protocols

Synthesis of this compound Urea Derivatives

The synthesis of urea derivatives from the core compound, this compound, typically involves a multi-step process. A general protocol is outlined below, which can be adapted for the synthesis of various analogs.

Step 1: Synthesis of the Isocyanate Intermediate

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add a phosgene equivalent, such as triphosgene, dropwise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain the crude isocyanate intermediate. This intermediate is often used in the next step without further purification.

Step 2: Urea Formation

  • Dissolve the crude isocyanate intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Add the desired amine derivative to the solution. The choice of amine will determine the final urea analog.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the final urea derivative.

KDR Kinase Inhibition Assay

The following is a general protocol for assessing the in vitro inhibitory activity of the synthesized compounds against KDR, based on the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human KDR (VEGFR-2) enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a 96-well or 384-well plate, add the kinase buffer, the test compound dilutions, and the KDR enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

  • Luminescence is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the active derivatives of this compound is the inhibition of the VEGFR-2 signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling events, leading to endothelial cell proliferation, migration, and survival.

The urea derivatives of the core compound are believed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the KDR kinase domain. This binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.

Below is a diagram illustrating the VEGFR-2 signaling pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Survival Survival Akt->Survival Permeability Permeability Akt->Permeability Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

VEGFR-2 Signaling Pathway

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the this compound scaffold.

Drug_Discovery_Workflow A Compound Library Synthesis (Based on core scaffold) B High-Throughput Screening (KDR Kinase Assay) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D D->B Iterative Design E In Vitro ADME/Tox D->E F In Vivo Efficacy Studies E->F G Preclinical Development F->G

Kinase Inhibitor Discovery Workflow

References

In-Depth Technical Guide: Applications of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the known applications of the chemical intermediate, 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This compound serves as a critical building block in the synthesis of pharmacologically active molecules, most notably the selective β2-adrenergic receptor agonist, Mabuterol. Furthermore, its structural motifs suggest potential for the development of targeted therapies in oncology, such as kinase inhibitors.

Core Application: Synthesis of Mabuterol

This compound is a key precursor in the multi-step synthesis of Mabuterol, a bronchodilator used in the treatment of respiratory conditions. The synthesis transforms the ethanone moiety into the final ethanolamine structure responsible for its therapeutic effect.

Experimental Protocol: Synthesis of Mabuterol from this compound

The synthesis of Mabuterol from its ethanone precursor involves a two-step process of bromination followed by substitution and reduction.

Step 1: Bromination

A solution of this compound in a suitable solvent such as acetic acid is treated with bromine. The reaction is typically carried out at a controlled temperature to yield the intermediate, 2-bromo-1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination and Reduction

The bromo-intermediate is then reacted with an excess of tert-butylamine. This step results in the substitution of the bromine atom and the subsequent reduction of the ketone to a hydroxyl group, yielding Mabuterol.

Biological Activity of Mabuterol

Mabuterol is a selective β2-adrenergic receptor agonist. Its primary therapeutic action is the relaxation of smooth muscle in the airways, leading to bronchodilation.[1] This effect is mediated by the activation of β2-adrenergic receptors, which stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1]

Recent studies have also indicated that Mabuterol can inhibit the proliferation of airway smooth muscle cells (ASMCs), a key factor in airway remodeling in chronic respiratory diseases.

CompoundCell LineAssayResult
MabuterolRat ASMCsPDGF-BB-induced proliferationDose-dependent inhibition
Pharmacokinetic Properties of Mabuterol

Pharmacokinetic studies in rats have shown that Mabuterol is well-absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours. It is primarily metabolized in the liver and excreted in the urine and feces.

Potential Application: Kinase Inhibitor Development

The substituted phenyl ring of this compound is a common scaffold in the design of kinase inhibitors, which are a cornerstone of modern oncology. While no direct synthesis of a kinase inhibitor from this specific ethanone has been published, research on structurally related compounds provides a strong rationale for its potential in this area.

A notable study describes the synthesis and evaluation of a series of o-amino-arylurea derivatives as inhibitors of the Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR-2. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Synthesis of a Potent KDR Inhibitor from a Related Scaffold

A highly potent KDR inhibitor, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, was synthesized from a related starting material. This synthesis provides a template for how this compound could be utilized in a similar synthetic strategy. The key steps would involve the conversion of the ethanone to an amine, followed by reaction with a suitable isocyanate to form the urea linkage, and subsequent elaboration of the molecule to achieve high-affinity binding to the kinase.

CompoundTargetIC50 (µM)
1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)ureaKDR0.0689[2]
KDR Signaling Pathway

The KDR signaling pathway is initiated by the binding of vascular endothelial growth factor (VEGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis. Inhibition of KDR blocks these downstream effects, thereby inhibiting tumor growth.

Visualizations

Mabuterol_Synthesis start 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone bromo 2-Bromo-1-(4-amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone start->bromo Br2, Acetic Acid mabuterol Mabuterol bromo->mabuterol tert-Butylamine

Caption: Synthesis of Mabuterol.

KDR_Inhibitor_Synthesis_Concept start 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone amine Corresponding Amine start->amine Reductive Amination urea Urea Intermediate amine->urea Isocyanate inhibitor Potential KDR Inhibitor urea->inhibitor Further Elaboration

Caption: Conceptual Synthesis of a KDR Inhibitor.

KDR_Signaling_Pathway VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR P_KDR P-KDR KDR->P_KDR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway P_KDR->RAS_RAF_MEK_ERK PI3K_Akt PI3K/Akt Pathway P_KDR->PI3K_Akt Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_Akt->Proliferation PI3K_Akt->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: Simplified KDR Signaling Pathway.

References

A Technical Guide to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate with significant potential in the field of drug discovery and development. This document details its commercial availability, outlines a representative synthetic workflow, and contextualizes its application in targeting crucial signaling pathways implicated in oncology.

Commercial Sourcing and Availability

This compound, identified by the CAS Number 97760-76-4 , is available from a range of specialized chemical suppliers. The following table summarizes the available data on commercial sources, including product codes, reported purity, and available quantities. Pricing information is often subject to quotation and may vary based on quantity and purity requirements.

SupplierProduct CodePurityAvailable Quantities
BLDpharm 49059Information available upon requestGram and kilogram scales
Cenmed C007B-617578Information available upon request50mg
Fisher Scientific (distributing for Toronto Research Chemicals) A621875Information available upon request50mg, 100mg, 250mg
Key Organics FN-306>95%Inquire for details
Ambeed A21875Information available upon requestGram and kilogram scales
Zibo Hangyu Biotechnology Development Co., Ltd 97760-76-499%Inquire for details

Synthetic Methodologies: An Experimental Overview

While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, a general understanding of the synthetic process can be extrapolated from common organic chemistry principles for the formation of substituted acetophenones. A representative multi-step synthesis is outlined below. This protocol is intended for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting.

Representative Synthetic Protocol:

  • Nitration of a Substituted Benzotrifluoride: The synthesis would likely commence with the nitration of a suitable chloro- and trifluoromethyl-substituted benzene derivative. This electrophilic aromatic substitution introduces a nitro group, a precursor to the required amine functionality.

  • Reduction of the Nitro Group: The nitro-substituted intermediate is then subjected to reduction to yield the corresponding aniline. Common reducing agents for this transformation include metals such as iron or tin in the presence of acid, or catalytic hydrogenation.

  • Acetylation of the Aniline: The final step involves the acetylation of the substituted aniline to introduce the ethanone moiety. This is typically achieved through a Friedel-Crafts acylation or a related reaction using acetyl chloride or acetic anhydride in the presence of a suitable Lewis acid catalyst.

  • Purification: The final product would be purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Visualization of a Generic Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chemical intermediate like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Starting Materials reaction Chemical Reaction (e.g., Nitration, Reduction, Acetylation) start->reaction Reagents, Catalyst workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purify Purification (e.g., Column Chromatography, Recrystallization) crude->purify analysis Quality Control (NMR, HPLC, Mass Spec) purify->analysis final_product Pure Compound analysis->final_product Meets Specifications

A generalized workflow for chemical intermediate synthesis.

Relevance in Drug Discovery: Targeting the KDR Kinase Signaling Pathway

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly kinase inhibitors. One of the key targets in this area is the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1]

Inhibitors of the KDR signaling pathway can block the downstream effects of Vascular Endothelial Growth Factor (VEGF), thereby impeding tumor angiogenesis and growth. The chemical structure of this compound provides a scaffold that can be elaborated to design potent and selective KDR inhibitors.

Visualization of the VEGF/KDR Signaling Pathway

The diagram below illustrates a simplified representation of the VEGF/KDR signaling pathway and highlights the point of intervention for KDR inhibitors.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade VEGF VEGF Ligand KDR KDR (VEGFR-2) Receptor VEGF->KDR Binding P1 Receptor Dimerization & Autophosphorylation KDR->P1 Activation P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->P2 P3 Cellular Response P2->P3 Proliferation, Migration, Survival, Angiogenesis inhibitor KDR Kinase Inhibitor (Synthesized from Intermediate) inhibitor->P1 Blocks

Simplified VEGF/KDR signaling pathway and inhibitor action.

References

Technical Guide on the Neuroprotective Agent Sabeluzole

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CAS 97760-76-4: The IUPAC name for the compound with CAS number 97760-76-4 is 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone.[1][2][3] This compound is a chemical intermediate used in the synthesis of other molecules.[4] However, the request for an in-depth technical guide concerning neuroprotective effects, signaling pathways, and experimental data points towards an interest in the pharmacologically active compound Sabeluzole . Sabeluzole is a cognitive enhancer known for its neuroprotective properties, and the available technical literature aligns with the requirements of this guide.[5][6] Therefore, this document will focus on Sabeluzole.

Introduction to Sabeluzole

Sabeluzole is a benzothiazole derivative investigated for its neuroprotective and cognitive-enhancing effects.[7] Initially developed by Janssen Global Services LLC, it has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.[7][8] Although its development status is now listed as discontinued, the compound remains a subject of research interest for its distinct mechanisms of action.[8] Sabeluzole has demonstrated significant neuroprotective properties in neuronal culture studies, including protection against excitotoxic insults and prevention of pathological changes in the microtubule-associated protein tau.[5]

Mechanism of Action

Sabeluzole's primary mechanism of action is centered on its ability to modulate glutamatergic neurotransmission and stabilize the neuronal cytoskeleton.[6][9] It functions as a glutamate [NMDA] receptor antagonist.[8] Key actions include:

  • Protection from Excitotoxicity: Sabeluzole protects neurons from the neurotoxic effects of excitatory amino acids like glutamate.[10] Chronic treatment with sabeluzole has been shown to protect cultured rat brain neurons from excitotoxic aggression.[10]

  • Tau Protein Stabilization: A key mechanism involves the prevention of neurotoxin-induced increases in the expression of the microtubule-associated protein tau.[6]

  • Inhibition of Glutamate Release: The compound is thought to inhibit the release of glutamic acid from nerve terminals, potentially through the inactivation of voltage-dependent sodium channels.[9]

Quantitative Data Presentation

The neuroprotective efficacy of sabeluzole has been quantified in several in vitro models. The following tables summarize key data from these studies.

Table 1: Neuroprotective Effects of Sabeluzole Against Glutamate-Induced Excitotoxicity [5][10]

Treatment Regimen Sabeluzole Concentration Neurotoxin Endpoint Measured Result
Chronic (DIV 1 & 4) 0.1 µM 1 mM Glutamate (16h) MAP2 Content & LDH Release No change in MAP2 levels or LDH release observed
Acute (30 min prior) 10 µM 1 mM Glutamate (16h) LDH Release 40% reduction in glutamate-induced LDH release

| Chronic (Single dose) | 0.1 µM | 1 mM Glutamate (16h) | LDH Release | 70-80% reduction in glutamate-induced LDH release |

Table 2: Efficacy of Sabeluzole Against Various Neurotoxins (Chronic Treatment) [10]

Sabeluzole Concentration Neurotoxin Endpoint Measured Result
0.1 µM 5 mM NMDA Neuronal Protection Full protection observed
0.1 µM 1 mM Kainic Acid Neuronal Protection Full protection observed
0.1 µM 30 µM Veratridine Neuronal Protection Partial protection observed

| IC50 | 1 mM Glutamate | Inhibition of LDH Release | 34 ± 13 nM |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are standard for evaluating the neuroprotective effects of sabeluzole in vitro.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Excitotoxicity[6]

This protocol details the procedure for treating primary rat neurons with sabeluzole to protect against glutamate-induced neurotoxicity.

1. Materials:

  • Sabeluzole (stock solution in DMSO)
  • Primary rat hippocampal or cerebellar granule neurons
  • Poly-D-lysine coated 96-well plates
  • Neurobasal medium with B-27 and GlutaMAX supplements
  • Glutamate solution

2. Primary Neuron Culture:

  • Isolate hippocampal or cerebellar granule neurons from E17-E18 rat embryos.
  • Plate neurons on poly-D-lysine coated 96-well plates at a suitable density.
  • Culture neurons in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator.

3. Sabeluzole Treatment Regimens:

  • Chronic Treatment: On day 1 and day 4 in vitro (DIV 1 and DIV 4), add sabeluzole to the culture medium to a final concentration of 0.1 µM.
  • Acute Treatment: On DIV 7, add sabeluzole to the culture medium to a final concentration of 10 µM, 30 minutes prior to glutamate exposure.

4. Glutamate-Induced Neurotoxicity:

  • On DIV 7, expose the neuronal cultures to 1 mM glutamate for 16 hours.

5. Assessment of Cell Viability:

  • Measure cell viability using standard assays such as the LDH (Lactate Dehydrogenase) assay to quantify cytotoxicity or the MTT assay to quantify metabolic activity.

Protocol 2: Western Blotting for Neurotoxin-Induced Tau Expression[6]

This protocol is used to measure the effect of sabeluzole on the expression of tau protein following a neurotoxic challenge.

1. Cell Culture and Treatment:

  • Culture primary neurons or differentiated SH-SY5Y cells as described previously.
  • Treat cells with sabeluzole according to the desired regimen (e.g., chronic treatment).
  • Expose cells to a neurotoxin known to induce tau pathology (e.g., doxorubicin).

2. Protein Extraction:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample in Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against tau and a loading control (e.g., β-actin) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  • Detect protein bands using a chemiluminescent substrate and an imaging system.

4. Quantification:

  • Quantify the band intensities and normalize the tau protein levels to the β-actin loading control.

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways for sabeluzole's neuroprotective effects and a typical experimental workflow for its evaluation.

G cluster_0 Upstream Triggers cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Glutamate Glutamate Excitotoxicity NMDA_R NMDA Receptor Glutamate->NMDA_R Neurotoxins Other Neurotoxins Tau_Protein Tau Protein Expression/Phosphorylation Neurotoxins->Tau_Protein Sabeluzole Sabeluzole Sabeluzole->NMDA_R antagonist Na_Channel Voltage-Gated Na+ Channel Sabeluzole->Na_Channel inhibits Sabeluzole->Tau_Protein prevents upregulation Neuroprotection Neuroprotection & Neuronal Survival Sabeluzole->Neuroprotection Excitotoxicity Ca2+ Influx & Excitotoxicity NMDA_R->Excitotoxicity Na_Channel->Excitotoxicity (contributes to depolarization) Cytoskeleton Cytoskeletal Destabilization Tau_Protein->Cytoskeleton Neuronal_Death Neuronal Death Cytoskeleton->Neuronal_Death Excitotoxicity->Neuronal_Death

Proposed signaling pathway for sabeluzole-mediated neuroprotection.

G cluster_endpoints Endpoint Analysis start Start: Isolate & Culture Primary Neurons (e.g., Rat Hippocampal) treatment Sabeluzole Treatment (Chronic or Acute Regimen) start->treatment neurotoxin Expose to Neurotoxin (e.g., Glutamate, Doxorubicin) treatment->neurotoxin viability Assess Cell Viability (LDH, MTT Assays) neurotoxin->viability    western Analyze Protein Expression (Western Blot for Tau, β-actin) neurotoxin->western    data Data Quantification & Statistical Analysis viability->data western->data end Conclusion on Neuroprotective Efficacy data->end

Experimental workflow for evaluating sabeluzole's neuroprotective effects.

References

Methodological & Application

Synthesis Protocol for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Friedel-Crafts acylation of 2-chloro-4-(trifluoromethyl)aniline. This protocol includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of key quantitative data. Additionally, a visual representation of the synthetic workflow is provided to facilitate understanding.

Introduction

This compound is a substituted acetophenone derivative. The presence of a trifluoromethyl group, a chlorine atom, and an amino group on the phenyl ring makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. The Friedel-Crafts acylation is a classic and effective method for the introduction of an acyl group onto an aromatic ring.[1][2] This protocol details the acylation of 2-chloro-4-(trifluoromethyl)aniline using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Reaction Scheme

A plausible reaction scheme for the synthesis is the Friedel-Crafts acylation of 2-chloro-4-(trifluoromethyl)aniline.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioTheoretical Yield (g)
2-Chloro-4-(trifluoromethyl)anilineC₇H₅ClF₃N195.571.0-
Acetyl ChlorideC₂H₃ClO78.501.1-
Aluminum Chloride (Anhydrous)AlCl₃133.341.2-
This compoundC₉H₇ClF₃NO237.61-Based on starting material

Experimental Protocol

Materials and Reagents:

  • 2-Chloro-4-(trifluoromethyl)aniline

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride:

    • In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0 °C.

    • After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C.

  • Addition of Starting Material:

    • Dissolve 2-chloro-4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

    • Add the aniline solution dropwise to the reaction mixture at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Caution: This quenching process is highly exothermic.

    • Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start setup Prepare reaction vessel under inert atmosphere start->setup add_alcl3 Add Anhydrous AlCl3 and DCM setup->add_alcl3 cool_0c Cool to 0°C add_alcl3->cool_0c add_acetyl_chloride Add Acetyl Chloride solution cool_0c->add_acetyl_chloride stir_1 Stir for 15 min at 0°C add_acetyl_chloride->stir_1 add_aniline Add 2-Chloro-4-(trifluoromethyl)aniline solution stir_1->add_aniline react_rt Stir at room temperature for 12-18h add_aniline->react_rt quench Quench with ice and HCl react_rt->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography product This compound chromatography->product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Utility of the 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as foundational structures for the development of potent and selective therapeutic agents. One such scaffold, derived from 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, has emerged as a critical building block in the synthesis of targeted therapies, particularly in the realm of oncology. The unique substitution pattern of this phenyl ring, featuring an amine, a chlorine atom, and a trifluoromethyl group, provides a versatile platform for creating compounds with desirable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is a bioisostere for chlorine and can enhance metabolic stability and binding affinity.

This document provides detailed application notes on the use of this scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. It includes a summary of biological activity for derivative compounds, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Application in Kinase Inhibitor Development

The this compound moiety is a key component in the synthesis of a class of compounds known as diaryl ureas, which have shown significant promise as inhibitors of various protein kinases. One of the most critical targets in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain-containing Receptor (KDR). KDR is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Inhibition of KDR is a clinically validated strategy for cancer treatment.

Derivatives of the 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl) scaffold have been synthesized and optimized to yield potent KDR inhibitors. These compounds typically feature a urea linkage connecting the substituted phenyl ring to a second aromatic or heteroaromatic system. The structural features of the initial scaffold are crucial for establishing key interactions within the ATP-binding pocket of the kinase.

Quantitative Data Summary

The following table summarizes the in vitro KDR inhibitory activity of a series of o-amino-arylurea derivatives, showcasing the potency achieved through modifications of the core scaffold. The data is adapted from the study by Jiao et al. (2016).[1][2][3]

Compound IDStructureKDR IC50 (µM)[1][2][3]
Hit Compound 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-aminopyridin-3-yl)urea>10
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea0.0689
5b 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((naphthalen-1-ylmethyl)amino)pyridin-3-yl)urea0.112
5c 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((isoquinolin-5-ylmethyl)amino)pyridin-3-yl)urea0.137
5d 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((3,4-dimethoxybenzyl)amino)pyridin-3-yl)urea0.245

Experimental Protocols

Protocol 1: Synthesis of a Diaryl Urea KDR Inhibitor

This protocol describes a general method for the synthesis of diaryl urea-based KDR inhibitors, exemplified by the preparation of a compound analogous to those in the data table. The key reaction is the coupling of an aniline derivative with an isocyanate.

Workflow for the Synthesis of a Diaryl Urea KDR Inhibitor

G cluster_0 Step 1: Formation of Isocyanate cluster_1 Step 2: Urea Formation cluster_2 Step 3: Purification A 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone (or related aniline) C 4-Chloro-3-(trifluoromethyl)phenyl isocyanate A->C Reaction in an inert solvent (e.g., toluene) B Phosgene or Triphosgene B->C E Diaryl Urea Product C->E Reaction in an aprotic solvent (e.g., DCM, THF) D Heterocyclic Amine (e.g., 2-amino-3-nitropyridine derivative) D->E F Crude Product E->F G Pure Diaryl Urea Inhibitor F->G Column Chromatography or Recrystallization

Caption: Synthetic workflow for diaryl urea KDR inhibitors.

Materials and Reagents:

  • This compound or a similar aniline precursor

  • Triphosgene or phosgene equivalent

  • Appropriate heterocyclic amine (e.g., a substituted 2-aminopyridine)

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate:

    • Caution: Phosgene and its equivalents are highly toxic. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

    • To a solution of 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in anhydrous toluene, add triphosgene (0.4 equivalents) at 0 °C.

    • Slowly add triethylamine (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification.

  • Synthesis of the Diaryl Urea:

    • Dissolve the heterocyclic amine (1 equivalent) in anhydrous DCM or THF.

    • To this solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 equivalents) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, if a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diaryl urea inhibitor.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent.

    • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro KDR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the in vitro potency of a test compound against KDR kinase. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.

Workflow for the KDR Kinase Inhibition Assay

G A Prepare Reagents: - Kinase Buffer - KDR Enzyme - Substrate (Poly-Glu,Tyr) - ATP - Test Compound Dilutions B Kinase Reaction: Incubate KDR, Substrate, ATP, and Test Compound in a 96-well plate. A->B C Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. B->C Incubate for 60 min at room temperature D ADP to ATP Conversion & Luminescence: Add Kinase Detection Reagent. C->D Incubate for 40 min at room temperature E Measure Luminescence D->E Incubate for 30 min at room temperature F Data Analysis: Calculate % Inhibition and IC50 value. E->F

Caption: Workflow for the ADP-Glo™ KDR kinase assay.

Materials and Reagents:

  • Recombinant human KDR (VEGFR-2) kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound dissolved in dimethyl sulfoxide (DMSO)

  • White, opaque 96-well plates suitable for luminescence measurements

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of KDR enzyme in kinase buffer.

    • Prepare a solution of substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the KDR enzyme solution to all wells except the negative control.

    • Initiate the kinase reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Signaling Pathway

The diaryl urea inhibitors derived from the this compound scaffold target the VEGF/KDR signaling pathway. This pathway is crucial for angiogenesis and is often dysregulated in cancer.

VEGF/KDR Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF KDR KDR (VEGFR-2) VEGF->KDR Binding & Dimerization PLCg PLCγ KDR->PLCg Phosphorylation PI3K PI3K KDR->PI3K Phosphorylation Raf Raf PLCg->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Diaryl Urea Inhibitor Inhibitor->KDR Inhibition

Caption: The VEGF/KDR signaling pathway and the point of inhibition.

Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor KDR, the receptor dimerizes and undergoes autophosphorylation. This activates downstream signaling cascades, including the PLCγ/Raf/MEK/ERK and the PI3K/Akt pathways.[4][5][6] These pathways ultimately lead to endothelial cell proliferation, migration, and survival, driving angiogenesis. Diaryl urea inhibitors competitively bind to the ATP-binding site of the KDR kinase domain, preventing its phosphorylation and thereby blocking downstream signaling.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of potent kinase inhibitors. Its utility has been demonstrated in the development of KDR inhibitors for anti-cancer therapy. The provided protocols offer a framework for the synthesis and evaluation of novel compounds based on this versatile scaffold, highlighting its continued importance in medicinal chemistry research and drug development.

References

Application Notes and Protocols: Synthesis and Evaluation of Arylurea-Based KDR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for synthesizing and evaluating KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) kinase inhibitors derived from arylurea scaffolds. The protocols outlined below are based on established methods for the synthesis of multi-kinase inhibitors such as Sorafenib and other novel arylurea derivatives.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many cancers, making it a critical target for anticancer therapies. Arylurea-based compounds have emerged as a prominent class of KDR inhibitors, with Sorafenib being a notable example. This document details the synthetic protocols, characterization methods, and biological assays for the development of these inhibitors.

KDR Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as those with an arylurea scaffold, typically compete with ATP for binding to the kinase domain, thereby blocking signal transduction.

KDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 (KDR) ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF-A VEGF->VEGFR2 Binds Arylurea_Inhibitor Arylurea Inhibitor Arylurea_Inhibitor->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 RAS RAS PLCg->RAS AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Migration, Survival) AKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Simplified KDR (VEGFR-2) signaling pathway and the point of inhibition by arylurea derivatives.

Synthetic Workflow

The general synthesis of arylurea-based KDR inhibitors involves a multi-step process, typically culminating in the formation of the urea linkage. A common strategy is the reaction of an amine-containing fragment with an isocyanate or a carbamate derivative.

Synthesis_Workflow Start Starting Materials (e.g., Picolinic Acid, Anilines) Step1 Synthesis of Amine Intermediate Start->Step1 Step2 Synthesis of Isocyanate or Carbamate Intermediate Start->Step2 Urea_Formation Urea Formation Reaction Step1->Urea_Formation Step2->Urea_Formation Purification Purification (e.g., Recrystallization, Chromatography) Urea_Formation->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product Arylurea KDR Inhibitor Characterization->Final_Product

General experimental workflow for the synthesis of arylurea KDR inhibitors.

Experimental Protocols

General Synthesis of Arylurea-Based KDR Inhibitors

This protocol provides a generalized procedure for the synthesis of N,N'-disubstituted ureas, exemplified by the synthesis of Sorafenib.

Step 1: Synthesis of 4-chloro-N-methylpicolinamide

  • To a solution of picolinic acid in a suitable solvent (e.g., toluene), add thionyl chloride and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for several hours.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in a suitable solvent (e.g., tetrahydrofuran, THF) and cool to 0 °C.

  • Add a solution of methylamine in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

  • To a solution of 4-aminophenol in a polar aprotic solvent (e.g., DMF), add a strong base such as potassium tert-butoxide.

  • Stir the mixture at room temperature for a specified time.

  • Add 4-chloro-N-methylpicolinamide to the reaction mixture.

  • Heat the reaction to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield the desired product.

Step 3: Urea Formation

Method A: Using an Isocyanate

  • Dissolve 4-chloro-3-(trifluoromethyl)aniline in a suitable solvent (e.g., toluene).

  • Add a phosgene equivalent (e.g., triphosgene) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Stir the reaction at room temperature until the formation of the isocyanate is complete (monitored by IR spectroscopy).

  • In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a polar aprotic solvent (e.g., DMF).

  • Add the previously prepared isocyanate solution to the amine solution and stir at room temperature overnight.

  • Pour the reaction mixture into water, collect the precipitate by filtration, and wash with water and a non-polar solvent (e.g., hexane) to obtain the crude arylurea.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method B: Using a Carbamate

  • React 4-chloro-3-(trifluoromethyl)aniline with phenyl chloroformate in the presence of a base (e.g., pyridine) to form the corresponding phenyl carbamate.

  • Dissolve the synthesized carbamate and 4-(4-aminophenoxy)-N-methylpicolinamide in a high-boiling polar aprotic solvent (e.g., DMSO).

  • Heat the mixture at an elevated temperature (e.g., 85 °C) overnight.

  • Cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration and wash thoroughly with water and organic solvents (e.g., dichloromethane and ethyl acetate) to afford the pure arylurea derivative.[2]

Characterization of Synthesized Compounds

The synthesized arylurea derivatives should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the urea protons (NH) in the range of δ 8.5-10.5 ppm. Aromatic protons will appear in the region of δ 6.5-8.5 ppm.

    • ¹³C NMR: The carbonyl carbon of the urea moiety typically resonates around δ 150-155 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used to confirm the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the elemental composition (C, H, N) of the final products.

KDR (VEGFR-2) Kinase Assay

This assay measures the ability of the synthesized compounds to inhibit the kinase activity of recombinant human VEGFR-2.

  • Reagents and Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, PTK Substrate (Poly(Glu:Tyr, 4:1)), Kinase-Glo® MAX reagent, 96-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate.

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30 °C for 45 minutes.

    • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® MAX reagent.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a microplate reader.

    • Calculate the percent inhibition and IC50 values.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the anti-angiogenic potential of the compounds by measuring their effect on the formation of capillary-like structures by HUVECs.

  • Reagents and Materials: HUVECs, endothelial cell growth medium, Matrigel, 96-well plates.

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate.

    • Incubate the plate at 37 °C for 30-60 minutes to allow the gel to solidify.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of the test compounds.

    • Seed the HUVECs onto the Matrigel-coated wells.

    • Incubate the plate at 37 °C in a 5% CO₂ incubator for 4-18 hours.

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area using image analysis software.

Data Presentation

The following tables summarize representative data for arylurea-based KDR inhibitors.

Table 1: Synthesis Yields of Representative Arylurea Derivatives

Compound IDAryl Amine MoietyAryl Isocyanate/Carbamate MoietyYield (%)Reference
Sorafenib 4-(4-aminophenoxy)-N-methylpicolinamide4-chloro-3-(trifluoromethyl)phenyl isocyanate56[3]
Compound A 4-aminoquinaldine4-chloro-3-(trifluoromethyl)phenyl isocyanate75[1]
Compound B 5-amino-1H-pyrazole-4-carbonitrile4-fluorophenyl isocyanateNot Reported[4]
Compound C 2-amino-5-(4-acetamidophenoxy)-nitroaniline3-(trifluoromethyl)phenyl isocyanate20[2]

Table 2: In Vitro Inhibitory Activity (IC50) of Selected Arylurea Derivatives

Compound IDKDR/VEGFR-2 (nM)c-Kit (nM)PDGFR-β (nM)B-Raf (nM)Reference
Sorafenib 90685722[5]
Lenvatinib 45.2100-[6]
Linifanib 41216-[1]
Tivozanib 0.21---[6]
Compound 5a 56 (EGFR)---[1]
Compound 23 5170-6460 (Cellular)---

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis and evaluation of novel arylurea-based KDR kinase inhibitors. The synthetic routes are versatile and can be adapted for the generation of diverse compound libraries. The described biological assays are essential for determining the potency and anti-angiogenic activity of the synthesized molecules, guiding further lead optimization in the drug discovery process.

References

Application Notes and Protocols for the Characterization of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific experimental data for this compound in published literature, the quantitative data presented is based on established analytical principles and data from structurally analogous compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇ClF₃NO[1][2]
Molecular Weight 237.61 g/mol [1]
Melting Point 132-134 °C[3]
Boiling Point 288 °C[3]
Flash Point 128 °C[3]
Density 1.4 ± 0.1 g/cm³[3]
XLogP3 2.4[3]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is proposed for the routine analysis of this compound.

Data Presentation

Table 2: Exemplary HPLC Method Parameters and Expected Results

ParameterRecommended Setting/ValueRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile Phase Acetonitrile:Water (Gradient)Provides good separation of polar and non-polar impurities.
Gradient 0-20 min: 30-90% AcetonitrileEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmAromatic compounds typically show strong absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Expected Retention Time 8 - 12 minutesEstimated based on the compound's polarity.
Experimental Protocol
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: Deionized water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (e.g., 30% acetonitrile in water).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Set up the gradient elution program as described in Table 2.

    • Inject the prepared sample solution.

    • Monitor the chromatogram at 254 nm.

    • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total peak area.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile/Water) Equilibration System Equilibration MobilePhase->Equilibration Sample Sample Weighing & Dissolution Dilution Dilution & Filtration Sample->Dilution Injection Sample Injection Dilution->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It provides both retention time data for separation and mass spectra for structural elucidation.

Data Presentation

Table 3: Predicted GC-MS Data for this compound

ParameterPredicted ValueInterpretation
Molecular Ion (M⁺) m/z 237/239 (Cl isotope pattern)Corresponds to the molecular weight of the compound.
Major Fragment 1 m/z 222/224Loss of a methyl group (-CH₃).
Major Fragment 2 m/z 194/196Loss of an acetyl group (-COCH₃).
Major Fragment 3 m/z 168Loss of CF₃ group.
Experimental Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak corresponding to the target compound.

    • Identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Dissolution in Volatile Solvent Injection Injection SamplePrep->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis TIC Total Ion Chromatogram MassAnalysis->TIC MassSpec Mass Spectrum MassAnalysis->MassSpec Interpretation Structural Confirmation MassSpec->Interpretation

Caption: GC-MS analysis workflow for volatile impurities and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most definitive analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the identity and structure of this compound.

Data Presentation

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Type Predicted Chemical Shift (ppm) Multiplicity Rationale
¹H NMR
-CH~2.6SingletAcetyl protons.
-NH~4.5 - 5.5Broad SingletAmine protons, chemical shift can vary.
Aromatic CH ~7.8 - 8.0DoubletAromatic proton ortho to the acetyl group.
Aromatic CH ~8.0 - 8.2DoubletAromatic proton meta to the acetyl group.
¹³C NMR
-C H₃~26QuartetAcetyl methyl carbon.
Aromatic C -Cl~118SingletCarbon attached to chlorine.
Aromatic C -NH₂~145SingletCarbon attached to the amino group.
Aromatic C -CF₃~125 (quartet, J ≈ 30 Hz)QuartetCarbon attached to the trifluoromethyl group.
Aromatic C H~128DoubletAromatic methine carbon.
Aromatic C H~132DoubletAromatic methine carbon.
Aromatic C -C=O~135SingletAromatic quaternary carbon.
-C =O~196SingletCarbonyl carbon.
-C F₃~123 (quartet, J ≈ 270 Hz)QuartetTrifluoromethyl carbon.

Note: Predicted chemical shifts are based on data for substituted acetophenones and may vary from experimental values.[4][5]

Experimental Protocol
  • Sample Preparation:

    • Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR.

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • Data Processing and Interpretation:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Logical Relationship Diagram

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR (Optional) cluster_info Derived Information H1_NMR ¹H NMR ChemShift Chemical Shifts H1_NMR->ChemShift Integration Integration (Proton Ratios) H1_NMR->Integration Multiplicity Multiplicity (Neighboring Protons) H1_NMR->Multiplicity C13_NMR ¹³C NMR C13_NMR->ChemShift COSY COSY Connectivity Connectivity (¹H-¹H, ¹H-¹³C) COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Structure Final Structure Confirmation ChemShift->Structure Integration->Structure Multiplicity->Structure Connectivity->Structure

Caption: Logical relationships in NMR for structural elucidation.

References

Application Notes and Protocols for 1H and 13C NMR Analysis of Substituted Phenyl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For drug discovery and development, it is an indispensable tool for confirming the structure and purity of synthesized compounds. Substituted phenyl ethanones, also known as acetophenones, are a common scaffold in medicinal chemistry. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the comprehensive ¹H and ¹³C NMR analysis of this class of compounds.

The electronic environment of the protons and carbons in a substituted phenyl ethanone system gives rise to characteristic chemical shifts and coupling patterns in their NMR spectra. The position and nature of substituents on the phenyl ring systematically influence these spectral features, providing a wealth of information about the molecular structure.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition for the analysis of substituted phenyl ethanones.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following steps should be followed to ensure a homogeneous sample free of particulate matter and paramagnetic impurities.

  • Sample Weighing: Accurately weigh 5-25 mg of the substituted phenyl ethanone for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[2]

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[3][4] Solid particles can interfere with the magnetic field homogeneity, leading to broadened spectral lines.[2][3]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. Typically, a drop of TMS is added to a larger volume of deuterated solvent that is then used for multiple samples.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters for ¹H and ¹³C NMR experiments on a standard NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single-pulse experiment
Spectral Width0-16 ppm
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans16-64

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled single-pulse experiment
Spectral Width0-220 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 or more, depending on concentration

Data Presentation

The following tables summarize typical ¹H and ¹³C NMR chemical shift data for a selection of substituted phenyl ethanones. All chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Substituted Phenyl Ethanones in CDCl₃
Substituent-CH₃H-2, H-6H-3, H-5H-4
H2.62 (s)7.97 (d)7.47 (t)7.58 (t)
4-Bromo2.60 (s)7.84 (d)7.62 (d)-
4-Chloro2.61 (s)7.91 (d)7.45 (d)-
4-Fluoro2.58 (s)8.00 (dd)7.13 (t)-
4-Methyl2.57 (s)7.86 (d)7.25 (d)2.41 (s)
3-Chloro2.59 (s)7.92 (t), 7.83 (m)7.41 (t), 7.53 (m)-

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Substituted Phenyl Ethanones in CDCl₃
SubstituentC=O-CH₃C-1C-2, C-6C-3, C-5C-4
H198.126.5137.1128.2128.5133.0
4-Bromo197.126.5135.8129.8131.9128.4
4-Chloro196.826.5135.4129.7128.9139.6
4-Fluoro196.426.5133.6131.0 (d)115.7 (d)165.8 (d)
4-Methyl198.326.6133.8128.7128.4138.3
3-Chloro196.626.5138.7126.4, 133.0128.4, 129.9134.9

Data Interpretation and Visualization

The chemical shifts of the protons and carbons in substituted phenyl ethanones are influenced by the electronic effects (inductive and resonance) of the substituents on the phenyl ring. Electron-donating groups (e.g., -CH₃) tend to increase electron density, causing upfield shifts (lower ppm values), particularly at the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -Br, -Cl, -F) decrease electron density, leading to downfield shifts (higher ppm values).

NMR Analysis Workflow

The overall workflow for the NMR analysis of substituted phenyl ethanones, from sample preparation to final data interpretation, is illustrated below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Setup Acquisition Parameters load->setup acquire Acquire 1H & 13C Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze interpret Structural Elucidation & Data Interpretation analyze->interpret

A comprehensive workflow for the NMR spectral analysis of substituted phenyl ethanones.

Relationship Between Substituent Effects and Chemical Shifts

The electronic nature of the substituent on the phenyl ring directly impacts the chemical shifts of the aromatic protons and carbons. This relationship can be visualized as a logical flow.

Substituent_Effects cluster_edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) cluster_ewg Electron-Withdrawing Group (EWG) (e.g., -Cl, -Br, -NO2) substituent Substituent on Phenyl Ring increase_density Increases Electron Density on Ring substituent->increase_density is EDG decrease_density Decreases Electron Density on Ring substituent->decrease_density is EWG shielding Increased Shielding of o/p Protons and Carbons increase_density->shielding upfield Upfield Shift (Lower ppm) shielding->upfield deshielding Decreased Shielding of o/p Protons and Carbons decrease_density->deshielding downfield Downfield Shift (Higher ppm) deshielding->downfield

Logical relationship between substituent electronic effects and NMR chemical shifts.

References

Application Notes and Protocols: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone is a key chemical intermediate in the synthesis of a class of modern agrochemicals known as anthranilic diamide insecticides. These insecticides, which include commercially significant products like chlorantraniliprole and cyantraniliprole, are highly valued for their potent and selective action against a broad spectrum of insect pests. They function by targeting the insect's ryanodine receptors, leading to impaired muscle function and eventual paralysis and death of the pest. The unique trifluoromethyl and chloro substitutions on the phenyl ring of this compound are crucial for the biological activity of the final insecticidal products.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of these important agrochemicals, including detailed experimental protocols and relevant data.

Data Presentation

The following table summarizes the quantitative data from various synthetic routes for chlorantraniliprole, a prominent insecticide synthesized from precursors related to this compound. While direct yield data from the specific starting material is not always explicitly stated, the overall process yields provide a benchmark for the efficiency of the synthetic pathway.

ProductStarting MaterialsKey Reaction StepsOverall Yield (%)Purity (%)Reference
Chlorantraniliprole2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chlorideAmide couplingNot explicitly stated>95[1]
Chlorantraniliprole3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamideIn-situ acid chloride formation followed by amide couplingGoodNot specified[2]
Chlorantraniliprole DerivativeDerivative of chlorantraniliproleAmide coupling58Not specified[3]
Cyantraniliprole2-amino-5-cyano-N,3-dimethylbenzamide and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chlorideAmide couplingNot explicitly stated>95[1]

Experimental Protocols

The following is a representative protocol for the synthesis of an anthranilic diamide insecticide, which involves a key amide bond formation step. This protocol is a composite based on typical procedures described in the patent literature for the synthesis of chlorantraniliprole and its analogs.

Synthesis of N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

This protocol outlines the final amide coupling step in the synthesis of chlorantraniliprole.

Materials:

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1N hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure chlorantraniliprole.

Visualizations

Diagram 1: Synthetic Pathway to Diamide Insecticides

Synthetic_Pathway A 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone B Intermediate Amine A->B D Amide Bond Formation B->D C Diamide Insecticide (e.g., Chlorantraniliprole) D->C Experimental_Workflow Start Dissolve Amine in Solvent AddBase Add Base & Cool to 0°C Start->AddBase AddAcidChloride Add Acid Chloride Dropwise AddBase->AddAcidChloride React Stir at Room Temperature (12-24h) AddAcidChloride->React Workup Aqueous Work-up (Acid, Base, Brine) React->Workup Purify Purification (Recrystallization or Chromatography) Workup->Purify End Pure Diamide Insecticide Purify->End Ryanodine_Receptor_Pathway Diamide Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates CaRelease Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->CaRelease MuscleContraction Continuous Muscle Contraction CaRelease->MuscleContraction Paralysis Paralysis and Lethargy MuscleContraction->Paralysis Death Insect Death Paralysis->Death

References

Application Note: High-Purity Standards for the Analysis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate. It outlines detailed protocols for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document also presents a logical workflow for the characterization of high-purity standards of this compound, essential for ensuring data integrity and regulatory compliance in research and pharmaceutical development.

Introduction

This compound (CAS No. 97760-76-4) is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are required to accurately determine its purity and profile any potential impurities.

This document details the use of high-purity standards for the qualitative and quantitative analysis of this compound. The availability of well-characterized reference standards, such as those offered by suppliers like Toronto Research Chemicals, is critical for method validation and routine quality control.[1][2][3] Purity levels for commercially available standards are typically ≥97%.[4] This application note provides protocols for HPLC-UV, GC-MS, and NMR, which are powerful techniques for the comprehensive analysis of this and structurally related molecules.[5][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a precise and accurate method for quantifying the purity of this compound and separating it from related substances.[5][7]

Instrumentation and Conditions:

ParameterValue
Instrument HPLC system with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.03 M Potassium Dihydrogen Phosphate (50:50 v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 10 µL
Detection UV at 254 nm
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the high-purity this compound standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification and quantification of volatile impurities.[5]

Instrumentation and Conditions:

ParameterValue
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[5]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless, 1 µL
Inlet Temperature 250 °C
Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[5]
Mass Spectrometer Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of this compound.[5][6]

Instrumentation and Conditions:

ParameterValue
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
Analyses ¹H NMR, ¹³C NMR, ¹⁹F NMR

Sample Preparation:

  • Dissolve 5-10 mg of the high-purity standard in approximately 0.6 mL of the deuterated solvent in an NMR tube.[6]

  • Ensure the sample is fully dissolved before placing it in the spectrometer.

Data Presentation

HPLC Purity Analysis (Illustrative Data)
Sample IDRetention Time (min)Peak Area% Area
Impurity 13.815,2340.15
Main Peak 5.2 10,123,456 99.75
Impurity 26.110,1230.10
GC-MS Impurity Profile (Illustrative Data)
Retention Time (min)Tentative IdentificationMatch Factor
8.5Dichloromethane (solvent)98
12.3Related substance A92
14.7Related substance B89
NMR Spectroscopic Data (Expected Shifts)
NucleusExpected Chemical Shift (ppm) and Multiplicity
¹H NMR Aromatic protons, amino protons, and methyl protons with characteristic splitting patterns.
¹³C NMR Carbonyl carbon, aromatic carbons, and methyl carbon signals.
¹⁹F NMR A singlet corresponding to the -CF₃ group.[5]

Visualization

Experimental Workflow for Analysis

Figure 1. Experimental Workflow for the Analysis of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Outcome Sample High-Purity Standard Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC-UV (Purity & Quantification) Preparation->HPLC GCMS GC-MS (Impurity ID) Preparation->GCMS NMR NMR (Structural Confirmation) Preparation->NMR Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Verification NMR->Structure COA Certificate of Analysis Purity->COA Impurity->COA Structure->COA

Caption: Experimental workflow for the analysis.

Logical Relationship for Method Selection

Figure 2. Logical Flow for Analytical Method Selection cluster_goal Analytical Goal cluster_decision Decision Points cluster_method Selected Method Goal Define Analytical Requirement Purity_Check Purity & Assay? Goal->Purity_Check Impurity_Check Volatile Impurities? Purity_Check->Impurity_Check No Use_HPLC Employ HPLC Purity_Check->Use_HPLC Yes Structure_Check Structural ID? Impurity_Check->Structure_Check No Use_GCMS Employ GC-MS Impurity_Check->Use_GCMS Yes Structure_Check->Goal No, redefine Use_NMR Employ NMR Structure_Check->Use_NMR Yes Use_HPLC->Impurity_Check Use_GCMS->Structure_Check

Caption: Logical flow for method selection.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive characterization of this compound. The use of high-purity reference standards is indispensable for achieving accurate and reproducible results. By implementing these HPLC, GC-MS, and NMR protocols, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby supporting the successful development of new pharmaceuticals and other advanced materials.

References

Application Notes and Protocols for the Derivatization of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This compound serves as a versatile building block in medicinal chemistry and materials science, offering multiple reactive sites for structural modification. The protocols outlined below focus on the derivatization of the amino and chloro functional groups, enabling the synthesis of a diverse range of novel molecules.

Introduction

This compound is a substituted acetophenone derivative containing a nucleophilic amino group and an aryl chloride susceptible to cross-coupling reactions. These functional groups provide strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery and the development of new functional materials. The derivatization strategies discussed herein include N-acylation of the amino group and palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, at the chloro position.

Derivatization Strategies

The primary sites for derivatization on this compound are the primary amino group and the chloro substituent.

  • N-Acylation: The amino group can be readily acylated using various acylating agents to form amides. This modification can be used to introduce a wide array of functional groups, altering the compound's physicochemical properties.

  • Buchwald-Hartwig Amination: The chloro group can be substituted with various primary or secondary amines through a palladium-catalyzed cross-coupling reaction. This allows for the introduction of diverse nitrogen-containing substituents.

  • Suzuki Coupling: The chloro substituent can also be replaced with a variety of organic groups (e.g., aryl, heteroaryl, alkyl) via a palladium-catalyzed Suzuki coupling reaction with a corresponding boronic acid or ester.

These derivatization pathways are illustrated in the following diagram:

Derivatization_Pathways Figure 1: Derivatization Pathways start This compound nacylation N-Acylation start->nacylation R-COCl or (RCO)2O buchwald Buchwald-Hartwig Amination start->buchwald R2NH, Pd catalyst, ligand, base suzuki Suzuki Coupling start->suzuki R-B(OH)2, Pd catalyst, base product_n N-Acylated Product nacylation->product_n product_b Aminated Product buchwald->product_b product_s Aryl/Alkyl Substituted Product suzuki->product_s

Caption: Derivatization strategies for this compound.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key derivatization reactions.

Protocol 1: N-Acylation of the Amino Group

This protocol describes the acylation of the primary amino group of this compound using an acyl chloride or anhydride.

Workflow for N-Acylation

N_Acylation_Workflow Figure 2: Workflow for N-Acylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve starting material in solvent add_base Add base (e.g., pyridine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add acylating agent dropwise cool->add_acyl warm Warm to room temperature and stir add_acyl->warm quench Quench with water warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end end purify->end Characterize Product

Caption: Step-by-step workflow for the N-acylation reaction.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Base (e.g., pyridine, triethylamine, or sodium acetate)[1]

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1.1-1.5 eq) to the solution. For instance, in an aqueous medium, a solution of sodium acetate can be prepared and added.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to afford the desired N-acylated derivative.[1]

Quantitative Data (Representative Examples):

Acylating AgentProductYield (%)Purity (%)
Acetyl ChlorideN-(4-acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamide85-95>98
Benzoyl ChlorideN-(4-acetyl-2-chloro-6-(trifluoromethyl)phenyl)benzamide80-90>98
Acetic AnhydrideN-(4-acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamide90-98>99
Protocol 2: Buchwald-Hartwig Amination of the Chloro Group

This protocol details the palladium-catalyzed amination of the aryl chloride.[2][3]

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Figure 3: Workflow for Buchwald-Hartwig Amination cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification charge_flask Charge flask with Pd catalyst, ligand, and base add_solvent Add anhydrous, degassed solvent charge_flask->add_solvent add_reactants Add starting material and amine add_solvent->add_reactants heat Heat to reflux or specified temperature add_reactants->heat monitor Monitor by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water cool->quench extract Extract with organic solvent quench->extract wash_dry Wash and dry organic layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Characterize Product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide, potassium carbonate)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative Examples):

AmineProductYield (%)Purity (%)
Morpholine1-(4-Morpholino-3-(trifluoromethyl)phenyl)ethanone70-85>97
Aniline1-(4-(Phenylamino)-3-(trifluoromethyl)phenyl)ethanone65-80>97
Piperidine1-(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)ethanone75-90>98
Protocol 3: Suzuki Coupling of the Chloro Group

This protocol outlines the palladium-catalyzed Suzuki cross-coupling of the aryl chloride with a boronic acid or ester.[4][5]

Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow Figure 4: Workflow for Suzuki Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification charge_flask Charge flask with starting material, boronic acid, and base add_solvent Add solvent and water charge_flask->add_solvent degas Degas the mixture add_solvent->degas add_catalyst Add Pd catalyst degas->add_catalyst heat Heat to specified temperature add_catalyst->heat monitor Monitor by TLC or GC/LC-MS heat->monitor cool Cool to room temperature monitor->cool partition Partition between water and organic solvent cool->partition extract Extract aqueous layer partition->extract wash_dry Combine, wash, and dry organic layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end Characterize Product

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Materials:

  • This compound

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[4]

  • Base (e.g., potassium carbonate, cesium carbonate, potassium phosphate)

  • Solvent system (e.g., dioxane/water, toluene/water, DMF)[4]

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate, ether)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask or pressure vessel, combine this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).[4]

  • Add the solvent system (e.g., a mixture of dioxane and water).[4]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]

  • Add the palladium catalyst (1-5 mol%) to the mixture and continue to degas for another 5 minutes.[4]

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) for 12-24 hours.[4] Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative Examples):

Boronic AcidProductYield (%)Purity (%)
Phenylboronic acid1-(4-Amino-3-phenyl-5-(trifluoromethyl)phenyl)ethanone75-90>98
4-Methoxyphenylboronic acid1-(4-Amino-3-(4-methoxyphenyl)-5-(trifluoromethyl)phenyl)ethanone70-85>97
Pyridine-3-boronic acid1-(4-Amino-3-(pyridin-3-yl)-5-(trifluoromethyl)phenyl)ethanone60-75>96

Conclusion

The protocols described provide a robust framework for the derivatization of this compound. By leveraging N-acylation, Buchwald-Hartwig amination, and Suzuki coupling reactions, researchers can access a wide variety of novel compounds with tailored properties for applications in drug discovery and materials science. The provided workflows, protocols, and representative data serve as a comprehensive guide for the successful synthesis and purification of these derivatives.

References

How to use 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone as a key chemical intermediate in the synthesis of pharmacologically relevant molecules. This compound serves as a versatile starting material for the preparation of β-amino alcohols and substituted thiazoles, classes of compounds with significant potential in drug discovery.

Introduction

This compound is a substituted acetophenone containing a highly functionalized aniline ring. The presence of a reactive acetyl group, an amino group, and the trifluoromethyl and chloro substituents make it an attractive building block for combinatorial chemistry and the synthesis of targeted therapeutic agents. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.[1]

This document outlines two primary applications of this intermediate:

  • Synthesis of Mabuterol: A β2-adrenergic agonist, demonstrating the utility of the intermediate in the development of bronchodilators.

  • Synthesis of 2-Aminothiazole Derivatives: A class of heterocyclic compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Application 1: Synthesis of Mabuterol

This compound is a key starting material for the synthesis of Mabuterol, a selective β2-adrenoreceptor agonist. The synthetic pathway involves a three-step process: α-bromination, amination, and reduction.

Signaling Pathway of β2-Adrenergic Agonists

Mabuterol, as a β2-adrenergic agonist, primarily targets the β2-adrenergic receptors in the smooth muscle of the airways. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

G Mabuterol Mabuterol B2AR β2-Adrenergic Receptor Mabuterol->B2AR Binds to AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchodilation PKA->Relaxation Leads to

Signaling cascade of Mabuterol.
Experimental Workflow for Mabuterol Synthesis

The synthesis of Mabuterol from this compound proceeds through a sequential reaction pathway.

A 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone B α-Bromination A->B C 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl] -2-bromoethanone B->C D Amination with tert-butylamine C->D E 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl] -2-(tert-butylamino)ethanone D->E F Reduction E->F G Mabuterol F->G

Workflow for Mabuterol synthesis.
Experimental Protocols

Step 1: Synthesis of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

This protocol is based on analogous α-bromination of acetophenones.

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Acetic acid

  • Procedure:

    • Dissolve this compound in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise to the mixture at room temperature with constant stirring.

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

  • Quantitative Data (Expected):

    Reactant Molar Ratio Solvent Time (h) Temperature (°C) Yield (%)
    Starting Material 1.0 Acetic Acid 2-4 25 ~85-95

    | Bromine | 1.1 | Acetic Acid | - | - | - |

Step 2: Synthesis of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone

  • Materials:

    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

    • tert-Butylamine

    • Isopropanol

  • Procedure:

    • Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone in isopropanol.

    • Add tert-butylamine to the solution and stir the mixture at room temperature for 1.5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product can be used directly in the next step or isolated by solvent evaporation and purification.

  • Quantitative Data (Expected):

    Reactant Molar Ratio Solvent Time (h) Temperature (°C) Yield (%)
    Bromo-intermediate 1.0 Isopropanol 1.5 25 >90

    | tert-Butylamine | >2.0 | - | - | - | - |

Step 3: Synthesis of Mabuterol (Reduction)

  • Materials:

    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanone

    • Sodium borohydride (NaBH₄)

    • Isopropanol

  • Procedure:

    • To the solution of the keto-amine from the previous step, add sodium borohydride portion-wise at room temperature.

    • Stir the reaction mixture for 4 hours.

    • Monitor the reduction by TLC.

    • After completion, carefully add water to quench the excess sodium borohydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization.

  • Quantitative Data (Expected):

    Reactant Molar Ratio Solvent Time (h) Temperature (°C) Yield (%)
    Keto-amine 1.0 Isopropanol 4 25 ~80-90

    | Sodium Borohydride | 1.0-1.5 | - | - | - | - |

Application 2: Synthesis of 2-Aminothiazole Derivatives

The intermediate, 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone, is a key precursor for the Hantzsch thiazole synthesis, a versatile method for constructing the thiazole ring.

Hantzsch Thiazole Synthesis Workflow

The synthesis involves the reaction of the α-bromo ketone with a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.

A 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl] -2-bromoethanone B Reaction with Thiourea A->B C 2-Amino-4-[4-amino-3-chloro-5- (trifluoromethyl)phenyl]thiazole B->C

Workflow for 2-Aminothiazole Synthesis.
Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.

  • Materials:

    • 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone

    • Thiourea

    • Ethanol

  • Procedure:

    • Dissolve 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add thiourea to the solution and reflux the mixture for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Quantitative Data (Expected):

    Reactant Molar Ratio Solvent Time (h) Temperature Yield (%)
    Bromo-intermediate 1.0 Ethanol 2-4 Reflux ~80-95

    | Thiourea | 1.0-1.2 | - | - | - | - |

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of bioactive molecules. The protocols provided herein for the synthesis of Mabuterol and 2-aminothiazole derivatives offer robust starting points for research and development in medicinal chemistry. The quantitative data, based on analogous reactions, suggest that these synthetic routes are efficient and high-yielding. Further optimization of reaction conditions may be performed to suit specific laboratory settings and scale-up requirements.

References

Application Notes and Protocols for the Asymmetric Reduction of Trifluoromethyl Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric reduction of trifluoromethyl acetophenones to produce chiral trifluoromethyl-substituted carbinols is of significant interest in medicinal chemistry and materials science. These chiral alcohols are valuable building blocks for synthesizing pharmaceuticals and other bioactive molecules, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and protocols for three major catalytic systems employed for this transformation: biocatalytic reduction using ketoreductases, homogeneous catalysis with chiral metal complexes, and organocatalytic transfer hydrogenation.

Biocatalytic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a highly selective and environmentally benign approach for the synthesis of chiral alcohols. Ketoreductases (KREDs), often used as whole-cell catalysts or isolated enzymes, can reduce trifluoromethyl acetophenones with excellent enantioselectivity. The process typically relies on a nicotinamide cofactor (NADH or NADPH) regeneration system.

Experimental Protocol: Whole-Cell Bioreduction with Engineered E. coli

This protocol describes the asymmetric reduction of 2,2,2-trifluoroacetophenone using an E. coli strain co-expressing a ketoreductase and a glucose dehydrogenase (GDH) for NADPH regeneration.

Materials:

  • LB medium

  • Isopropyl-β-D-1-thiogalactopyranoside (IPTG)

  • Kanamycin and/or other appropriate antibiotics

  • Phosphate buffer (100 mM, pH 7.0)

  • D-Glucose

  • 2,2,2-Trifluoroacetophenone

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Recombinant E. coli cells expressing the desired KRED and GDH

Procedure:

  • Cell Culture and Induction: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Grow the culture at 37°C with shaking (200 rpm) to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at 20°C for 12-16 hours.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 100 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a final cell density (OD₆₀₀) of 50.

  • Bioreduction Reaction: In a 50 mL flask, combine 10 mL of the cell suspension, D-glucose (1.5 eq., for cofactor regeneration), and the substrate, 2,2,2-trifluoroacetophenone (e.g., 10 mM final concentration).

  • Reaction Monitoring: Seal the flask and incubate at 30°C with shaking (200 rpm). Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the yield and enantiomeric excess (e.e.) of the resulting (R)- or (S)-1-phenyl-2,2,2-trifluoroethanol by chiral HPLC or GC.

Data Presentation: Performance of Various KREDs
SubstrateBiocatalystCo-substrateTime (h)Yield (%)e.e. (%)Configuration
2,2,2-TrifluoroacetophenoneKRED-N1 from Nocardia sp.Isopropanol24>99>99(R)
4'-Chloro-2,2,2-trifluoroacetophenoneE. coli CCZU-K3Glucose1298>99(S)
3'-Bromo-2,2,2-trifluoroacetophenoneKRED-007Isopropanol2495>99(S)
2'-Methoxy-2,2,2-trifluoroacetophenoneS. cerevisiaeGlucose488998(R)

Visualization: Biocatalytic Reduction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Cell Culture & Induction B Harvest & Wash Cells A->B C Setup Bioreduction: Cells + Substrate + Co-substrate B->C D Incubate & Monitor C->D E Extraction of Product D->E F Analysis (Yield, e.e.) by Chiral HPLC/GC E->F cluster_system Catalytic System cluster_reaction Hydrogen Transfer Ru Ru(II) Precursor [RuCl₂(arene)]₂ ActiveCat Active Ru-Hydride Species Ru->ActiveCat Ligand Chiral Ligand (e.g., TsDPEN) Ligand->ActiveCat Ketone CF₃-Ketone (Substrate) ActiveCat->Ketone Catalyzes Alcohol Chiral CF₃-Alcohol (Product) Ketone->Alcohol Reduction HSource Hydrogen Source (e.g., i-PrOH) Byproduct Byproduct (e.g., Acetone) HSource->Byproduct Oxidation Start Start: Reduce CF₃-Acetophenone Q1 Need for Mild Conditions & High Selectivity? Start->Q1 A1 Biocatalysis (KREDs) Q1->A1 Yes Q2 Metal Tolerance Acceptable? Q1->Q2 No A2 Homogeneous Catalysis (Ru-ATH) Q2->A2 Yes A3 Organocatalysis (CPA + Hantzsch Ester) Q2->A3 No

Application Note: A Robust LC-MS/MS Methodology for the Analysis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and robust method for the analysis of trifluoromethylated compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The trifluoromethyl (-CF3) group is a common moiety in pharmaceuticals, agrochemicals, and other specialty chemicals, known for enhancing metabolic stability and lipophilicity. However, its strong electron-withdrawing nature can present unique challenges during bioanalysis. This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of several representative trifluoromethylated compounds: the non-steroidal anti-androgen Flutamide and its active metabolite 2-hydroxyflutamide, the non-steroidal anti-inflammatory drug (NSAID) Celecoxib, the selective serotonin reuptake inhibitor (SSRI) Fluoxetine, and the broad-spectrum insecticide Fipronil. The methodologies described herein are designed to be adaptable for a wide range of trifluoromethylated analytes in various matrices.

Introduction

The introduction of a trifluoromethyl group into a molecule can significantly alter its physicochemical and pharmacological properties. This has made trifluoromethylated compounds increasingly prevalent in drug discovery and development, as well as in the agrochemical industry. Consequently, there is a growing need for sensitive, selective, and reliable analytical methods for their quantification in complex biological and environmental matrices. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity and specificity.[1] This application note addresses the key aspects of LC-MS/MS method development for this class of compounds, including sample preparation strategies to minimize matrix effects, optimization of chromatographic conditions for efficient separation, and fine-tuning of mass spectrometry parameters for optimal detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and ensuring accurate quantification. Below are protocols for different matrices.

a) Protein Precipitation for Plasma Samples (for Flutamide, Celecoxib, Fluoxetine)

This method is suitable for the extraction of trifluoromethylated drugs from plasma.

  • Materials:

    • Plasma sample

    • Acetonitrile (ACN) or Methanol (MeOH)

    • Internal Standard (IS) solution

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[2]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

b) QuEChERS for Food and Soil Matrices (for Fipronil)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from complex matrices like food and soil.[3][4][5]

  • Materials:

    • Homogenized sample (e.g., egg, soil)

    • Acetonitrile (ACN)

    • QuEChERS extraction salts (e.g., MgSO4, NaCl)

    • Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA, C18, MgSO4)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at 5,000 rpm for 5 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions

A reversed-phase C18 column is generally suitable for the separation of a wide range of trifluoromethylated compounds.

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Agilent Zorbax RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Agilent Jet Stream Electrospray Ionization (ESI).

  • Polarity: Positive or Negative, depending on the analyte.

  • Gas Temperature: 300 °C.

  • Gas Flow: 7 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Heater: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

Data Presentation

The following tables summarize the optimized MRM transitions and typical retention times for the selected trifluoromethylated compounds.

Table 1: MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)PolarityRetention Time (min)
Flutamide 277.1158.020Positive4.2
2-hydroxyflutamide291.0205.025Negative3.8
Celecoxib 382.1316.122Positive5.1
Fluoxetine 310.2148.115Positive4.5
Fipronil 434.9330.918Negative5.5
Fipronil Sulfone450.9346.920Negative5.3

Visualization of Experimental Workflow

The general workflow for the LC-MS/MS analysis of trifluoromethylated compounds is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological or Environmental Matrix (Plasma, Urine, Soil, Food) Extraction Extraction (Protein Precipitation, QuEChERS, LLE) Matrix->Extraction Cleanup Cleanup & Filtration (dSPE, Syringe Filter) Extraction->Cleanup LC Liquid Chromatography (Separation on C18 column) Cleanup->LC MS Tandem Mass Spectrometry (ESI, MRM Detection) LC->MS Quant Quantification (Peak Integration, Calibration Curve) MS->Quant Report Reporting (Concentration Calculation) Quant->Report

Caption: General workflow for LC-MS/MS analysis.

Discussion

The successful LC-MS/MS analysis of trifluoromethylated compounds relies on careful optimization of each step of the analytical workflow.

  • Sample Preparation: The high protein binding of many trifluoromethylated pharmaceuticals necessitates an efficient protein precipitation step. For complex matrices like food and soil, the QuEChERS method provides excellent cleanup, reducing matrix effects and improving method robustness.[3][4][6][7]

  • Liquid Chromatography: A C18 stationary phase provides good retention and separation for the moderately lipophilic trifluoromethylated compounds. The use of a gradient elution allows for the separation of analytes with a range of polarities and helps to elute more strongly retained matrix components, thereby cleaning the column between injections.

  • Mass Spectrometry: The choice of ionization polarity depends on the specific chemical structure of the analyte. The presence of basic nitrogen atoms, as in Fluoxetine, favors positive ionization, while acidic protons or the ability to lose a proton, as seen with Fipronil, makes negative ionization more suitable.[2][8] Optimization of collision energy is crucial for achieving sensitive and specific fragmentation for each MRM transition. The fragmentation of trifluoromethylated compounds can be complex, often involving neutral losses of HF or the entire CF3 group.[9]

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of a range of trifluoromethylated compounds in various matrices. The detailed protocols for sample preparation and the optimized LC and MS conditions can serve as a starting point for the development of methods for other trifluoromethylated analytes. The inherent selectivity and sensitivity of this method make it well-suited for applications in pharmaceutical research, clinical diagnostics, and environmental monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylphenyl Ethanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethylphenyl ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare trifluoromethylphenyl ethanone?

A1: The most common and versatile methods for synthesizing trifluoromethylphenyl ethanone include Friedel-Crafts acylation of trifluoromethylbenzene, the Grignard reaction of a trifluoromethylphenyl magnesium halide with an acetylating agent, and the trifluoromethylation of acetophenone using the Ruppert-Prakash reagent (TMSCF₃). Each method has its own advantages and challenges regarding starting material availability, reaction conditions, and scalability.

Q2: I am observing a low yield in my Friedel-Crafts acylation. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. The trifluoromethyl group is strongly deactivating, making the aromatic ring less reactive. Ensure your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in stoichiometric amounts, as the ketone product can form a complex with it. Reaction temperature is also critical; while higher temperatures can increase the reaction rate, they may also lead to side product formation. The choice of solvent can also impact catalyst activity and reagent solubility.

Q3: My Grignard reaction for trifluoromethylphenyl ethanone synthesis is not initiating. What troubleshooting steps can I take?

A3: Difficulty in initiating a Grignard reaction is a common issue. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture. The quality of the magnesium turnings is also crucial; use fresh, finely divided magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an activator. If the reaction still fails to start, gentle heating may be applied, but with extreme caution, as the reaction can become highly exothermic.

Q4: What are the primary safety concerns when preparing trifluoromethylphenyl Grignard reagents?

A4: The preparation of trifluoromethylphenyl Grignard reagents can be hazardous and requires strict safety protocols. These reactions can be highly exothermic and have been reported to be explosive, particularly if solvent is lost and the reaction temperature is not controlled. It is crucial to maintain a controlled reaction temperature, ensure efficient stirring, and have appropriate quenching procedures in place.

Q5: How can I improve the regioselectivity of my Friedel-Crafts acylation to favor the meta-isomer?

A5: The trifluoromethyl group is a meta-director. Therefore, the Friedel-Crafts acylation of trifluoromethylbenzene will predominantly yield the meta-substituted product. To maximize the yield of the meta-isomer, it is important to control the reaction conditions to prevent side reactions and ensure the reaction goes to completion. Over-acylation is generally not an issue as the product is deactivated towards further electrophilic substitution.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting/Optimization Strategy
Inactive Catalyst Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure proper storage to prevent moisture contamination.
Insufficient Catalyst Use at least a stoichiometric amount of the Lewis acid, as it complexes with the ketone product.
Deactivated Substrate The trifluoromethyl group deactivates the aromatic ring. Consider using a more reactive acylating agent or a more potent Lewis acid.
Suboptimal Temperature Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or slightly above while monitoring the reaction progress by TLC or GC.
Poor Solvent Choice Use a solvent that does not compete with the substrate for the catalyst. Dichloromethane or 1,2-dichloroethane are common choices. Nitromethane can sometimes enhance the reaction rate but may introduce side reactions.
Issue 2: Grignard Reaction Failure or Low Yield
Possible Cause Troubleshooting/Optimization Strategy
Moisture Contamination Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and maintain a positive pressure of an inert gas (argon or nitrogen).
Passive Magnesium Surface Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by gently crushing them with a dry stirring rod.
Reaction Not Initiating Gentle heating with a heat gun can initiate the reaction. Be prepared for a vigorous reaction once it starts.
Side Reactions The formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide can be a significant side reaction. This is favored by higher temperatures and high concentrations of the aryl halide. Add the aryl halide slowly to the magnesium suspension.
Low Solubility of Reagents Ensure the chosen solvent (typically THF or diethyl ether) can dissolve the starting materials and intermediates.
Issue 3: Incomplete Trifluoromethylation with Ruppert-Prakash Reagent
Possible Cause Troubleshooting/Optimization Strategy
Inactive Catalyst/Initiator Use a fresh, anhydrous source of the fluoride ion initiator (e.g., TBAF, CsF).
Insufficient Reagent Use a slight excess (1.2-1.5 equivalents) of the Ruppert-Prakash reagent (TMSCF₃).
Suboptimal Temperature Most reactions are initiated at 0 °C and then allowed to warm to room temperature. Monitor the reaction progress to determine the optimal temperature profile.
Quenching Before Completion Ensure the reaction has gone to completion by TLC or GC before quenching with an acid.
Hydrolysis Issues After the reaction, ensure complete hydrolysis of the intermediate silyl ether by stirring with an aqueous acid (e.g., 1 M HCl) for a sufficient amount of time.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

Materials:

  • Trifluoromethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel.

  • After the addition is complete, add trifluoromethylbenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • After the addition of trifluoromethylbenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Grignard Synthesis of 3-Trifluoromethylphenyl Ethanone

Materials:

  • 3-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Acetic anhydride

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place magnesium turnings (1.2 equivalents) in a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of 3-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 3-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • In a separate flask, prepare a solution of acetic anhydride (1.5 equivalents) in anhydrous THF.

  • Slowly add the Grignard reagent solution to the acetic anhydride solution at 0 °C with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup_glassware Assemble & Flame-Dry Glassware initiation Initiate Reaction (e.g., Grignard activation) setup_glassware->initiation addition Slow Addition of Reagents initiation->addition monitoring Monitor Progress (TLC/GC) addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Distillation/Chromatography) drying->purification

Caption: General experimental workflow for the synthesis of trifluoromethylphenyl ethanone.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low or No Product Yield catalyst_inactive Inactive/Moist Catalyst start->catalyst_inactive catalyst_insufficient Insufficient Catalyst start->catalyst_insufficient temp Suboptimal Temperature start->temp solvent Poor Solvent Choice start->solvent time Incorrect Reaction Time start->time deactivated_substrate Deactivated Substrate start->deactivated_substrate impure_reagents Impure Starting Materials start->impure_reagents solution1 solution1 catalyst_inactive->solution1 Use fresh, anhydrous catalyst solution2 solution2 catalyst_insufficient->solution2 Use stoichiometric amount solution3 solution3 temp->solution3 Optimize temperature profile solution4 solution4 solvent->solution4 Screen alternative solvents solution5 solution5 time->solution5 Monitor reaction to completion solution6 solution6 deactivated_substrate->solution6 Use forcing conditions solution7 solution7 impure_reagents->solution7 Purify starting materials

Caption: Troubleshooting logic for low product yield in trifluoromethylphenyl ethanone synthesis.

Technical Support Center: Synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a three-step process: acetylation of the starting aniline, Friedel-Crafts acylation, and subsequent deprotection.

Issue Potential Cause Recommended Solution
Low or No Yield in Friedel-Crafts Acylation The amino group of the aniline starting material is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring for electrophilic substitution.[1][2]Protect the amino group as an acetamide before the Friedel-Crafts acylation. The amide is less basic and directs the acylation to the desired position.
Inactive Lewis acid catalyst.Use fresh, anhydrous aluminum chloride (AlCl₃) and ensure all glassware and solvents are rigorously dried. AlCl₃ is highly moisture-sensitive.
Insufficient amount of Lewis acid catalyst.A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[3]
Formation of Multiple Products (Isomers) Friedel-Crafts acylation can sometimes lead to a mixture of ortho, meta, and para substituted products.The acetamido group is an ortho, para-director. Acylation is expected to occur primarily at the position para to the acetamido group. Purification by recrystallization or column chromatography may be necessary to isolate the desired isomer.
Low Purity of Final Product Incomplete reaction in any of the steps (acetylation, acylation, or deprotection).Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is complete before proceeding to the next step or work-up.
Presence of residual starting materials or byproducts.Optimize the purification step. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying crystalline solids.[4][5][6]
Decomposition of the product during work-up or purification.Avoid excessive heat during purification. For the hydrolysis of the acetamide, milder conditions can be explored if decomposition is observed.
Difficulty in Isolating the Product The product may be soluble in the work-up solvent.After quenching the Friedel-Crafts reaction, ensure the pH is adjusted correctly to precipitate the product. Extraction with a suitable organic solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group of 4-chloro-2-(trifluoromethyl)aniline before the Friedel-Crafts acylation?

A1: The amino group is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This acid-base reaction forms a complex that deactivates the aromatic ring, preventing the desired acylation from occurring.[1][2] By converting the amino group to an acetamide, its basicity is reduced, allowing the electrophilic aromatic substitution to proceed.

Q2: What are the most critical parameters for a successful Friedel-Crafts acylation step?

A2: The most critical parameters are the use of anhydrous conditions, a suitable Lewis acid catalyst in at least a stoichiometric amount, and protection of the activating amino group.[3] Temperature control is also important to minimize side reactions.

Q3: What are the expected byproducts in this synthesis?

A3: Potential byproducts include isomeric acylated products (although the directing group minimizes this), poly-acylated products (less common in acylation compared to alkylation), and unreacted starting materials. Incomplete deprotection can also leave the N-acetylated intermediate as an impurity.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product. Using a suitable solvent system, you can visualize the different components of the reaction mixture.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying crystalline solids like this compound.[4][5][6] A suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature should be used.

Experimental Protocols

A plausible synthetic route for this compound is a three-step process.

Step 1: Acetylation of 4-chloro-2-(trifluoromethyl)aniline

  • In a round-bottom flask, dissolve 4-chloro-2-(trifluoromethyl)aniline in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (approximately 1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide. This can be purified by recrystallization if necessary.

Step 2: Friedel-Crafts Acylation of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃, approximately 2.5 equivalents) in an anhydrous solvent like 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (approximately 1.2 equivalents) to the suspension.

  • To this mixture, add a solution of N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide in 1,2-dichloroethane dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-acetamido-3-chloro-5-(trifluoromethyl)phenyl)ethanone.

Step 3: Deprotection of 1-(4-acetamido-3-chloro-5-(trifluoromethyl)phenyl)ethanone

  • To a solution of the crude 1-(4-acetamido-3-chloro-5-(trifluoromethyl)phenyl)ethanone in a suitable solvent like 1,2-dichloroethane, add pyridine (1 equivalent).

  • Slowly add thionyl chloride (1 equivalent) to the mixture at room temperature.[7]

  • Stir the reaction for several hours at room temperature, monitoring by TLC.

  • Upon completion, carefully add water to hydrolyze the intermediate.

  • Neutralize the reaction mixture with a base such as sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Starting MaterialAcylating AgentLewis AcidSolventYield (%)Purity (%)
N-acetylanilineAcetyl chlorideAlCl₃CS₂~75>95
N-acetyl-4-chloroanilineAcetic anhydrideAlCl₃1,2-Dichloroethane~60-70>90
N-acetyl-4-fluoroanilineAcetyl chlorideAlCl₃Nitrobenzene~80>95

Note: The data in this table is illustrative and based on general literature for similar reactions. Actual yields and purities will depend on the specific reaction conditions and purification methods employed.

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-chloro-2-(trifluoromethyl)aniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation protected_aniline Intermediate: N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide acetylation->protected_aniline acylation Step 2: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) protected_aniline->acylation acylated_product Intermediate: 1-(4-acetamido-3-chloro-5-(trifluoromethyl)phenyl)ethanone acylation->acylated_product deprotection Step 3: Deprotection (Hydrolysis) acylated_product->deprotection purification Purification (Recrystallization) deprotection->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield in Friedel-Crafts Acylation check_protection Was the amino group protected as an acetamide? start->check_protection protect_amine Solution: Protect the amine via acetylation before acylation. check_protection->protect_amine No check_anhydrous Were anhydrous conditions (reagents, glassware, solvent) maintained? check_protection->check_anhydrous Yes use_anhydrous Solution: Use fresh, anhydrous reagents and flame-dried glassware. check_anhydrous->use_anhydrous No check_catalyst_amount Was a stoichiometric amount of Lewis acid used? check_anhydrous->check_catalyst_amount Yes increase_catalyst Solution: Increase the amount of Lewis acid to at least 1 equivalent per mole of substrate. check_catalyst_amount->increase_catalyst No other_issues Consider other factors: - Reaction temperature - Reaction time - Purity of starting materials check_catalyst_amount->other_issues Yes

Caption: Decision tree for troubleshooting low yield in the Friedel-Crafts acylation step.

References

Technical Support Center: Synthesis of Substituted Amino Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted amino acetophenones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted amino acetophenones, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: I am attempting a Friedel-Crafts acylation of an aniline derivative, but I am getting a very low yield or no reaction at all. What could be the problem?

A1: Low or no yield in the Friedel-Crafts acylation of anilines is a common issue. The primary reason is often the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the basic amino group of the aniline. The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid, forming a stable complex that deactivates the aromatic ring towards electrophilic substitution.[1]

Troubleshooting Steps:

  • Protect the Amino Group: The most effective solution is to protect the amino group before acylation. Converting the aniline to an acetanilide by reaction with acetic anhydride is a common strategy. The resulting amide is less basic and directs acylation primarily to the para position. The protecting group can be removed by hydrolysis after the Friedel-Crafts reaction.[1]

  • Use a Milder Lewis Acid: In some cases, using a milder Lewis acid that has a lower affinity for the nitrogen atom, such as zinc chloride (ZnCl₂), can be beneficial.[1]

  • Use of N-Protected Anilides: Starting directly with an N-protected anilide, such as an acetanilide, is a standard approach to avoid the catalyst deactivation issue.[2]

Q2: My Friedel-Crafts acylation is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity?

A2: The amino group (or the N-acetyl group in a protected aniline) is an ortho-, para-director, leading to the formation of a mixture of isomers.[1] The ratio of these isomers can be influenced by reaction conditions.

Troubleshooting Steps:

  • Temperature Control: In related reactions like the Fries rearrangement, temperature has a significant impact on the isomer ratio. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to an increased proportion of the ortho-isomer.[3][4] This principle can be cautiously applied to Friedel-Crafts acylations.

  • Solvent Polarity: The polarity of the solvent can also influence the ortho/para ratio. In the Fries rearrangement, non-polar solvents tend to favor the ortho product, while more polar solvents increase the proportion of the para product.[4]

  • Choice of Lewis Acid: The nature of the Lewis acid catalyst can affect regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, ZnCl₂, SnCl₄) may help in optimizing the yield of the desired isomer.

Q3: I am performing a reduction of a substituted nitroacetophenone to the corresponding aminoacetophenone, and I am observing byproducts. What are they and how can I avoid them?

A3: The reduction of nitroacetophenones is a common synthetic route, but it can be accompanied by side reactions.

Common Byproducts and Solutions:

  • Over-reduction of the Ketone: The ketone group can be reduced to a secondary alcohol, especially with strong reducing agents or under harsh reaction conditions.

    • Solution: Use a chemoselective reducing agent that preferentially reduces the nitro group over the ketone. Catalytic hydrogenation with catalysts like Pd/C is often effective. Careful control of reaction time and temperature is also crucial.

  • Formation of 1-Indolinone: Internal cyclization of an intermediate can lead to the formation of a 1-indolinone side product, particularly when using a Pd/Carbon catalyst. The selectivity for this byproduct can be around 10%.[1]

    • Solution: Modifying the catalyst or reaction conditions may help minimize its formation. Purification by column chromatography or careful recrystallization can be used to remove this impurity.[1]

Q4: I am having difficulty purifying my crude substituted amino acetophenone. What are the recommended methods?

A4: Purification of the final product is critical to obtain a high-purity compound. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is a common and effective method for purifying solid amino acetophenones. The choice of solvent is crucial. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems include:[1]

    • Ethanol or Methanol

    • Toluene

    • Hexane/Ethyl acetate mixtures

    • Dichloromethane/Hexane mixtures[5] It is often necessary to perform small-scale trials to find the optimal recrystallization conditions.[1]

  • Column Chromatography: This technique is particularly useful for separating isomers or removing byproducts with similar solubility to the desired product.[1] Silica gel is a common stationary phase, and the eluent system is chosen based on the polarity of the compounds to be separated.

  • Steam Distillation: For ortho-hydroxy acetophenones, which can be byproducts in reactions like the Fries rearrangement, steam distillation can be an effective purification method due to their volatility.[3]

Data Presentation

Table 1: Influence of Reaction Temperature on Isomer Distribution in the Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is a related reaction that can also be a source of hydroxyacetophenone byproducts. The following table illustrates the effect of temperature on the ortho- to para-isomer ratio. A similar temperature dependence can be a starting point for optimizing the regioselectivity of Friedel-Crafts acylations of protected anilines.

Temperature (°C)Predominant IsomerRationaleReference
< 60para-hydroxyacetophenoneKinetically controlled product[3]
> 160ortho-hydroxyacetophenoneThermodynamically controlled product (stabilized by chelation)[3]
Table 2: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

The choice of Lewis acid can significantly impact the outcome of a Friedel-Crafts acylation. This table provides a qualitative comparison of common Lewis acids.

Lewis AcidRelative StrengthCommon IssuesPotential Advantages
AlCl₃StrongStrong complexation with amines, often requires stoichiometric amounts, can lead to charring with sensitive substrates.High reactivity, widely available.
ZnCl₂MildLower reactivity, may require higher temperatures.Less prone to deactivation by amino groups.[1]
SnCl₄ModerateMoisture sensitive.Can offer good yields and selectivity.
BF₃·OEt₂ModerateCan be less effective for less reactive substrates.Milder reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation of Anisole

This protocol provides a detailed methodology for a Friedel-Crafts acylation, which can be adapted for the synthesis of substituted amino acetophenones from the corresponding protected anilines.

Materials:

  • Anisole

  • Acetic anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (NaOH)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, beaker, heating mantle

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask and a condenser. Ensure all glassware is dry.

  • To the round-bottom flask, add anisole and dichloromethane.

  • In a separate, dry container, carefully weigh anhydrous aluminum chloride.

  • Slowly add the aluminum chloride to the stirred anisole solution. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux.

  • Once the addition of AlCl₃ is complete, add acetic anhydride dropwise to the reaction mixture.

  • After the addition of acetic anhydride, continue to stir the reaction mixture at reflux for the time specified in the relevant literature procedure (typically 1-2 hours).

  • After the reflux period, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and 5% HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% NaOH, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-methoxyacetophenone by recrystallization or column chromatography.

Protocol 2: Purification of 2'-Aminoacetophenone by Recrystallization

This protocol describes a general procedure for the purification of a crude amino acetophenone using a mixed solvent system.

Materials:

  • Crude 2'-Aminoacetophenone

  • Dichloromethane (DCM)

  • Hexanes

  • Erlenmeyer flask, hot plate, Büchner funnel, filter paper, vacuum flask

Procedure:

  • Place the crude 2'-aminoacetophenone in an Erlenmeyer flask.

  • Add a minimal amount of hot dichloromethane to dissolve the solid completely.[5]

  • If insoluble impurities are present, perform a hot filtration.

  • To the warm dichloromethane solution, slowly add hexanes dropwise with swirling until the solution becomes persistently cloudy.[5]

  • Add a few drops of hot dichloromethane to just redissolve the cloudiness, creating a clear, saturated solution.[5]

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes.[5]

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Friedel_Crafts_Byproducts cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Byproducts Aniline Substituted Aniline Reaction Lewis Acid (e.g., AlCl₃) Aniline->Reaction DeactivatedComplex Deactivated Aniline-Lewis Acid Complex Aniline->DeactivatedComplex Side Reaction (with Lewis Acid) AcylChloride Acyl Chloride / Anhydride AcylChloride->Reaction DesiredProduct Desired Amino Acetophenone (e.g., para-isomer) Reaction->DesiredProduct Major Product OrthoIsomer Ortho-isomer Byproduct Reaction->OrthoIsomer Minor Product Polyacylation Polyacylated Byproducts Reaction->Polyacylation Side Reaction (less common than alkylation) Troubleshooting_Workflow cluster_FC Troubleshooting Friedel-Crafts cluster_Reduction Troubleshooting Nitro Reduction Start Low Yield in Synthesis Problem Identify Synthetic Route Start->Problem FC Friedel-Crafts Acylation Problem->FC Route 1 Reduction Nitro Reduction Problem->Reduction Route 2 ProtectAmine Protect Amino Group (e.g., as acetanilide) FC->ProtectAmine ChangeLewisAcid Use Milder Lewis Acid (e.g., ZnCl₂) FC->ChangeLewisAcid OptimizeConditions Optimize Temperature & Solvent for Regioselectivity FC->OptimizeConditions ChemoselectiveReagent Use Chemoselective Reducing Agent Reduction->ChemoselectiveReagent ModifyCatalyst Modify Catalyst/Conditions to Minimize Cyclization Reduction->ModifyCatalyst Purification Optimize Purification (Recrystallization, Chromatography) ProtectAmine->Purification ChangeLewisAcid->Purification OptimizeConditions->Purification ChemoselectiveReagent->Purification ModifyCatalyst->Purification

References

Troubleshooting guide for reactions involving trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chemical reactions involving the introduction of a trifluoromethyl (-CF3) group.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethyl groups so important in drug development and materials science?

The trifluoromethyl group is highly valued due to its unique properties that can significantly enhance the characteristics of a molecule.[1][2] Its strong electron-withdrawing nature, high electronegativity, and steric bulk contribute to:

  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, leading to increased metabolic and chemical stability.[1][3][4][5]

  • Increased Lipophilicity: The CF3 group can increase the fat-solubility of a molecule, which is often beneficial for drug absorption and membrane permeability.[1][4][5]

  • Modified Reactivity: The electron-withdrawing effect can alter the reactivity of adjacent functional groups, influencing reaction kinetics and selectivity.[1][2]

  • Improved Bioavailability: In pharmaceuticals, trifluoromethyl groups can hinder metabolic degradation, leading to longer drug half-lives and improved efficacy.[1][6]

Q2: My trifluoromethylation reaction has a low yield or is not working at all. What are the common causes?

Low or no yield is a frequent issue in trifluoromethylation reactions and can stem from several factors related to the initiator, reagent, solvent, or substrate.[7] Common culprits include:

  • Initiator/Catalyst Inactivity: Many initiators, especially fluoride sources like TBAF and CsF, are highly sensitive to moisture.[7] Ensure you are using an anhydrous fluoride source and dry reaction conditions.

  • Reagent Quality: The purity of the trifluoromethylating agent, such as TMSCF3 (Ruppert-Prakash reagent), can vary between batches and degrade over time.[7]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For instance, DMF has been shown to accelerate reactions with certain catalysts.[7]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive. Less reactive substrates may require more forcing conditions or a more potent initiator system.[7]

Q3: My reaction stalls before the starting material is fully consumed. What can I do?

Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.[7]

  • Catalyst Deactivation: This is particularly common with moisture-sensitive initiators. Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous.[7]

  • Inhibitors: Impurities in the reagents or substrate can sometimes inhibit the catalyst. Purifying the starting materials may be necessary.

Q4: I am observing the formation of significant side products. What are the likely side reactions?

Side reactions are a common challenge in trifluoromethylation.[8] Some common side reactions include:

  • Dimerization: Some trifluoromethylating reagents or intermediates can dimerize, reducing the amount available for the desired reaction.[9]

  • Silyl Enol Ether Formation: When working with enolizable ketones, the formation of a silyl enol ether byproduct can be a significant issue.[7]

  • Protodeborylation: In copper-catalyzed trifluoromethylation of arylboronic acids, protodeborylation can be a major side reaction.[10]

Q5: Are trifluoromethylated compounds stable?

Generally, the trifluoromethyl group itself is very stable due to the strong carbon-fluorine bonds.[4][5][11] However, the overall stability of the molecule depends on the entire structure. Under specific and often harsh conditions, the trifluoromethyl group can undergo degradation.[3]

  • Hydrolysis: Under strongly alkaline conditions, the -CF3 group can be hydrolyzed to a carboxylic acid (-COOH) group.[3]

  • Photodegradation: Exposure to UV light can sometimes lead to the degradation of trifluoromethylated compounds.[3]

  • Other Functional Groups: More commonly, degradation occurs at other, more labile functional groups within the molecule rather than the trifluoromethyl group itself.[3]

Troubleshooting Guide

This section provides a more detailed, question-and-answer-formatted guide to address specific experimental issues.

Problem 1: Low or No Product Formation

Question: My trifluoromethylation of an aldehyde using TMSCF3 and a fluoride initiator is giving a very low yield. What steps can I take to improve it?

Answer: Low yields in this reaction are often linked to the activity of the initiator and the reaction conditions. Here is a systematic approach to troubleshoot this issue:

G start Low Yield Observed check_initiator 1. Check Initiator Activity start->check_initiator new_initiator Use a fresh bottle of anhydrous TBAF or CsF. check_initiator->new_initiator Moisture sensitive initiator dry_initiator Dry the existing initiator under high vacuum. check_initiator->dry_initiator Moisture sensitive initiator check_conditions 2. Verify Anhydrous Conditions new_initiator->check_conditions dry_initiator->check_conditions dry_glassware Oven-dry or flame-dry all glassware. check_conditions->dry_glassware dry_solvents Use freshly distilled anhydrous solvents. check_conditions->dry_solvents check_reagent 3. Assess Reagent Quality dry_glassware->check_reagent dry_solvents->check_reagent new_reagent Use a new bottle of TMSCF3. check_reagent->new_reagent optimize_conditions 4. Optimize Reaction Parameters new_reagent->optimize_conditions change_solvent Switch to a more polar aprotic solvent like DMF. optimize_conditions->change_solvent increase_temp Increase the reaction temperature. optimize_conditions->increase_temp end Improved Yield change_solvent->end increase_temp->end

Caption: A workflow for monitoring reaction progress.

Analytical Monitoring:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for monitoring the progress of trifluoromethylation reactions. By taking small aliquots from the reaction at different time points, one can track the consumption of reactants and the formation of products and byproducts. This data provides valuable insights into the reaction kinetics and helps determine the optimal reaction time. [12]Similarly, 19F NMR can be used to monitor the reaction by observing the signals of the trifluoromethyl-containing species.

References

Technical Support Center: Overcoming Solubility Challenges with Trifluoromethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly associated with trifluoromethylphenyl (TFMP) compounds. The high lipophilicity of the -CF3 group frequently leads to poor aqueous solubility, posing significant challenges in experimental assays and preclinical development.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethylphenyl compounds often poorly soluble in aqueous solutions?

A1: The trifluoromethyl (-CF3) group is highly lipophilic and electron-wasting, which significantly increases the overall lipophilicity of the molecule. This high lipophilicity, often measured as a higher LogP value, leads to a preference for non-polar environments and consequently, low solubility in aqueous media. The -CF3 group can also influence the crystal lattice energy of the solid form, further impacting the energy required to dissolve the compound.

Q2: What is the first step I should take to address the poor solubility of my TFMP compound?

A2: A pH-modification strategy is often the most straightforward initial approach, provided your compound has ionizable functional groups (e.g., amines or carboxylic acids). By adjusting the pH of the solution to ionize the compound, you can dramatically increase its aqueous solubility. For a basic compound, lowering the pH will lead to protonation and salt formation, while for an acidic compound, increasing the pH will result in deprotonation.

Q3: When is salt formation a suitable strategy for improving the solubility of TFMP compounds?

A3: Salt formation is an effective strategy when the trifluoromethylphenyl compound possesses a sufficiently acidic or basic center to be ionized. For instance, basic nitrogen atoms can be protonated by acids to form soluble salts (e.g., hydrochlorides, sulfates). This method is widely used in the pharmaceutical industry to improve the dissolution and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, the success of this approach depends on the pKa of the compound and the stability of the resulting salt.

Q4: Can co-solvents be used to solubilize TFMP compounds for in vitro assays?

A4: Yes, co-solvents like DMSO, ethanol, or PEG 400 are commonly used to dissolve TFMP compounds for in vitro experiments. However, it is critical to be mindful of the final concentration of the co-solvent in the assay, as high concentrations can lead to compound precipitation or cellular toxicity, potentially confounding the experimental results. It is always recommended to determine the kinetic solubility in the final assay buffer.

Q5: How do cyclodextrins enhance the solubility of trifluoromethylphenyl compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate the lipophilic trifluoromethylphenyl portion of a guest molecule within their cavity, forming a host-guest inclusion complex. This complex effectively shields the lipophilic part of the compound from the aqueous environment, presenting a more hydrophilic exterior and thereby increasing the overall solubility of the compound in water.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Compound precipitates after pH adjustment.
  • Possible Cause: The pH adjustment may have shifted the equilibrium back towards the non-ionized, less soluble form of the compound, or the resulting salt may have limited solubility in the chosen buffer.

  • Troubleshooting Steps:

    • Verify the pKa of your compound. Ensure the final pH of the solution is at least 2 units away from the pKa to maintain the ionized state.

    • Evaluate the buffer composition. Certain buffer salts can cause precipitation through common ion effects or other interactions. Test solubility in different buffer systems.

    • Consider the concentration. You may be exceeding the solubility limit of the salt form. Try working with a lower concentration of your compound.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay medium. The compound may be precipitating over time, especially during incubation.

  • Troubleshooting Steps:

    • Determine Kinetic Solubility: Before conducting the assay, determine the kinetic solubility of your compound in the exact assay buffer. This will define the maximum concentration you can reliably test.

    • Use Solubility Enhancers: Consider incorporating a low, non-toxic concentration of a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) into your assay medium.

    • Stock Solution Management: Ensure your DMSO stock solution is fully dissolved before diluting into the aqueous buffer. Avoid storing diluted aqueous solutions for extended periods.

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a systematic approach to addressing solubility issues with TFMP compounds.

G cluster_0 cluster_1 cluster_2 start Start: Poorly Soluble TFMP Compound check_ionizable Does the compound have an ionizable group? start->check_ionizable ph_adjust Attempt pH Modification/Salt Formation check_ionizable->ph_adjust Yes formulation Explore Formulation Strategies check_ionizable->formulation No success1 Solubility Improved? ph_adjust->success1 end_good Proceed with Experiment success1->end_good Yes success1->formulation No co_crystal Co-crystal Screening formulation->co_crystal cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin success2 Solubility Improved? co_crystal->success2 cyclodextrin->success2 success2->end_good redesign Consider Molecular Modification/Redesign success2->redesign No

Caption: A decision-making workflow for troubleshooting the solubility of trifluoromethylphenyl compounds.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of different solubilization strategies on trifluoromethylphenyl-containing compounds.

Compound ClassInitial Aqueous Solubility (µg/mL)Strategy EmployedModified Aqueous Solubility (µg/mL)Fold IncreaseReference
Trifluoromethyl-substituted pyrazole< 12-Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation> 1000> 1000x
Trifluoromethylphenyl-containing kinase inhibitor0.2Hydrochloride (HCl) salt formation50250xFictional, for illustration
4-(Trifluoromethyl)benzoic acid430Co-crystal with Picolinamide1200~2.8xFictional, for illustration
Trifluoromethyl-substituted imidazole5pH adjustment (to pH 2)25050xFictional, for illustration

Key Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol details the standard shake-flask method for determining thermodynamic aqueous solubility.

  • Preparation: Add an excess amount of the trifluoromethylphenyl compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator should be used.

  • Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period to let larger particles settle. Then, clarify the sample by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., acetonitrile, methanol).

  • Analysis: Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Protocol 2: Co-crystal Screening using Slurry Crystallization

This protocol provides a method for screening potential co-formers to create co-crystals of a TFMP compound.

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. These are typically molecules with complementary functional groups (e.g., hydrogen bond donors/acceptors) to the target compound.

  • Preparation: In separate vials, add the trifluoromethylphenyl compound and a selected co-former in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1).

  • Slurry Formation: Add a small amount of a solvent or solvent mixture in which both compounds have limited solubility. The goal is to create a thick slurry, not a clear solution.

  • Equilibration: Agitate the slurries at room temperature for an extended period (e.g., 3-7 days) to allow for the solvent-mediated transformation to the most stable solid form, which could be a co-crystal.

  • Isolation: Isolate the solid material from each vial by vacuum filtration and allow it to air dry.

  • Characterization: Analyze the isolated solids using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or Raman spectroscopy. The formation of a new crystalline phase, with a unique diffraction pattern or thermal profile compared to the starting materials, indicates potential co-crystal formation.

Signaling Pathway of Cyclodextrin Encapsulation

The diagram below illustrates the mechanism by which cyclodextrins improve the solubility of lipophilic TFMP compounds.

G cluster_0 Aqueous Environment cluster_1 compound TFMP Compound (Lipophilic, Low Solubility) complex Host-Guest Inclusion Complex (Hydrophilic, High Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cyclodextrin->complex Encapsulation water Water Molecules water->compound Poor Interaction water->complex Favorable Interaction

Caption: Mechanism of solubility enhancement via cyclodextrin-based host-guest complexation.

Technical Support Center: Purification of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this solid compound are recrystallization and column chromatography. Recrystallization is often preferred for its efficiency in removing small amounts of impurities from a solid matrix, while column chromatography is excellent for separating the target compound from significant amounts of byproducts or unreacted starting materials.

Q2: My crude product is a dark, oily residue instead of a solid. What should I do?

A2: The presence of an oil or dark color suggests significant impurities or the formation of oxidation byproducts, which is common for aniline derivatives.[1][2] Before attempting recrystallization, it is advisable to first run a silica gel column to remove the bulk of these impurities. Using a solvent system like Hexane/Ethyl Acetate can effectively separate the desired product from both more polar and less polar contaminants.

Q3: How do I choose the right solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For aromatic ketones and anilines, common solvents to screen include ethanol, isopropanol (IPA), acetonitrile, toluene, or a mixed solvent system like ethanol/water or toluene/heptane.[4] A good starting point is to test the solubility of a small amount of your crude product in various solvents.

Q4: During recrystallization, my compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] To resolve this, you can:

  • Add more solvent to ensure the compound fully dissolves at the solvent's boiling point.[6]

  • Switch to a lower-boiling point solvent.

  • Cool the solution more slowly to encourage crystal nucleation.

  • Add a seed crystal to initiate crystallization.[6]

Q5: I'm seeing multiple spots on the TLC plate after column chromatography. How can I improve separation?

A5: Poor separation is typically due to an inappropriate solvent system.[5] To improve resolution:

  • Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, this means increasing the proportion of hexane.

  • Ensure the column is packed properly to prevent channeling.

  • For compounds with basic groups like anilines, adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can reduce tailing on the silica gel and improve peak shape.

Troubleshooting Guides

Guide 1: Low Yield After Purification
Symptom Potential Cause Suggested Solution
Significant loss of product during recrystallization. The compound has high solubility in the cold recrystallization solvent.Ensure you are using the minimum amount of hot solvent to dissolve the product. Cool the flask in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
The compound was co-adsorbed with impurities.If using charcoal for decolorizing, use it sparingly as it can adsorb the desired product.[6]
Low recovery from column chromatography. The compound is strongly adsorbed onto the silica gel.Add a polar modifier (e.g., methanol) to the eluent at the end of the run to elute any remaining product. The basic amino group may be interacting strongly with the acidic silica; adding triethylamine to the eluent can mitigate this.
Product is smeared across many fractions.Optimize the solvent system using TLC before running the column to find an eluent that gives a retention factor (Rf) of ~0.3-0.4.
Guide 2: Persistent Impurities
Symptom Potential Cause Suggested Solution
A colored impurity remains after recrystallization. The impurity is likely an oxidation product.Dissolve the crude product in the recrystallization solvent and add a small amount of activated carbon. Heat the mixture and then perform a hot filtration to remove the carbon before cooling the solution to crystallize.[1]
An impurity with similar polarity is co-eluting during column chromatography. The solvent system lacks the selectivity to separate the compounds.Try a different solvent system. For example, substitute ethyl acetate with a different polarity modifier like dichloromethane or acetone to alter the selectivity of the separation.
Unreacted starting aniline is present. The starting material is basic and may behave similarly to the product.During the workup phase (before purification), perform an acidic wash (e.g., with dilute HCl). This will protonate the basic anilines, moving them to the aqueous layer and separating them from your desired product in the organic layer.[1]

Data Presentation: Method Comparison

The following table presents hypothetical data to illustrate the effectiveness of different purification strategies for a 10g batch of crude this compound with an initial purity of 85%.

Purification Method Solvent System Yield (g) Final Purity (% HPLC) Solvent Volume (mL) Time Required (hrs)
Single Recrystallization Isopropanol7.298.5%1502
Double Recrystallization Isopropanol, then Toluene/Heptane6.199.7%2504
Flash Column Chromatography Silica Gel, 15% Ethyl Acetate in Hexane8.099.2%12003
Two-Step (Column + Recrystallization) Column followed by Isopropanol Recrystallization7.0>99.8%13005

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol (IPA)
  • Dissolution: Place the crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask. Add a stir bar. Add a minimal amount of IPA (e.g., 50 mL) and heat the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding small portions of hot IPA until all the solid just dissolves. Note the total volume of solvent used.

  • (Optional - Decolorization): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 0.1 g). Reheat the mixture to boiling for 5 minutes.

  • (Optional - Hot Filtration): If carbon was used or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold IPA (e.g., 2 x 10 mL).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by testing various ratios of Hexane/Ethyl Acetate on a TLC plate. The ideal system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, applying positive pressure (flash). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_start cluster_decision cluster_paths cluster_check cluster_end Crude Crude Product (Solid or Oil) Assess Assess Purity & Color (TLC, Appearance) Crude->Assess Column Column Chromatography Assess->Column  High Impurity / Dark Oil Recrystal Recrystallization Assess->Recrystal  Low Impurity / Light Solid PurityCheck Check Purity (TLC, HPLC, NMR) Column->PurityCheck Recrystal->PurityCheck Pure Pure Product (>99%) PurityCheck->Pure  Purity OK Repeat Repeat Purification or Re-evaluate PurityCheck->Repeat  Impure

Caption: General purification workflow decision tree.

Troubleshooting_Recrystallization Start Problem: Product 'Oiled Out' Cause1 Cause 1: Solution Supersaturated Above Melting Point Start->Cause1 Cause2 Cause 2: Solvent Boiling Point > Product Melting Point Start->Cause2 Solution1A Re-heat and Add More Solvent Cause1->Solution1A Solution1B Cool Solution More Slowly Cause1->Solution1B Solution2 Choose a Lower Boiling Point Solvent Cause2->Solution2

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Stability testing of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Recommended storage is at 4°C.[2]

Q2: What are the primary factors that can affect the stability of this compound?

A2: As with many pharmaceutical intermediates, the stability of this compound can be influenced by temperature, humidity, light, and exposure to acidic, basic, or oxidizing conditions.[3][4]

Q3: Why is stability testing important for this compound?

A3: Stability testing is essential to determine the shelf-life and appropriate storage conditions, ensuring the compound's quality, purity, and potency over time.[4][5] These studies identify potential degradation products and establish degradation pathways, which are critical for regulatory submissions and for developing stable formulations.[6][7]

Q4: What are forced degradation studies and why are they necessary?

A4: Forced degradation, or stress testing, involves intentionally exposing the compound to harsh conditions such as high heat, humidity, strong acids and bases, and oxidizing agents to accelerate degradation.[6] This helps in identifying likely degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram during initial analysis. Contamination of the sample or solvent.Ensure proper handling and use of high-purity solvents. Analyze a blank solvent injection to rule out solvent contamination.
Degradation during sample preparation.Prepare samples fresh before analysis. Avoid prolonged exposure to light or elevated temperatures during preparation.
Significant degradation observed under accelerated stability conditions (e.g., 40°C/75% RH). The compound may be sensitive to heat and humidity.This is an expected outcome of stress testing. The goal is to identify and quantify the degradants. Ensure your analytical method can resolve the parent compound from its degradation products. Consider performing studies at intermediate conditions (e.g., 30°C/65% RH).[9]
Inconsistent stability data between batches. Poor environmental control during the study.[3]Verify the calibration and performance of stability chambers. Ensure consistent temperature and humidity levels.
Inadequate sample size leading to variability.[3]Use a statistically relevant sample size for each time point to ensure data reliability.
Poor documentation of experimental parameters.[3]Maintain detailed records of all experimental conditions, including sample preparation, storage conditions, and analytical parameters.
Mass balance in forced degradation studies is less than 95%. Formation of non-chromophoric or volatile degradation products.Use a mass-sensitive detector (e.g., mass spectrometry) in conjunction with UV detection to identify all degradation products.
Inadequate chromatographic separation.Modify the HPLC method (e.g., gradient, column, mobile phase) to ensure all degradation products are eluted and detected.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV method. A mass spectrometer can be coupled to identify the mass of the degradants.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of the compound under accelerated storage conditions.

Methodology:

  • Sample Packaging: Place the solid compound in its proposed container closure system.

  • Storage Conditions: Store the packaged samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[9]

  • Time Points: Pull samples at 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Study Results
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
1N HCl, 60°C, 24h15.22235.0
1N NaOH, RT, 24h8.51218.0
3% H₂O₂, RT, 24h22.13249.0
80°C, 48h (Solid)5.31Not Applicable
Photostability11.82Not Applicable
Table 2: Summary of Accelerated Stability Study (40°C/75% RH)
Time Point (Months) Appearance Assay (%) Total Impurities (%)
0White to off-white powder99.80.15
1White to off-white powder99.50.38
3Off-white powder98.90.95
6Yellowish powder98.11.72

Visualizations

Stability_Testing_Workflow Workflow for Stability Testing of a Pharmaceutical Intermediate cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A Define Stability Testing Protocol B Select Batches (Minimum 1 for Forced Degradation, 3 for Long-term) A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Long-term & Accelerated Stability Studies (e.g., 25°C/60%RH, 40°C/75%RH) C->E G Identify & Characterize Degradation Products D->G F Sample Analysis at Predetermined Time Points E->F H Data Analysis & Shelf-life Determination F->H G->H I Generate Stability Report H->I

Caption: A flowchart illustrating the key phases and steps involved in a comprehensive stability testing program for a pharmaceutical intermediate.

References

Technical Support Center: Managing Hazardous Reactions with Trifluoromethylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing hazardous reactions with trifluoromethylated reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively conducting trifluoromethylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guides

This section addresses specific issues that may be encountered during trifluoromethylation experiments in a question-and-answer format.

Issue 1: Low or No Yield in Trifluoromethylation Reactions

Question: My trifluoromethylation reaction is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem that can be attributed to several factors, including the quality of reagents and solvents, the choice of catalyst, and the reaction conditions.

  • Moisture Sensitivity: Many trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF₃), are highly sensitive to moisture.[1] Ensure that all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.[2]

  • Catalyst/Initiator Activity: The choice and quality of the initiator are critical. For nucleophilic trifluoromethylation with TMSCF₃, fluoride initiators like TBAF and CsF are effective but also moisture-sensitive.[2] Non-fluoride initiators such as K₂CO₃ can be less sensitive to moisture, but their activity is often solvent-dependent, with DMF being a particularly effective solvent.[2] Insufficient catalyst loading can also lead to a stalled reaction.[2]

  • Reagent Quality: The purity of the trifluoromethylating reagent can vary between batches and suppliers.[2][3] If you suspect reagent degradation, consider using a new batch or a reagent from a different supplier.[2]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While THF is a common solvent for these reactions, they can be sluggish.[2] Using a more forcing solvent like DMF can often improve reaction rates and yields.[2]

  • Substrate Reactivity: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylation reactions.[2] For less reactive substrates, consider using a more potent initiator system or a solvent like DMF.[2]

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts but then stalls before all the starting material is consumed. What could be the cause and how do I fix it?

Answer: A stalled reaction is often due to catalyst deactivation or the presence of inhibitors.

  • Catalyst Deactivation: This is a common issue with moisture-sensitive initiators. Ensure rigorous anhydrous conditions throughout the experiment.[2]

  • Inhibitors: Trace impurities in reagents or solvents can act as inhibitors. The quality of the trifluoromethylating reagent itself can sometimes be the source of inhibitors.[2][3] Using freshly purified solvents and a new batch of reagent may resolve the issue.[2]

Issue 3: Formation of Significant Side Products

Question: My reaction is producing significant amounts of unwanted side products. How can I improve the selectivity?

Answer: Side product formation can often be controlled by adjusting the reaction conditions and the choice of initiator.

  • Enolization: For substrates with acidic α-protons, such as enolizable ketones, the trifluoromethyl anion or the initiator can act as a base, leading to competitive enolization.[4] Using a less basic initiator (e.g., CsF instead of TBAF) and running the reaction at low temperatures can favor the desired nucleophilic addition over deprotonation.[4]

  • Reaction with Solvent: Protic solvents will quench the trifluoromethyl anion.[4] It is crucial to use anhydrous, aprotic solvents like THF or DMF.[4]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in trifluoromethylation reactions.

G start Low or No Yield check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture check_reagents Evaluate Reagents (Fresh? Purity?) check_moisture->check_reagents No solution_moisture Dry Glassware, Solvents, and Reagents check_moisture->solution_moisture Yes check_conditions Assess Reaction Conditions (Solvent? Temperature? Catalyst?) check_reagents->check_conditions No solution_reagents Use New Batch of Reagent/Catalyst check_reagents->solution_reagents Yes solution_conditions Optimize Solvent, Temperature, or Catalyst Loading check_conditions->solution_conditions Yes end Improved Yield solution_moisture->end solution_reagents->end solution_conditions->end

Caption: Troubleshooting decision tree for low-yield trifluoromethylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with trifluoromethylating reagents?

A1: The hazards are specific to the compound. While the trifluoromethyl group itself is generally stable, the overall reactivity and toxicity of the molecule are the main concerns.[5] Some reagents are highly reactive and must be handled with care.[5] For example, electrophilic trifluoromethylating reagents like Umemoto's and Togni's reagents can react vigorously with nucleophiles.[5][6] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using to understand its reactivity profile.[5] A significant hazard is the potential for decomposition under certain conditions (e.g., high heat) to release toxic fumes like hydrogen fluoride (HF), which is extremely dangerous.[5]

Q2: What personal protective equipment (PPE) should I wear when handling trifluoromethylating reagents?

A2: Proper PPE is essential for safely handling these reagents. This includes:

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a higher risk of splashing.[7]

  • Hand Protection: Choose gloves based on the specific reagent and solvent being used. Consulting the glove manufacturer's compatibility chart is recommended. Double-gloving is advised for highly corrosive or easily absorbed compounds.[7]

  • Body Protection: A flame-resistant lab coat should always be worn. For larger-scale operations or when working with particularly hazardous materials, a chemical-resistant apron may be necessary.[7]

Q3: How should I store trifluoromethylating reagents?

A3: Store these reagents in a cool, dry, and well-ventilated area.[7] They should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][8] Ensure that all containers are clearly labeled with the chemical name and associated hazards.[7] The Ruppert-Prakash reagent (TMSCF₃) is a volatile and flammable liquid that should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

Q4: What should I do in case of a small spill of a trifluoromethylating reagent?

A4: For a small spill, follow these steps:

  • Alert personnel in the immediate vicinity.[5]

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[5]

  • Collect the absorbed material into a sealed container for proper disposal.

  • Clean the spill area with a suitable solvent. For larger spills, or if the substance is highly toxic or volatile, evacuate the area and follow your institution's emergency procedures.[9]

Q5: Can trifluoromethylation reactions be scaled up?

A5: Yes, but with careful consideration. Challenges in scaling up can include managing exotherms, handling gaseous byproducts, and ensuring efficient mixing.[10] Some reagents and protocols are more amenable to scale-up than others.[11][12] For example, radical trifluoromethylation using trifluoroacetic anhydride has been shown to be scalable.[11][12] Photoredox-catalyzed reactions have also been successfully scaled up to the kilogram scale.[13]

Data Presentation

Table 1: Comparison of Common Trifluoromethylating Reagents

Reagent ClassCommon ExamplesMechanismKey CharacteristicsCommon Applications
Nucleophilic ("CF₃⁻") Ruppert-Prakash Reagent (TMSCF₃)Delivers a trifluoromethyl anion equivalent.[1]Highly effective for carbonyls, moisture-sensitive, requires an activator.[1]Trifluoromethylation of aldehydes, ketones, and imines.[1]
Electrophilic ("CF₃⁺") Togni's Reagents, Umemoto's ReagentsTransfers a trifluoromethyl cation equivalent.[1]Shelf-stable, broad functional group tolerance.[1][6]Trifluoromethylation of β-ketoesters, silyl enol ethers, and heteroatom nucleophiles.[1]
Radical ("CF₃•") Langlois' Reagent (CF₃SO₂Na), CF₃IGenerates a trifluoromethyl radical.[1][14]Stable, affordable, effective for arenes.[1]Trifluoromethylation of arenes and heteroarenes.[1]

Table 2: Representative Yields for Trifluoromethylation of Ketones with Ruppert-Prakash Reagent (TMSCF₃)

Ketone SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
AcetophenoneK₂CO₃DMF0 to rt2-4>95
BenzophenoneTBAFTHF0 to rt198
4-MethoxyacetophenoneK₂CO₃DMF0 to rt392
4-NitroacetophenoneTBAFTHF0 to rt0.599
Data compiled from representative procedures.[15]

Experimental Protocols

Protocol 1: General Procedure for the Trifluoromethylation of Ketones using Ruppert-Prakash Reagent (TMSCF₃)

This protocol outlines a general method for the trifluoromethylation of ketones.[15]

Materials:

  • Ketone (1.0 equiv)

  • Ruppert-Prakash Reagent (TMSCF₃) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (0.1 equiv) or Tetrabutylammonium fluoride (TBAF) (0.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the ketone (1.0 equiv) in anhydrous DMF or THF, add the catalyst (e.g., K₂CO₃, 0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Ruppert-Prakash reagent (1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.[15]

  • Stir the mixture for 30 minutes to ensure complete desilylation.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[15]

  • Concentrate the filtrate under reduced pressure to obtain the crude trifluoromethylated alcohol.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Ketone and Catalyst in Anhydrous Solvent B Cool to 0 °C A->B C Add Ruppert-Prakash Reagent Dropwise B->C D Warm to Room Temperature and Stir C->D E Monitor by TLC/GC-MS D->E F Quench with 1 M HCl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for the trifluoromethylation of ketones.

Signaling Pathway (Reaction Mechanism)

Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent

The following diagram illustrates the generally accepted mechanism for nucleophilic trifluoromethylation of a carbonyl compound using TMSCF₃ with a fluoride initiator.

G TMSCF3 TMS-CF₃ Intermediate1 [TMS-F-CF₃]⁻ TMSCF3->Intermediate1 F_minus F⁻ F_minus->TMSCF3 Initiation Carbonyl R-C(=O)-R' Intermediate2 R-C(O⁻)-R'     |    CF₃ Carbonyl->Intermediate2 TMSF TMS-F Intermediate1->TMSF CF3_minus ⁻CF₃ Intermediate1->CF3_minus CF3_minus->Carbonyl Nucleophilic Attack Product_silyl R-C(O-TMS)-R'        |       CF₃ Intermediate2->Product_silyl Silyl Transfer (from another TMS-CF₃) Product_alcohol R-C(OH)-R'      |     CF₃ Product_silyl->Product_alcohol Aqueous Workup H3O_plus H₃O⁺

References

Side reaction mechanisms in the chlorination of aminophenyl ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chlorination of aminophenyl ethanones. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My chlorination of 4-aminoacetophenone is yielding a complex mixture of products instead of the desired monochlorinated compound. What is happening?

A1: Direct chlorination of 4-aminoacetophenone with chlorine gas is known to produce a mixture of several byproducts without affording the desired monochlorinated products in good yield.[1] The high reactivity of the amino group makes the aromatic ring highly susceptible to electrophilic attack, leading to multiple side reactions.

Q2: What are the primary side reactions I should be aware of during the chlorination of aminophenyl ethanones?

A2: The main side reactions include:

  • Over-chlorination: The strong activating effect of the amino group can lead to the formation of di- and even tri-chlorinated products.[2]

  • N-Chlorination and Orton Rearrangement: Formation of an N-chloro intermediate, which can then rearrange to give a mixture of ortho- and para-chloro isomers. This is particularly relevant under acidic conditions.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts and tar-like substances.[3]

  • Cleavage Products: Under certain acidic conditions, cleavage of the N-acetyl group (in the case of protected amines) can occur, leading to aniline byproducts.

Q3: How can I selectively achieve monochlorination of 4-aminoacetophenone?

A3: To achieve selective monochlorination, it is crucial to control the reactivity of the chlorinating agent. One highly effective method is the use of iodobenzene dichloride, which has been shown to provide selective aromatic monochlorination of 4-aminoacetophenone in high yield (87%) and purity (94%).[1] Another common strategy is to protect the amino group by acetylation to form the corresponding acetanilide. The acetyl group moderates the activating effect of the amine, allowing for more controlled chlorination.

Q4: My reaction mixture is turning dark brown/purple. What is the cause and how can I prevent it?

A4: The formation of dark colors, often described as purple or dark brown, is typically due to the oxidation of the aniline substrate or its chlorinated derivatives.[3][4] This can be minimized by:

  • Using a milder chlorinating agent: Reagents like N-chlorosuccinimide (NCS) are often associated with less color formation compared to harsher agents like trichloroisocyanuric acid (TCICA).[3]

  • Protecting the amino group: Converting the amino group to an acetamide can reduce its susceptibility to oxidation.

  • Controlling the reaction temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) can help suppress oxidation pathways.[5]

  • Working under an inert atmosphere: Excluding oxygen by running the reaction under nitrogen or argon can prevent air oxidation.[3]

Troubleshooting Guides

Issue 1: Formation of Dichlorinated Byproducts

  • Symptom: Your analysis (e.g., HPLC, GC-MS) shows a significant peak corresponding to 4-amino-3,5-dichloroacetophenone when you are targeting the monochloro product.

  • Probable Cause: The stoichiometry of the chlorinating agent is too high, or the reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stoichiometry: Carefully control the molar equivalents of the chlorinating agent. Use a 1:1 or slightly less than 1:1 ratio of the chlorinating agent to the aminophenyl ethanone.

    • Lower Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

    • Choice of Chlorinating Agent: Use a milder chlorinating agent. For example, if you are using sulfuryl chloride, consider switching to N-chlorosuccinimide (NCS).

Issue 2: Presence of both Ortho and Para Isomers

  • Symptom: You are obtaining a mixture of the desired 3-chloro-4-aminoacetophenone (ortho to the acetyl group) and the 2-chloro-4-aminoacetophenone isomer.

  • Probable Cause: This is likely due to the formation of an N-chloro intermediate followed by an Orton rearrangement, which can yield both ortho and para products.[2][6]

  • Troubleshooting Steps:

    • Control Acidity: The Orton rearrangement is acid-catalyzed.[2] Minimizing the presence of strong acids can suppress this side reaction. If an acid scavenger is compatible with your reaction, its use could be beneficial.

    • Solvent Choice: The solvent can influence the product distribution of the Orton rearrangement. Some studies have shown that clay microenvironments can favor the formation of the para-isomer.

    • Protect the Amino Group: Acetylation of the amino group prevents the formation of the N-chloro intermediate, thus avoiding the Orton rearrangement.

Issue 3: Low Yield and Formation of Tar

  • Symptom: The yield of your desired chlorinated aminophenyl ethanone is low, and a significant amount of dark, insoluble material is formed.

  • Probable Cause: Oxidation of the starting material or product.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned in the FAQs, run the reaction under a nitrogen or argon atmosphere.

    • Purify Starting Material: Ensure your aminophenyl ethanone starting material is free from colored impurities.

    • Temperature Control: Maintain a low and consistent reaction temperature.

Data Presentation

Table 1: Product Distribution in the Orton Rearrangement of N-Chloroacetanilide

Catalyst/ConditionsOrtho-chloroacetanilide (%)Para-chloroacetanilide (%)Aniline (%)Para/Ortho RatioReference
HCl in CCl421.458.819.92.75
HCl in CCl4 (with stirring)22.051.027.02.30
K10-Montmorillonite Clay in CCl415.457.527.13.70
Fe3+-Montmorillonite Clay in CCl423.350.226.52.15

Table 2: Yields of Chlorinated Products from 4-Aminoacetophenone

Chlorinating AgentProductYield (%)Purity (%)Reference
Iodobenzene dichloride4-Amino-3-chloroacetophenone8794[1]
Chlorine gas in Acetic Acid4-Amino-3,5-dichloroacetophenone52Not specified
Trichloroisocyanuric acid4-Amino-3,5-dichloroacetophenoneNot specifiedNot specified

Experimental Protocols

Protocol 1: Selective Monochlorination of 4-Aminoacetophenone using N-Chlorosuccinimide (NCS)

This protocol is a general guideline and may require optimization.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-aminoacetophenone (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of NCS: Slowly add N-chlorosuccinimide (1.0-1.1 equivalents) portion-wise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dichlorination of 4-Aminoacetophenone using Chlorine Gas in Acetic Acid

This protocol is adapted from a literature procedure for the synthesis of 4-amino-3,5-dichloroacetophenone.

  • Preparation of Chlorine Solution: In a separate flask, dissolve chlorine gas in glacial acetic acid at a low temperature.

  • Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-aminoacetophenone (1.0 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution of 4-aminoacetophenone to 15 °C.

  • Addition of Chlorine Solution: Rapidly add the chlorine/acetic acid solution to the 4-aminoacetophenone solution under vigorous stirring while maintaining cooling.

  • Precipitation: Immediately after the addition, pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration and recrystallize from ethanol to obtain the purified 4-amino-3,5-dichloroacetophenone.

Protocol 3: General HPLC Method for Analysis of Reaction Mixture

This is a starting point for developing an analytical method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid). A gradient elution may be necessary to separate all components. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Reaction Pathways

ChlorinationPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aminophenyl Ethanone Aminophenyl Ethanone Desired Chlorinated Product Desired Chlorinated Product Aminophenyl Ethanone->Desired Chlorinated Product Electrophilic Aromatic Substitution Aminophenyl Ethanone->Desired Chlorinated Product N-Chloro Intermediate N-Chloro Intermediate Aminophenyl Ethanone->N-Chloro Intermediate N-Chlorination Oxidation Products Oxidation Products Aminophenyl Ethanone->Oxidation Products Oxidation Chlorinating Agent Chlorinating Agent Chlorinating Agent->Desired Chlorinated Product Dichlorinated Product Dichlorinated Product Desired Chlorinated Product->Dichlorinated Product Over-chlorination Orton Rearrangement Products Orton Rearrangement Products N-Chloro Intermediate->Orton Rearrangement Products Orton Rearrangement TroubleshootingWorkflow start Start: Unsatisfactory Reaction Outcome issue Identify Primary Issue start->issue over_chlorination Over-chlorination (Di/Tri-chlorination) issue->over_chlorination Excess Cl isomer_mixture Mixture of Isomers (ortho/para) issue->isomer_mixture Isomers low_yield Low Yield / Tar Formation issue->low_yield Low Yield solution_over Reduce chlorinating agent stoichiometry Lower reaction temperature Use milder chlorinating agent over_chlorination->solution_over solution_isomer Control acidity Optimize solvent Protect amino group (acetylation) isomer_mixture->solution_isomer solution_yield Use inert atmosphere Degas solvents Purify starting material Control temperature low_yield->solution_yield end End: Optimized Reaction solution_over->end solution_isomer->end solution_yield->end OrtonRearrangement Aminophenyl Ethanone Aminophenyl Ethanone N-Chloro Intermediate N-Chloro Intermediate Aminophenyl Ethanone->N-Chloro Intermediate + Cl+ Protonation Protonated N-Chloro Intermediate N-Chloro Intermediate->Protonation + H+ Intermediate_Complex Intermediate Complex Protonation->Intermediate_Complex + Cl- Chloride_Ion Cl- Ortho_Product Ortho-chloro Product Intermediate_Complex->Ortho_Product Intramolecular Rearrangement Para_Product Para-chloro Product Intermediate_Complex->Para_Product Intramolecular Rearrangement

References

Technical Support Center: Synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this multi-step synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. The synthesis is typically performed in three main stages:

  • N-Acetylation: Protection of the amino group of the starting material, 2-chloro-4-(trifluoromethyl)aniline.

  • Friedel-Crafts Acylation: Introduction of the acetyl group to the protected aniline.

  • Deprotection (Hydrolysis): Removal of the acetyl protecting group to yield the final product.

Issue 1: Low Yield or No Reaction during N-Acetylation

Question: I am getting a low yield or no formation of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide. What could be the problem?

Answer:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture.

  • Purity of Reagents: The purity of 2-chloro-4-(trifluoromethyl)aniline and acetyl chloride is crucial. Impurities can lead to side reactions and lower yields. Use freshly distilled or high-purity reagents.

  • Base Equivalents: Ensure that an adequate amount of a suitable base (e.g., pyridine or triethylamine) is used to neutralize the HCl generated during the reaction. An insufficient amount of base can halt the reaction.

  • Reaction Temperature: While the reaction is often carried out at room temperature, some substituted anilines may require gentle heating to proceed at a reasonable rate.

Issue 2: Friedel-Crafts Acylation Fails or Gives a Low Yield

Question: The Friedel-Crafts acylation of N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide is not working. What are the common causes?

Answer:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of AlCl₃ or a freshly sublimed batch for best results.

  • Insufficient Catalyst: Friedel-Crafts acylation of N-acylated anilines often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst. This is because the carbonyl oxygen of the amide and the product ketone can coordinate to the Lewis acid, effectively sequestering it. A catalytic amount is often insufficient.

  • Deactivated Ring: The acetamido group is less deactivating than a free amino group, but the presence of the chloro and trifluoromethyl groups still makes the aromatic ring electron-deficient. Harsher reaction conditions, such as higher temperatures or a stronger Lewis acid, may be necessary. However, excessive heat can lead to decomposition.

  • Order of Addition: The order of reagent addition is critical. Typically, the Lewis acid and the acylating agent (acetyl chloride) are allowed to form a complex before the dropwise addition of the substrate.

Issue 3: Incomplete Deprotection or Formation of Side Products

Question: I am having trouble with the final hydrolysis step to remove the acetyl group. What should I consider?

Answer:

  • Acid/Base Concentration: The hydrolysis of the acetamide can be carried out under acidic or basic conditions. For acidic hydrolysis, a sufficient concentration of a strong acid like HCl is required, often with heating. For basic hydrolysis, a strong base like NaOH or KOH is used. The choice may depend on the stability of the final product to acidic or basic conditions.

  • Reaction Time and Temperature: Deprotection can be slow at room temperature. Refluxing the reaction mixture is common to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be neutralized to isolate the free amine product. Careful pH adjustment is necessary to ensure the product precipitates or can be extracted efficiently.

Issue 4: Difficulty in Purifying the Final Product

Question: My final product, this compound, is impure. What are the best purification methods?

Answer:

  • Recrystallization: This is a common and effective method for purifying solid aromatic amines. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) will be required to elute the product.

  • Acid-Base Extraction: As an amine, the product can be dissolved in an acidic aqueous solution and washed with an organic solvent to remove non-basic impurities. The aqueous layer can then be basified to precipitate the pure amine, which can be collected by filtration or extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before the Friedel-Crafts acylation?

A1: The amino group (-NH₂) is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that strongly deactivates the aromatic ring, preventing the desired electrophilic aromatic substitution. Protecting the amino group as an acetamide reduces its basicity and allows the acylation to proceed.

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation on N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide?

A2: The acetamido group is an ortho-, para-director. The trifluoromethyl group is a meta-director, and the chloro group is an ortho-, para-director. In this substituted system, the incoming acetyl group is directed to the position that is para to the activating acetamido group and ortho to the chloro group, which is the desired C4 position.

Q3: Can I use acetic anhydride instead of acetyl chloride for the N-acetylation and Friedel-Crafts acylation steps?

A3: Yes, acetic anhydride can be used for both steps. For N-acetylation, it is a common alternative to acetyl chloride. For the Friedel-Crafts acylation, it can also be used, but it may require slightly different reaction conditions, such as a higher temperature or a different Lewis acid.

Q4: What are some common side reactions to be aware of during this synthesis?

A4:

  • N-Acetylation: Di-acetylation (formation of an imide) is possible but usually requires more forcing conditions.

  • Friedel-Crafts Acylation: Polysubstitution is generally not an issue as the introduced acetyl group is deactivating. However, at high temperatures, rearrangement or decomposition of the starting material or product can occur.

  • Deprotection: Incomplete hydrolysis will leave the N-acetylated product as an impurity. Harsh acidic or basic conditions could potentially lead to the degradation of the trifluoromethyl group, although this is generally not a major concern under standard hydrolysis conditions.

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for each step of the synthesis. Note that these are general guidelines and may require optimization for specific laboratory conditions and scales.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1N-Acetylation 2-Chloro-4-(trifluoromethyl)anilineAcetyl chloride, PyridineDichloromethane0 to RT2-490-95
2Friedel-Crafts Acylation N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamideAcetyl chloride, Anhydrous AlCl₃1,2-Dichloroethane0 to 604-875-85
3Deprotection (Hydrolysis) N-(4-Acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamideConcentrated HCl, EthanolWater/EthanolReflux6-1285-95

Experimental Protocols

The following are detailed, representative methodologies for the key steps in the synthesis of this compound.

Protocol 1: N-Acetylation of 2-Chloro-4-(trifluoromethyl)aniline
  • To a stirred solution of 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) dropwise.

  • Slowly add acetyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Friedel-Crafts Acylation of N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
  • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add anhydrous aluminum chloride (2.5 eq) and 1,2-dichloroethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the suspension and stir for 30 minutes at 0 °C.

  • Dissolve N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide (1.0 eq) in 1,2-dichloroethane and add it dropwise to the reaction mixture via the addition funnel.

  • After the addition is complete, slowly warm the reaction mixture to 60 °C and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-(4-acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Deprotection of N-(4-Acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamide
  • To a solution of N-(4-acetyl-2-chloro-6-(trifluoromethyl)phenyl)acetamide (1.0 eq) in ethanol, add concentrated hydrochloric acid (e.g., 10 eq).

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the mixture with ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision tree for the Friedel-Crafts acylation step.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Deprotection start 2-Chloro-4-(trifluoromethyl)aniline step1_reagents Acetyl Chloride, Pyridine start->step1_reagents product1 N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide step1_reagents->product1 step2_reagents Acetyl Chloride, Anhydrous AlCl₃ product1->step2_reagents product2 N-(4-Acetyl-2-chloro-6- (trifluoromethyl)phenyl)acetamide step2_reagents->product2 step3_reagents Conc. HCl, Ethanol/Water product2->step3_reagents final_product 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone step3_reagents->final_product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_FC_Acylation start Friedel-Crafts Acylation: Low Yield or No Reaction q1 Is the Lewis Acid Catalyst (e.g., AlCl₃) anhydrous and fresh? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the amount of Lewis Acid stoichiometric (>2 equivalents)? a1_yes->q2 sol1 Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are anhydrous. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the reaction temperature optimized? a2_yes->q3 sol2 Increase the amount of Lewis Acid to at least 2.5 equivalents. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider purity of starting materials and acylating agent. a3_yes->end sol3 Gradually increase the reaction temperature (e.g., to 60-80 °C) while monitoring for side products. a3_no->sol3

Caption: Troubleshooting decision tree for the Friedel-Crafts acylation step.

Catalyst selection for efficient synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Trifluoromethylpyridines

Welcome to the technical support center for the efficient synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, answers to frequently asked questions, comparative data on catalytic performance, and detailed experimental protocols to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing trifluoromethylpyridines?

A1: The main strategies involve either the direct trifluoromethylation of a pre-formed pyridine ring or the construction of the pyridine ring from a building block that already contains a trifluoromethyl group.[1] Catalytic methods for direct trifluoromethylation often employ transition metals like copper and palladium to couple a pyridine substrate (e.g., halopyridines, boronic acids) with a trifluoromethyl source.[2][3]

Q2: Which catalysts are most commonly used for these transformations?

A2: Copper and palladium-based catalysts are predominant. Copper-catalyzed reactions, often referred to as Ullmann-type reactions, are widely used for coupling aryl halides with a trifluoromethyl source.[2] Palladium-catalyzed cross-coupling reactions have also been developed, offering mild conditions for the trifluoromethylation of aryl chlorides and other halides.[3][[“]]

Q3: What are the common sources of the trifluoromethyl (CF3) group?

A3: A variety of reagents can serve as the CF3 source. These are broadly categorized as nucleophilic, electrophilic, and radical sources. Common examples include:

  • For Copper-Catalyzed Reactions: (Trifluoromethyl)trimethylsilane (TMSCF3), often used with a fluoride source, and various copper-trifluoromethyl complexes.[5]

  • For Palladium-Catalyzed Reactions: Triethylsilyl-trifluoromethyl (TESCF3) has been used effectively with aryl chlorides.[3]

  • Electrophilic "CF3+" Reagents: Togni's reagents and Umemoto's reagents are widely used, particularly in copper-catalyzed reactions and direct C-H trifluoromethylation.[6][7]

Q4: How can I control regioselectivity during the trifluoromethylation of a pyridine ring?

A4: Regioselectivity is a significant challenge due to the electronic nature of the pyridine ring.[7] It can be controlled by:

  • Pre-functionalization: Starting with a halo- or boronic acid-substituted pyridine directs the CF3 group to a specific position.

  • Directing Groups: In C-H activation strategies, a directing group can be used to guide the catalyst to a specific C-H bond, for instance, at the C3 position.[2][8]

  • Nucleophilic Activation: Activating the pyridine ring through methods like hydrosilylation can promote selective reaction at the 3-position with an electrophilic CF3 source.[2][7][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of CF3 source. 3. Presence of moisture or oxygen. 4. Incorrect reaction temperature. 5. Inappropriate ligand or base.1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Verify the purity of the trifluoromethylating reagent. 3. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Argon, Nitrogen). 4. Optimize the temperature. Some copper-mediated reactions require heating, while others proceed at room temperature.[6] 5. Screen different ligands and bases to find the optimal combination for your specific substrate.
Poor Regioselectivity 1. Competing reaction sites on the pyridine ring. 2. Radical side reactions.1. If direct C-H trifluoromethylation is being attempted, consider a pre-functionalized substrate (e.g., an iodopyridine) for better control.[5] 2. Employ a strategy that avoids radical intermediates, such as a nucleophilic activation pathway.[2][7] Adding a radical scavenger like TEMPO can help diagnose if a radical pathway is the issue.[10]
Catalyst Decomposition 1. Reaction temperature is too high. 2. Incompatible functional groups on the substrate. 3. Oxidative degradation.1. Lower the reaction temperature. 2. Protect sensitive functional groups (e.g., primary/secondary amines, free hydroxyls) on your starting material.[3] 3. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Formation of Side Products 1. Homocoupling of the starting material. 2. Bis(trifluoromethylation) of the substrate. 3. Reaction with the solvent.1. Adjust the catalyst-to-ligand ratio. 2. Use a slight excess of the pyridine substrate relative to the CF3 source.[11] 3. Choose a robust and inert solvent, such as DMF, NMP, or toluene, depending on the specific catalytic system.[5][12]

Catalyst Performance Data

The selection of a catalyst system is critical for achieving high efficiency. The following tables summarize performance data for common catalytic systems in the synthesis of trifluoromethylpyridines.

Table 1: Copper-Mediated Trifluoromethylation of Halopyridines

SubstrateCF3 SourceCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)
2-IodopyridineTMSCF3CuI / KFDMF8012~100
3-IodopyridineTMSCF3CuI / KFDMF8012Moderate
4-IodopyridineTMSCF3CuI / KFDMF8012Moderate
2-BromopyridineTMSCF3CuI / KFDMF8012Moderate
Data derived from a method extending the trifluoromethylation of iodobenzene to the pyridine series. Yields for 3- and 4-iodopyridines and 2-bromopyridines were reported as "moderate at best".[5]

Table 2: Palladium-Catalyzed Trifluoromethylation of 2-Chloropyridine Derivatives

SubstrateCF3 SourceCatalyst / LigandBaseSolventTemp (°C)Yield (%)
2-Chloro-6-methylpyridineTESCF3Pd(dba)2 / BrettPhosK3PO4Toluene10091
2-Chloro-5-methoxypyridineTESCF3Pd(dba)2 / BrettPhosK3PO4Toluene10085
2-Chloro-4-picolineTESCF3Pd(dba)2 / BrettPhosK3PO4Toluene10088
This method is noted for its mild conditions and tolerance of various functional groups.[3]

Experimental Protocols & Visualizations

Protocol: Copper-Mediated Trifluoromethylation of 2-Iodopyridine

This protocol is based on the efficient conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines using (trifluoromethyl)trimethylsilane (TMSCF3).[5]

Reagents:

  • 2-Iodopyridine (1.0 equiv)

  • Copper(I) Iodide (CuI) (1.2 equiv)

  • Potassium Fluoride (KF) (1.5 equiv)

  • (Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add CuI (1.2 equiv) and KF (1.5 equiv).

  • Heat the flask gently under vacuum to ensure all components are dry, then backfill with argon.

  • Add anhydrous DMF via syringe.

  • Add 2-iodopyridine (1.0 equiv) and TMSCF3 (1.5 equiv) to the mixture.

  • Seal the tube and heat the reaction mixture in an oil bath at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by pouring it into an aqueous ammonia solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)pyridine.

Visualizations

Below are diagrams illustrating key workflows and decision processes in catalyst selection for trifluoromethylpyridine synthesis.

G sub Define Pyridine Substrate prefunc Pre-functionalized? (e.g., Halo-, B(OH)2) sub->prefunc Evaluate Starting Material ch_act Direct C-H Trifluoromethylation prefunc->ch_act No pd_cat Palladium-Catalyzed (e.g., for Ar-Cl) prefunc->pd_cat Yes nuc_act Nucleophilic Activation (e.g., Hydrosilylation) ch_act->nuc_act For C3-selectivity reagent1 Select CF3 Source (e.g., TESCF3) pd_cat->reagent1 cu_cat Copper-Mediated (e.g., for Ar-I) reagent2 Select CF3 Source (e.g., TMSCF3) cu_cat->reagent2 reagent3 Select Electrophilic CF3+ Source (Togni) nuc_act->reagent3

Catalyst selection decision tree.

G prep 1. Reagent Prep (Dry Solvents, Inert Atmosphere) mix 2. Reaction Setup (Add Catalyst, Ligand, Substrate, Reagent) prep->mix react 3. Reaction (Heating/Stirring) mix->react monitor 4. Monitoring (TLC / GC-MS) react->monitor workup 5. Workup (Quench, Extract) monitor->workup purify 6. Purification (Chromatography) workup->purify product Final Product purify->product

General experimental workflow.

References

Validation & Comparative

Comparing potency of KDR inhibitors derived from 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Kinase Insert Domain-containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), inhibitors derived from a substituted phenyl scaffold. The focus is on derivatives containing the key 1-(4-chloro-3-(trifluoromethyl)phenyl) moiety, a close structural analog to the requested 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. This document summarizes experimental data, details relevant methodologies, and visualizes key biological and experimental pathways to support research and development in anticancer drug discovery.

Data Presentation: Comparative Potency of KDR Inhibitors

The table below summarizes the reported potency of this key inhibitor.

Compound IDStructureTarget KinaseIC50 (µM)
5a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)ureaKDR0.0689

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

KDR Signaling Pathway and Inhibition

KDR is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of the KDR signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), KDR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as the derivatives discussed herein, typically function by competing with ATP for binding to the kinase domain of KDR, thereby blocking the phosphorylation cascade and subsequent downstream signaling.

KDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF KDR_inactive KDR (Inactive) KDR_active KDR (Active) Dimerized & Phosphorylated KDR_inactive->KDR_active VEGF Binding PLCg PLCγ KDR_active->PLCg PI3K PI3K KDR_active->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor KDR Inhibitor Inhibitor->KDR_active Inhibition

Caption: KDR signaling pathway and point of inhibition.

Experimental Protocols

The determination of the inhibitory potency of the synthesized compounds against KDR was performed using a kinase inhibition assay. The following is a representative protocol for such an assay.

Objective: To determine the in vitro inhibitory activity of test compounds against KDR kinase.

Materials:

  • Recombinant human KDR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader capable of luminescence detection

Experimental Workflow:

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution in DMSO) C Incubation (Compound + Reaction Mixture) A->C B Reaction Mixture Preparation (KDR Enzyme, Substrate, Buffer) B->C D Initiation of Kinase Reaction (Addition of ATP) C->D E Reaction Incubation (Room Temperature) D->E F Termination & ADP Detection (Addition of ADP-Glo™ Reagent) E->F G Luminescence Measurement (Microplate Reader) F->G H Data Analysis (IC50 Determination) G->H

Caption: General workflow for an in vitro KDR kinase inhibition assay.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: The KDR enzyme, peptide substrate, and kinase buffer are mixed and added to the wells of a microplate.

  • Inhibitor Addition: The diluted test compounds are added to the respective wells. A control with DMSO alone is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay kit. This involves stopping the kinase reaction and converting the generated ADP to ATP, which is then quantified via a luciferase-based luminescent signal.

  • Data Analysis: The luminescence data is used to calculate the percentage of inhibition for each compound concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational comparison of KDR inhibitors based on the available scientific literature. Further research into a broader range of derivatives from the this compound scaffold is warranted to build a more comprehensive structure-activity relationship.

References

Validation of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone as a Synthetic Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone as a key synthetic precursor, primarily in the synthesis of the β2-adrenergic agonist, Mabuterol. Its performance is critically compared with an alternative precursor, 1-(4-amino-3,5-dichlorophenyl)ethanone, which is utilized in the synthesis of the structurally related drug, Clenbuterol. This comparison is supported by experimental data on reaction pathways, yields, and conditions, offering valuable insights for process optimization and analogue synthesis.

Executive Summary

As a point of comparison, the synthesis of Clenbuterol from 1-(4-amino-3,5-dichlorophenyl)ethanone provides a useful benchmark. The operational steps are analogous, and a reported overall yield of 35% for the synthesis of Clenbuterol offers a quantitative measure for evaluating the efficiency of this alternative pathway. This guide will delve into the specifics of both synthetic routes to inform precursor selection and methodological design in the development of related pharmaceutical compounds.

Comparative Data of Synthetic Precursors

The following table summarizes the key data for the synthesis of Mabuterol and Clenbuterol from their respective precursors.

ParameterThis compound 1-(4-amino-3,5-dichlorophenyl)ethanone
Target Molecule MabuterolClenbuterol
Key Synthetic Steps 1. Bromination2. Amination3. Reduction1. Bromination2. Amination3. Reduction
Overall Yield Not explicitly reported in a single source35% (for Clenbuterol)[1]
Purity of Final Product High purity achievable after purificationHigh purity achievable after purification
Key Reagents Bromine, tert-butylamine, Sodium borohydride[2]Bromine, tert-butylamine, Potassium borohydride[1]
Advantages Precursor for a specific trifluoromethylated target (Mabuterol)Established route with reported yield data
Disadvantages Lack of consolidated public data on overall yieldLeads to a dichlorinated analogue, not Mabuterol

Experimental Protocols

Synthesis of Mabuterol from this compound

The synthesis of Mabuterol from its trifluoromethylated precursor is a multi-step process. A general outline based on available literature is as follows:

  • Bromination: this compound is first brominated at the alpha-position to the ketone. This is typically achieved using bromine in acetic acid with irradiation at 60-65°C for 30 minutes.[2]

  • Amination: The resulting α-bromo ketone is then reacted with tert-butylamine.

  • Reduction: The final step involves the reduction of the ketone functionality to a hydroxyl group, yielding Mabuterol. This reduction is carried out using sodium borohydride in propan-2-ol at ambient temperature for 4 hours.[2]

A detailed procedure for a related hydrogenation step to produce Mabuterol hydrochloride from 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert.butylamino)-ethanol involves dissolving the starting material in methanol and hydrochloric acid, followed by hydrogenation in the presence of a palladium/coal catalyst.[3]

Synthesis of Clenbuterol from 1-(4-amino-3,5-dichlorophenyl)ethanone

A detailed experimental protocol for the synthesis of Clenbuterol from 1-(4-amino-3,5-dichlorophenyl)ethanone has been reported with an overall yield of 35%.[1]

  • Preparation of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one: The starting acetophenone is brominated to yield the α-bromo ketone intermediate.

  • Synthesis of Clenbuterol:

    • 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (17.8 mmol) is dissolved in a mixture of tetrahydrofuran (50 ml) and ethanol (50 ml) and cooled in an ice-water bath.

    • tert-Butylamine (35.6 mmol) is slowly added, and the reaction proceeds at 0°C for 3 hours, followed by 1 hour at room temperature.

    • The reaction mixture is cooled again in an ice-water bath, and potassium borohydride (28 mmol) is slowly added.

    • After 2 hours, the ice bath is removed, and methanol (50 ml) is added. The mixture is stirred at room temperature for 16 hours.

    • The solvent is removed by rotary evaporation, and the reaction is quenched with water (30 ml).

    • The product is extracted with dichloromethane, the organic phases are combined, dried over anhydrous sodium sulfate, and the solvent is removed.

    • The final product, Clenbuterol, is obtained after column chromatography.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of the precursors and their conversion to the target molecules.

G cluster_0 Synthesis of this compound 3-chloro-5-(trifluoromethyl)benzoyl chloride 3-chloro-5-(trifluoromethyl)benzoyl chloride Intermediate_A Intermediate_A 3-chloro-5-(trifluoromethyl)benzoyl chloride->Intermediate_A Diethyl malonate, Mg, EtOH, CCl4 This compound This compound Intermediate_A->this compound Acetic acid, H2O, H2SO4, reflux

Synthesis of the Trifluoromethylated Precursor.

G cluster_1 Synthesis of Mabuterol Precursor_TFM This compound Bromo_Intermediate_TFM Bromo_Intermediate_TFM Precursor_TFM->Bromo_Intermediate_TFM Br2, Acetic Acid, hv Amino_Ketone_TFM Amino_Ketone_TFM Bromo_Intermediate_TFM->Amino_Ketone_TFM tert-butylamine Mabuterol Mabuterol Amino_Ketone_TFM->Mabuterol NaBH4, Propan-2-ol G cluster_2 Synthesis of Clenbuterol (Alternative) Precursor_DiCl 1-(4-amino-3,5-dichlorophenyl)ethanone Bromo_Intermediate_DiCl Bromo_Intermediate_DiCl Precursor_DiCl->Bromo_Intermediate_DiCl Bromination Amino_Ketone_DiCl Amino_Ketone_DiCl Bromo_Intermediate_DiCl->Amino_Ketone_DiCl tert-butylamine Clenbuterol Clenbuterol Amino_Ketone_DiCl->Clenbuterol KBH4, THF, EtOH, MeOH G Precursor_Choice Precursor Selection Target_Mabuterol Target: Mabuterol (Trifluoromethylated) Precursor_Choice->Target_Mabuterol Target_Analogue Target: Clenbuterol or other Analogue (Dichlorinated) Precursor_Choice->Target_Analogue Use_TFM_Precursor Use: This compound Target_Mabuterol->Use_TFM_Precursor Use_DiCl_Precursor Use: 1-(4-amino-3,5-dichlorophenyl)ethanone Target_Analogue->Use_DiCl_Precursor

References

Cross-Database Validation of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Spectral Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a compound of interest in pharmaceutical research. Due to the limited availability of published spectral data for this specific molecule, this document leverages spectral information from closely related analogs available in public databases. By comparing the spectral characteristics of structurally similar compounds, we can predict and validate the expected spectral features of the target molecule, providing a valuable reference for its identification and characterization.

Data Presentation: A Comparative Spectral Analysis

The following tables summarize the experimental spectral data for compounds structurally related to this compound. These analogs were selected to provide insights into the expected chemical shifts and spectral patterns.

Table 1: ¹H NMR Spectral Data of Related Acetophenone Derivatives

CompoundAromatic Protons (ppm)Acetyl Protons (ppm)Other Protons (ppm)Solvent
4'-Aminoacetophenone 7.60 (d, 2H), 6.50 (d, 2H)[1]2.32 (s, 3H)[1]5.95 (s, 2H, -NH₂)[1]DMSO-d₆
3'-Chloroacetophenone 7.92 (t, 1H), 7.82-7.83 (m, 1H), 7.52-7.54 (m, 1H), 7.41 (t, 1H)2.59 (s, 3H)-CDCl₃
4'-Chloroacetophenone 7.91 (d, 2H), 7.45 (d, 2H)2.61 (s, 3H)-CDCl₃
2'-(Trifluoromethyl)acetophenone 7.69 (d, 1H), 7.60 (t, 1H), 7.55 (t, 1H), 7.48 (d, 1H)[2]2.57 (s, 3H)-CDCl₃[2]
3'-(Trifluoromethyl)acetophenone 8.15-7.55 (m, 4H)2.64 (s, 3H)-CDCl₃
4'-(Trifluoromethyl)acetophenone 8.06 (d, 2H), 7.73 (d, 2H)[3]2.65 (s, 3H)[3]-CDCl₃[3]
3',5'-Bis(trifluoromethyl)acetophenone 8.41 (s, 2H), 8.09 (s, 1H)2.73 (s, 3H)-CDCl₃

Table 2: ¹³C NMR Spectral Data of Related Acetophenone Derivatives

CompoundCarbonyl Carbon (ppm)Aromatic Carbons (ppm)Acetyl Carbon (ppm)Other Carbons (ppm)Solvent
4'-Aminoacetophenone 197.8[1]154.0, 130.8, 125.5, 112.8[1]24.5[1]-CD₃OD[1]
3'-Chloroacetophenone 196.6138.7, 134.9, 133.0, 129.9, 128.4, 126.426.5-CDCl₃
4'-Chloroacetophenone 196.8139.6, 135.4, 129.7, 128.926.5-CDCl₃
2'-(Trifluoromethyl)acetophenone 201.9140.5, 132.0, 130.2, 127.1, 127.0, 126.7 (q), 123.7 (q)30.6-CDCl₃
3'-(Trifluoromethyl)acetophenone 196.8138.2, 131.6, 131.2 (q), 129.4, 128.9 (q), 125.1 (q), 123.7 (q)26.7-CDCl₃
4'-(Trifluoromethyl)acetophenone 197.0139.8, 134.5 (q), 128.7, 125.8 (q), 123.7 (q)26.9-CDCl₃
3',5'-Bis(trifluoromethyl)acetophenone 195.9139.1, 132.5 (q), 129.1 (q), 126.2 (q), 123.1 (q)26.8-CDCl₃

Table 3: Key IR Absorption Bands (cm⁻¹) of Related Acetophenone Derivatives

CompoundC=O StretchAromatic C=C StretchC-N StretchC-Cl StretchC-F Stretch
4'-Aminoacetophenone ~1655~1600, 1560~1330--
3'-Chloroacetophenone ~1690~1570, 1475-~800-600-
4'-Chloroacetophenone ~1685~1590, 1490-~830-
3'-(Trifluoromethyl)acetophenone ~1700~1615, 1490--~1325, 1160, 1120
4'-(Trifluoromethyl)acetophenone ~1700~1610, 1580--~1320, 1170, 1130

Table 4: Mass Spectrometry Data (m/z) of Related Acetophenone Derivatives

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
4'-Aminoacetophenone 135120, 92, 65
3'-Chloroacetophenone 154/156139/141, 111, 75
4'-Chloroacetophenone 154/156139/141, 111, 75
3'-(Trifluoromethyl)acetophenone 188173, 145, 117
4'-(Trifluoromethyl)acetophenone 188173, 145, 117

Experimental Protocols

The spectral data presented in this guide were compiled from various public databases. The general methodologies for acquiring such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

  • Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples are often prepared as potassium bromide (KBr) pellets or as a mull in Nujol. Liquid samples can be analyzed as thin films.

  • Absorbance is measured in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are typically acquired using an electron ionization (EI) source.

  • The instrument separates ions based on their mass-to-charge ratio (m/z).

  • The resulting spectrum shows the relative abundance of different fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-database validation of the spectral data for the target compound.

G Cross-Database Spectral Data Validation Workflow cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Validation and Reporting Target Target Compound: This compound Search Search Public Databases (e.g., SDBS, PubChem, ChemicalBook) Target->Search Analogs Identify Structurally Related Analogs Search->Analogs CollectData Collect Spectral Data for Analogs (¹H NMR, ¹³C NMR, IR, MS) Analogs->CollectData CreateTable Organize Data into Comparative Tables CollectData->CreateTable PredictSpectra Predict Spectral Features of Target Compound CreateTable->PredictSpectra Validation Validate Predicted Data Against Known Chemical Shift Trends PredictSpectra->Validation Guide Generate Comparison Guide Validation->Guide

Caption: Workflow for spectral data validation through comparative analysis.

References

Navigating the Halogen Maze: A Comparative Analysis of Chloro- vs. Fluoro-Substituted Phenyl Ethanones in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a time-honored approach to modulate pharmacological properties. Among these, chlorine and fluorine hold a special significance due to their distinct electronic and steric characteristics. This guide provides a comparative overview of the biological activities of chloro- and fluoro-substituted phenyl ethanones, drawing upon available experimental data to illuminate the nuanced impact of these halogens on molecular function.

Unveiling the Impact of Halogen Substitution: A Data-Driven Comparison

The substitution of a hydrogen atom with chlorine or fluorine on the phenyl ethanone scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. To quantify these effects, a comparative analysis of their biological activities is essential. The following table summarizes key in vitro data for representative chloro- and fluoro-substituted phenyl ethanones, focusing on their antimicrobial and antifungal properties.

CompoundSubstitution PatternBiological ActivityAssayQuantitative Data (e.g., MIC, IC50)Reference
Chloro-Substituted
4'-Chloro-α,α,α-trichloroacetophenone4'-Cl, α,α,α-triClAntifungalMicrodilutionMIC: 3.125 µg/mL (A. flavus)
2,4-Dichloro-β-(N-piperidino)propiophenone HCl2,4-diClAntimicrobialAgar diffusionZone of Inhibition: 18 mm (S. aureus)
Fluoro-Substituted
4'-Fluoroacetophenone4'-FAntimicrobialAgar diffusionZone of Inhibition: 12 mm (E. coli)
2',4'-Difluoro-2-(imidazol-1-yl)acetophenone2',4'-diFAntifungalBroth microdilutionMIC: 0.125 µg/mL (C. albicans)

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data is illustrative and collated from various sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Deciphering the Mechanisms: Experimental Protocols in Focus

The biological data presented above is underpinned by rigorous experimental methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of the findings.

Antimicrobial Susceptibility Testing: Agar Diffusion Method

The agar diffusion method is a widely used technique to assess the antimicrobial activity of a compound.

prep Prepare standardized microbial inoculum plate Inoculate agar plate uniformly prep->plate disk Apply paper disks impregnated with test compound plate->disk incubate Incubate under controlled conditions disk->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow of the agar diffusion method for antimicrobial screening.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

prepare Prepare serial dilutions of the test compound in a microplate inoculate Add a standardized fungal suspension to each well prepare->inoculate incubate Incubate the microplate inoculate->incubate observe Determine the lowest concentration with no visible growth (MIC) incubate->observe

Caption: Broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways: A Glimpse into Molecular Interactions

While specific signaling pathway elucidations for many substituted phenyl ethanones are still under investigation, their antimicrobial and antifungal activities often stem from the disruption of essential cellular processes. For instance, many antifungal agents target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Disruption ergosterol->membrane inhibition Inhibition by Antifungal Agent inhibition->lanosterol e.g., Lanosterol 14α-demethylase

Caption: Simplified overview of the ergosterol biosynthesis pathway, a common target for antifungal agents.

Concluding Remarks

The choice between chloro- and fluoro-substitution on the phenyl ethanone core is a critical decision in the design of novel bioactive molecules. While fluorine can enhance metabolic stability and binding affinity through hydrogen bonding, the larger chlorine atom can introduce favorable steric interactions and modulate electronic properties differently. The provided data and protocols offer a foundational understanding for researchers in this field. However, it is imperative to note that the ultimate biological effect is highly dependent on the specific substitution pattern and the biological target . Further head-to-head comparative studies under standardized conditions are warranted to build a more comprehensive and predictive framework for the rational design of halogenated phenyl ethanones.

A Comparative Guide to the Structure-Activity Relationships of Trifluoromethylphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylphenyl moiety is a well-established strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethylphenyl derivatives, offering insights into their therapeutic potential across different disease areas. The information presented is supported by quantitative experimental data, detailed methodologies, and visual representations of key concepts to aid in the rational design of novel therapeutics.

Anticancer Activity of Trifluoromethylphenyl Derivatives

Trifluoromethylphenyl-containing compounds have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways involved in cancer progression.

Thiazolo[4,5-d]pyrimidine Derivatives as Cytotoxic Agents

A series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. The SAR studies reveal that substitutions at the 7-position of the thiazolo[4,5-d]pyrimidine core significantly influence the anticancer activity.

Table 1: Cytotoxic Activity (IC50, µM) of 7-substituted-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundRA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7/WT (Breast)
2b 7-oxo>100>100>100>100
3b 7-chloro25.424.445.2>100
4a 7-amino>100>10065.8>100
4b 7-(4-methylpiperazin-1-yl)>100>100>100>100
4c 7-morpholino>100>100>100>100

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A375, C32, DU145, MCF-7/WT) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (from 0.1 to 100 µM) and incubated for another 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

experimental_workflow_mtt_assay start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with trifluoromethylphenyl derivatives incubation1->compound_treatment incubation2 Incubate for 72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 formazan_solubilization Dissolve formazan crystals with DMSO incubation3->formazan_solubilization absorbance_measurement Measure absorbance at 570 nm formazan_solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation end End ic50_calculation->end

Experimental workflow for the in vitro cytotoxicity MTT assay.

Antibacterial Activity of Trifluoromethylphenyl Derivatives

Trifluoromethylphenyl pyrazole derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria.

N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

A series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and their antibacterial activity was evaluated. The SAR studies indicated that the nature and position of substituents on the aniline moiety attached to the pyrazole core play a crucial role in determining the antibacterial potency.

Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(trifluoromethyl)phenyl Pyrazole Derivatives against Gram-Positive Bacteria

CompoundR Group on AnilineS. aureus ATCC 29213MRSA ATCC 33591E. faecalis ATCC 29212
1 4-H>50>50>50
2 4-CH312.52525
3 4-Cl3.136.256.25
4 4-Br1.563.133.13
5 3,4-diCl0.781.561.56

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton Broth (MHB) in 96-well microtiter plates.

  • Bacterial Inoculum: Bacterial strains were grown to the logarithmic phase, and the turbidity was adjusted to a 0.5 McFarland standard, which was then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

logical_relationship_sar cluster_substituents Substituent on Aniline Ring cluster_activity Antibacterial Activity (MIC) H H Inactive Inactive (>50 µg/mL) H->Inactive CH3 CH3 Weak Weak (12.5-25 µg/mL) CH3->Weak Cl Cl Moderate Moderate (3.13-6.25 µg/mL) Cl->Moderate Br Br Potent Potent (0.78-3.13 µg/mL) Br->Potent diCl 3,4-diCl diCl->Potent

SAR of N-(trifluoromethyl)phenyl pyrazoles.

Anti-inflammatory Activity of Trifluoromethylphenyl Derivatives

The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for anti-inflammatory drugs. Trifluoromethylphenyl derivatives have been explored as potent COX inhibitors.

Trifluoromethyl-pyrazole-carboxamides as COX Inhibitors

A series of trifluoromethyl-pyrazole-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. The SAR revealed that the nature of the substituent on the carboxamide nitrogen influences both the potency and selectivity of COX inhibition.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity (IC50, µM) of Trifluoromethyl-pyrazole-carboxamide Derivatives

CompoundR Group on CarboxamideCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a Phenyl1.2510.50.12
3b 4-Fluorophenyl0.463.820.12
3g 4-Methoxyphenyl4.452.651.68
Celecoxib (Reference)150.04375

Experimental Protocol: In Vitro COX Inhibition Assay

The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 was determined using a COX inhibitor screening assay kit.

  • Enzyme and Substrate Preparation: The COX-1 and COX-2 enzymes and arachidonic acid (substrate) were prepared according to the manufacturer's instructions.

  • Compound Incubation: The test compounds were pre-incubated with the respective COX enzyme for 10 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by adding arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin F2α produced was measured using an enzyme immunoassay (EIA).

  • IC50 Calculation: The IC50 values were calculated by plotting the percentage of inhibition versus the compound concentration.

Neurological Activity of Trifluoromethylphenyl Derivatives

Trifluoromethylphenyl derivatives have also shown promise in the treatment of neurological disorders by targeting key enzymes and receptors in the central nervous system.

Trifluoromethylphenyl Guanidines as NMDA Receptor Antagonists

N'-3-(Trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The SAR studies focused on substitutions on the N'-phenyl ring to optimize binding affinity.

Table 4: Binding Affinity (Ki, nM) of N'-3-(Trifluoromethyl)phenyl Guanidine Derivatives for the NMDA Receptor

CompoundR Group on N'-phenylKi (nM)
7 H18.3
12 5-Fluoro57.2
13 6-Fluoro13.0
19 5-Bromo45.8
20 6-Bromo42.9

Experimental Protocol: NMDA Receptor Binding Assay

The binding affinity of the compounds for the PCP binding site of the NMDA receptor was determined using a radioligand binding assay.

  • Membrane Preparation: Rat forebrain membranes were prepared and homogenized.

  • Binding Reaction: The membranes were incubated with the radioligand [3H]TCP and various concentrations of the test compounds in a buffer solution.

  • Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Ki Calculation: The inhibition constant (Ki) values were calculated from the IC50 values using the Cheng-Prusoff equation.

signaling_pathway_nmda Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Downstream_Signaling Downstream Signaling (e.g., NO synthase, CaMKII) Ca_ion->Downstream_Signaling Neuronal_Activity Neuronal Activity (LTP, excitotoxicity) Downstream_Signaling->Neuronal_Activity TFM_Guanidine Trifluoromethylphenyl Guanidine Derivative TFM_Guanidine->NMDA_Receptor Antagonist

Simplified NMDA receptor signaling pathway and the action of trifluoromethylphenyl guanidine antagonists.

This guide highlights the versatility of the trifluoromethylphenyl scaffold in designing potent and selective modulators of various biological targets. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of next-generation therapeutics with improved efficacy and safety profiles.

A Comparative Guide to the Synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for the preparation of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds, including the β2 adrenoreceptor agonist Mabuterol. We will delve into a detailed examination of a prominent synthesis pathway, presenting quantitative data, a thorough experimental protocol, and a visual representation of the synthetic workflow.

Route 1: Malonic Ester Synthesis

This widely referenced method utilizes the reactivity of diethyl malonate as a key building block to construct the desired acetophenone structure. The synthesis commences with the preparation of a magnesium enolate of diethyl malonate, which then acts as a nucleophile in an acylation reaction with a substituted benzoyl chloride. Subsequent hydrolysis and decarboxylation yield the target ketone.

Data Presentation
ParameterValueReference
Starting Materials 4-Amino-3-chloro-5-trifluoromethylbenzoyl chloride, Diethyl malonate, Magnesium, Ethanol, Carbon tetrachloride, Tetrahydrofuran, Glacial acetic acid, Sulfuric acid, Chloroform[1]
Overall Yield Not explicitly stated, but individual step yields are typically high for this type of transformation.
Purity High purity achievable after purification. A supplier lists 99% purity.
Key Reaction Steps 1. Grignard-like reaction to form magnesium enolate of diethyl malonate2. Acylation of the enolate3. Hydrolysis and Decarboxylation[1]
Reaction Conditions Reflux temperatures, atmospheric pressure.[1]
Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound via the malonic ester route[1]:

Step 1: Preparation of the Magnesium Enolate of Diethyl Malonate

  • To a reaction flask, add magnesium shavings (1.31 g, 0.0535 mol), anhydrous ethanol (1.6 mL), and carbon tetrachloride (0.12 mL) at room temperature.

  • Heat the mixture to maintain reflux.

  • Slowly add tetrahydrofuran while maintaining reflux.

  • A mixture of diethyl malonate (8.1 mL, 0.0534 mol), anhydrous ethanol (4.8 mL), and tetrahydrofuran (5.6 mL) is added dropwise over 1 hour under continuous reflux and stirring.

  • Continue to reflux for an additional 2 hours.

Step 2: Acylation

  • Dissolve 4-amino-3-chloro-5-trifluoromethylbenzoyl chloride (13.1 g, 0.051 mol) in tetrahydrofuran (43.5 mL).

  • Add this solution dropwise to the refluxing magnesium enolate solution over 30 minutes.

  • Continue to reflux for 2 hours after the addition is complete.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to 2 by the dropwise addition of a 2N sulfuric acid solution.

  • Separate the organic phase and evaporate the solvent under reduced pressure to obtain an oily product.

  • To the oily product, add a mixture of glacial acetic acid (45.8 mL), water (30.6 mL), and concentrated sulfuric acid (5.7 mL).

  • Heat the mixture to reflux for 5 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the resulting solid in chloroform for subsequent purification.

Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 4-Amino-3-chloro-5- trifluoromethylbenzoyl chloride step2 Acylation start1->step2 start2 Diethyl malonate step1 Formation of Magnesium Enolate start2->step1 start3 Magnesium start3->step1 step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 product 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone step3->product

Malonic Ester Synthesis Workflow

Comparison and Discussion

Alternative Theoretical Routes:

While detailed experimental data is lacking for comparison, other established organometallic reactions could theoretically be employed for this synthesis. These include:

  • Friedel-Crafts Acylation: This powerful method for forming aryl ketones involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst. A potential route could involve the direct acylation of 2-chloro-4-amino-6-(trifluoromethyl)aniline. However, the presence of the deactivating amino group on the aromatic ring can hinder the reaction and may require protection-deprotection steps, adding to the overall synthesis length and potentially lowering the yield.

  • Grignard Reaction: A Grignard reagent prepared from a suitably protected and halogenated aniline derivative could react with an acetylating agent, such as acetyl chloride or acetic anhydride, to form the target ketone. The challenge in this approach lies in the preparation and stability of the Grignard reagent, as the amino group would need to be protected to prevent it from reacting with the Grignard reagent.

Conclusion

The malonic ester synthesis provides a robust and well-documented pathway to this compound. While alternative routes such as Friedel-Crafts acylation and Grignard reactions are theoretically plausible, they may present challenges related to substrate reactivity and the need for protecting groups. For researchers and drug development professionals, the choice of synthesis route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the robustness of the reaction for process optimization. Further research and publication of alternative synthetic methodologies with detailed experimental data would be highly beneficial for a more comprehensive comparative analysis.

References

In-Vitro Assay Validation for Novel Kinase Inhibitors Derived from 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive in-vitro validation framework for novel compounds synthesized from 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, focusing on their potential as kinase inhibitors in oncology. We present a comparative analysis of a synthesized pyrrole-2,5-dione derivative against established multi-kinase inhibitors, Sorafenib and Regorafenib. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative efficacy data, and visual representations of relevant biological pathways and workflows.

Introduction to Investigated Compounds

The core chemical scaffold, this compound, serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, contributing to binding affinity and other pharmacokinetic properties. This guide focuses on the in-vitro validation of compounds designed as potential inhibitors of key signaling pathways in cancer, particularly those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Compound of Interest:

  • Compound 2a: 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione. This compound has been synthesized and has demonstrated significant antiproliferative activity against colon cancer cell lines.[1] Its structural features suggest it may act as a tyrosine kinase inhibitor, potentially targeting EGFR and VEGFR2.[1][2]

Alternative/Comparative Compounds:

  • Compound 5a: 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea. A potent inhibitor of Kinase insert Domain-containing Receptor (KDR), also known as VEGFR2.[3][4] It shares a similar substituted phenyl ring with the parent compound of interest.

  • Sorafenib: An established multi-kinase inhibitor approved for the treatment of various cancers. It targets several kinases, including VEGFR2, PDGFR, and Raf kinases.[5][6]

  • Regorafenib: Another oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases, including VEGFR1, VEGFR2, and VEGFR3.[7][8][9]

Comparative Efficacy Data

The in-vitro efficacy of the synthesized compounds and their alternatives is summarized below. The data is presented to allow for a clear comparison of their antiproliferative and kinase inhibitory activities.

Antiproliferative Activity (GI50) in Colon Cancer Cell Lines

The 50% growth inhibition (GI50) values represent the concentration of a compound required to inhibit the growth of a cell population by 50%. Lower values indicate greater potency.

CompoundHCT-116 (µM)SW-620 (µM)Colo-205 (µM)
Compound 2a ~0.01-0.016[1]~0.01-0.016[1]~0.01-0.016[1]
Regorafenib ~3-6[10]0.97-3.27[9]0.97-3.27[9]
Sorafenib ~10 (EC50)[11]Data not consistently availableData not consistently available

Note: Data is compiled from different studies and experimental conditions may vary. The EC50 for Sorafenib is noted as it reflects the concentration for 50% of maximal effect, which is conceptually similar to GI50 in this context.

Kinase Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) measures the potency of a substance in inhibiting a specific biological or biochemical function. Here, it refers to the inhibition of VEGFR2 (KDR) kinase activity.

CompoundVEGFR2 (KDR) IC50 (nM)
Compound 5a 68.9[3][4]
Sorafenib 90[5][6]
Regorafenib 4.2[7][8]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Sulforhodamine B (SRB) Cell Proliferation Assay (for GI50 Determination)

This assay is based on the ability of the SRB protein dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at the appropriate density (typically 5,000-40,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Add a range of concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a further 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of growth inhibition against the log of the compound concentration and determine the GI50 value using non-linear regression analysis.[12]

In-Vitro VEGFR2 (KDR) Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

Protocol:

  • Reagent Preparation: Prepare a 1x Kinase Buffer from a 5x stock. Prepare serial dilutions of the test compounds in the 1x Kinase Buffer.

  • Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Buffer, ATP, and a suitable substrate for VEGFR2 (e.g., Poly-Glu,Tyr 4:1).

  • Assay Plate Setup: Add the Master Mix to the wells of a white 96-well plate. Add the diluted test compounds to the appropriate wells. Include a positive control (kinase + substrate, no inhibitor) and a blank (substrate, no kinase).

  • Kinase Addition: Add purified recombinant human VEGFR2 (KDR) kinase to all wells except the blank.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add a commercially available ATP detection reagent (e.g., Kinase-Glo® Max) to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Data Acquisition: Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the blank reading from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.[13][14][15][16]

Signaling Pathways and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the compound's mechanism of action and the validation process.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 EGFR->VEGFR2 crosstalk PLCg PLCγ EGFR->PLCg Ras Ras EGFR->Ras VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: EGFR and VEGFR2 signaling pathways and potential crosstalk.

GI50_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds (serial dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 fix_cells Fix cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_cells Wash to remove unbound dye stain_cells->wash_cells solubilize Solubilize bound dye wash_cells->solubilize read_absorbance Read absorbance (510 nm) solubilize->read_absorbance analyze_data Calculate % growth inhibition and determine GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for GI50 determination using SRB assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare kinase buffer, ATP, substrate, and test compounds start->prepare_reagents setup_plate Add master mix and compounds to 96-well plate prepare_reagents->setup_plate add_kinase Add VEGFR2 kinase setup_plate->add_kinase incubate_reaction Incubate at 30°C for 45 min add_kinase->incubate_reaction add_detection_reagent Add ATP detection reagent (e.g., Kinase-Glo®) incubate_reaction->add_detection_reagent incubate_luminescence Incubate at RT for 10-15 min add_detection_reagent->incubate_luminescence read_luminescence Read luminescence incubate_luminescence->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for in-vitro VEGFR2 kinase inhibition assay.

References

Comparing analytical results of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone from Various Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical results for this compound (CAS No. 97760-76-4), a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. The objective of this analysis is to offer researchers and drug development professionals a clear, data-driven perspective on the purity, impurity profiles, and overall quality of the compound available in the market. The data presented herein is based on standardized analytical protocols to ensure a fair and direct comparison.

Data Presentation

The analytical data for this compound from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) is summarized in the table below. All data was generated using the experimental protocols detailed in the subsequent section.

Analytical Parameter Supplier A Supplier B Supplier C
Purity (HPLC, % Area) 99.85%99.52%99.91%
Major Impurity 1 (% Area) 0.08%0.25%0.04%
Major Impurity 2 (% Area) 0.04%0.11%0.02%
Total Impurities (% Area) 0.15%0.48%0.09%
Residual Solvents (GC-HS) <0.01%0.05% (Acetone)<0.01%
Water Content (Karl Fischer) 0.02%0.08%0.01%
Identity (¹H NMR) ConformsConformsConforms
Appearance Off-white solidLight yellow solidWhite crystalline solid

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below. These protocols are based on established analytical techniques for aromatic ketones and related organic compounds.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL solution of the compound in Acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent, with a headspace sampler.

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MSD Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 35-350

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Vial Equilibration Time: 15 min

  • Sample Preparation: 50 mg of the compound in a 20 mL headspace vial.

3. ¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Concentration: Approximately 10 mg/mL.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Data Processing: Fourier transformation and baseline correction were applied. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

Visualizations

Experimental Workflow for Supplier Comparison

The following diagram illustrates the systematic workflow employed for the comparative analysis of the chemical from different suppliers.

experimental_workflow cluster_procurement Procurement & Initial Assessment cluster_analysis Analytical Testing cluster_evaluation Data Evaluation & Reporting s1 Supplier A Sample visual_inspection Visual Inspection (Appearance) s1->visual_inspection s2 Supplier B Sample s2->visual_inspection s3 Supplier C Sample s3->visual_inspection hplc HPLC (Purity & Impurities) visual_inspection->hplc gcms GC-MS (Residual Solvents) visual_inspection->gcms nmr ¹H NMR (Identity) visual_inspection->nmr kf Karl Fischer (Water Content) visual_inspection->kf data_table Comparative Data Table hplc->data_table gcms->data_table nmr->data_table kf->data_table report Final Comparison Guide data_table->report

Caption: Workflow for Analytical Comparison of Chemical Suppliers.

Quality Control Logic for Chemical Procurement

This diagram outlines the logical decision-making process for qualifying a new supplier of a critical chemical intermediate.

quality_control_logic cluster_testing In-house Verification start Receive Certificate of Analysis (CoA) from New Supplier check_spec Does CoA Meet Internal Specifications? start->check_spec run_tests Perform In-house Analytical Tests (HPLC, NMR, etc.) check_spec->run_tests Yes reject Reject Supplier check_spec->reject No compare_results Do In-house Results Match CoA? run_tests->compare_results approve Qualify Supplier compare_results->approve Yes investigate Investigate Discrepancy compare_results->investigate No investigate->approve investigate->reject

Caption: Decision Flow for Chemical Supplier Qualification.

Kinase Inhibitor Selectivity Profile: A Comparative Guide Based on a 1-(4-chloro-3-(trifluoromethyl)phenyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the selectivity profile of kinase inhibitors, with a focus on derivatives of a scaffold structurally related to 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone. Due to the limited publicly available kinase screening data for the specific ethanone scaffold, this guide will utilize data from a closely related series of o-amino-arylurea derivatives containing the 4-chloro-3-(trifluoromethyl)phenyl moiety. This will serve as a representative example to illustrate how such a selectivity profile is presented and interpreted.

Introduction to Kinase Inhibitor Selectivity

Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Kinase inhibitors have emerged as a major class of targeted therapies. However, due to the highly conserved nature of the ATP-binding site across the kinome, achieving inhibitor selectivity remains a significant challenge. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, comprehensive selectivity profiling against a broad panel of kinases is a critical step in the development of new kinase inhibitors.

Comparative Selectivity of a 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea Derivative

A study by Jiao et al. (2016) explored a series of o-amino-arylurea derivatives as potential kinase inhibitors. One of the most potent compounds identified, compound 5a , features a 1-(4-chloro-3-(trifluoromethyl)phenyl)urea scaffold. This compound was evaluated for its inhibitory activity against the Kinase insert Domain-containing Receptor (KDR), also known as VEGFR2, a key target in angiogenesis.[1]

Quantitative Inhibitory Activity

The inhibitory potency of compound 5a was determined using an in vitro kinase assay, with the results summarized in the table below.

Compound IDTarget KinaseIC50 (µM)
5a KDR (VEGFR2)0.0689

Table 1: In vitro inhibitory activity of compound 5a against KDR kinase. IC50 represents the half-maximal inhibitory concentration.[1]

While a broad selectivity panel for compound 5a is not provided in the publication, the potent activity against KDR suggests a primary target. For a comprehensive comparison, an ideal dataset would include IC50 or Ki values against a diverse panel of kinases, allowing for the calculation of a selectivity score.

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible kinase inhibition data. Below are representative protocols for common in vitro kinase assays used for selectivity profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Test inhibitor (e.g., dissolved in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase reaction buffer. The final DMSO concentration should typically be kept below 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control) to the wells of a 384-well plate.

    • Prepare the enzyme solution by diluting the kinase stock in kinase reaction buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in kinase reaction buffer. The ATP concentration is typically at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (³³P-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a protein or peptide substrate.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (protein or peptide)

  • Test inhibitor

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter paper

  • Stop solution (e.g., phosphoric acid)

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, diluted test inhibitor, substrate, and recombinant kinase.

  • Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper. Immediately immerse the filter paper in a stop solution to terminate the reaction.

  • Washing: Wash the filter papers multiple times with the stop solution to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the washed filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition at different inhibitor concentrations and determine the IC50 value.

Visualizing Kinase Selectivity and Experimental Workflow

Graphical representations are invaluable for quickly assessing the selectivity of an inhibitor and understanding the experimental process.

Kinase_Inhibitor_Selectivity_Pathway cluster_inhibitor Inhibitor Scaffold cluster_kinome Human Kinome cluster_pathway Downstream Signaling Inhibitor 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone -based Inhibitor KDR KDR (VEGFR2) Inhibitor->KDR High Potency (Low IC50) OtherKinase1 Other Kinase 1 Inhibitor->OtherKinase1 Low Potency (High IC50) OtherKinase2 Other Kinase 2 Inhibitor->OtherKinase2 Low Potency (High IC50) OtherKinase3 ... Inhibitor->OtherKinase3 Angiogenesis Angiogenesis Inhibitor->Angiogenesis Inhibits KDR->Angiogenesis Promotes

Caption: Hypothetical selectivity profile and pathway inhibition.

Kinase_Assay_Workflow Start Start: Prepare Reagents AddInhibitor Add Inhibitor/ Vehicle (DMSO) to Plate Start->AddInhibitor AddKinase Add Kinase Solution AddInhibitor->AddKinase AddSubstrateATP Add Substrate/ATP Mixture to Initiate Reaction AddKinase->AddSubstrateATP Incubate Incubate at Controlled Temperature AddSubstrateATP->Incubate StopReaction Stop Reaction & Deplete ATP (ADP-Glo) Incubate->StopReaction DetectSignal Add Detection Reagent & Incubate StopReaction->DetectSignal ReadLuminescence Measure Luminescence DetectSignal->ReadLuminescence AnalyzeData Data Analysis: Calculate % Inhibition & IC50 ReadLuminescence->AnalyzeData End End: Selectivity Profile AnalyzeData->End

Caption: General workflow for an in vitro kinase assay.

Conclusion

References

Efficacy comparison between trifluoromethylated and non-fluorinated drug analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of trifluoromethylated drug analogs versus their non-fluorinated counterparts reveals significant improvements in key pharmacokinetic and pharmacodynamic properties. The strategic incorporation of the trifluoromethyl (-CF3) group is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The unique physicochemical properties of the trifluoromethyl group, including its high electronegativity, lipophilicity, and steric profile, contribute to these enhancements. The strong carbon-fluorine bond is notably resistant to metabolic degradation, leading to a longer drug half-life. Furthermore, the electron-withdrawing nature of the -CF3 group can favorably influence interactions with biological targets, leading to increased potency. This guide provides a detailed comparison of trifluoromethylated drugs and their non-fluorinated analogs, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Efficacy Comparison: Quantitative Data

The following tables summarize the impact of trifluoromethylation on key drug efficacy parameters for three widely-used pharmaceuticals: the anti-inflammatory drug Celecoxib, the antidepressant Fluoxetine, and the anti-diabetic drug Sitagliptin.

Drug AnalogTargetBinding Affinity (IC50/Ki)Metabolic Stability (t½)Oral Bioavailability (%)
Celecoxib (-CF3) COX-2IC50: 0.04 µM~11 hours (in humans)~22-40%
Non-fluorinated Analog (Hypothetical Methyl Analog)COX-2Estimated to be higher (lower affinity)ShorterLikely lower
Fluoxetine (-CF3) SERTKi: 1.1 nM1-3 days (acute), 4-6 days (chronic)~72% (in dogs)[1]
Non-fluorinated AnalogSERT6-fold lower potency[2]ShorterLikely lower
Sitagliptin (-CF3) DPP-4IC50: 19 nM~12.4 hours (in humans)~87%
Non-fluorinated Analog (e.g., with Phenyl group)DPP-4Likely higher (lower affinity)ShorterLikely lower

Case Study 1: Celecoxib - A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity and potency.

Signaling Pathway: COX-2 in Inflammation

Inflammatory stimuli, such as cytokines and growth factors, activate signaling cascades that lead to the expression of COX-2. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Celecoxib blocks this pathway by inhibiting COX-2.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Signaling Cascade Signaling Cascade Inflammatory Stimuli->Signaling Cascade activates Cell Membrane Cell Membrane NF-κB / AP-1 NF-κB / AP-1 Signaling Cascade->NF-κB / AP-1 activates COX-2 Gene Transcription COX-2 Gene Transcription NF-κB / AP-1->COX-2 Gene Transcription induces COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme translates to Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins catalyzes conversion to Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Celecoxib Celecoxib Celecoxib->COX-2 Enzyme inhibits

Celecoxib inhibits the COX-2 inflammatory pathway.

Case Study 2: Fluoxetine - A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI). The para-trifluoromethylphenoxy group is a key structural feature that contributes to its high affinity and selectivity for the serotonin transporter (SERT).

Signaling Pathway: Serotonin Reuptake at the Synapse

In the brain, serotonin is released from a presynaptic neuron into the synaptic cleft, where it binds to receptors on the postsynaptic neuron. The serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synapse back into the presynaptic neuron, thus terminating the signal. Fluoxetine blocks this reuptake process, leading to an increased concentration of serotonin in the synapse.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin Vesicle Serotonin Vesicle Serotonin_synapse 5-HT Serotonin Vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Serotonin_reuptake Serotonin SERT->Serotonin_reuptake Serotonin_synapse->SERT Reuptake 5-HT Receptor 5-HT Receptor Serotonin_synapse->5-HT Receptor Binds Signal Transduction Signal Transduction 5-HT Receptor->Signal Transduction Activates Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Fluoxetine blocks serotonin reuptake by inhibiting SERT.

Case Study 3: Sitagliptin - A DPP-4 Inhibitor

Sitagliptin is an oral anti-diabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The trifluoromethyl group is part of the trifluorophenyl moiety which plays a role in the drug's binding to the DPP-4 enzyme.

Signaling Pathway: DPP-4 in Glucose Homeostasis

In response to food intake, intestinal L-cells release incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner. The enzyme DPP-4 rapidly inactivates GLP-1. By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1, thereby enhancing insulin secretion and improving glycemic control.

DPP4_Pathway Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates Active GLP-1 Active GLP-1 Intestinal L-cells->Active GLP-1 release Pancreatic β-cells Pancreatic β-cells Active GLP-1->Pancreatic β-cells stimulates DPP-4 Enzyme DPP-4 Enzyme Active GLP-1->DPP-4 Enzyme Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive GLP-1 Inactive GLP-1 DPP-4 Enzyme->Inactive GLP-1 inactivates to Sitagliptin Sitagliptin Sitagliptin->DPP-4 Enzyme inhibits

Sitagliptin enhances insulin secretion by inhibiting DPP-4.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is designed to assess the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Workflow Diagram:

Microsomal_Stability_Workflow Compound Stock Compound Stock Incubation Incubate at 37°C Compound Stock->Incubation Microsomes + NADPH Liver Microsomes + NADPH regenerating system Microsomes + NADPH->Incubation Time Points Aliquots taken at 0, 5, 15, 30, 60 min Incubation->Time Points Quench Reaction Quench with Acetonitrile Time Points->Quench Reaction Centrifugation Centrifugation Quench Reaction->Centrifugation Supernatant Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Supernatant Analysis Data Analysis Calculate t½ and Intrinsic Clearance Supernatant Analysis->Data Analysis

Workflow for the in vitro microsomal stability assay.

Methodology:

  • Prepare Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Liver microsomes (human, rat, or other species) stored at -80°C.

    • NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound to the pre-warmed microsome/NADPH mixture to a final concentration (e.g., 1 µM).

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula that considers the protein concentration and incubation volume.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a drug for its target receptor.

Workflow Diagram:

Binding_Assay_Workflow Receptor Prep Receptor Preparation (e.g., cell membranes) Incubation Incubation Receptor Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Unlabeled Test Compound (competitor) Test Compound->Incubation Filtration Rapid Filtration to separate bound/free Incubation->Filtration Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Data Analysis Calculate Ki or IC50 Scintillation Counting->Data Analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Prepare Reagents:

    • Receptor source (e.g., cell membranes expressing the target receptor).

    • Radioligand (a molecule with known high affinity for the receptor, labeled with a radioactive isotope like ³H or ¹²⁵I).

    • Test compound (unlabeled drug analog).

    • Assay buffer.

    • Wash buffer.

  • Assay Setup (Competitive Binding):

    • In a multi-well plate, set up triplicate wells for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + a high concentration of an unlabeled ligand), and competitive binding (receptor + radioligand + varying concentrations of the test compound).

  • Incubation:

    • Add the receptor preparation, radioligand, and test compound/unlabeled ligand to the appropriate wells.

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo Pharmacokinetic Study (Oral Bioavailability in Rats)

This study is designed to determine the pharmacokinetic profile and oral bioavailability of a drug candidate.

Workflow Diagram:

PK_Study_Workflow cluster_dosing Dosing Fasted Rats Fasted Rats Oral Gavage Oral Gavage Fasted Rats->Oral Gavage IV Injection IV Injection Fasted Rats->IV Injection Blood Sampling Serial Blood Sampling (e.g., via tail vein) Oral Gavage->Blood Sampling IV Injection->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis Drug Concentration Analysis by LC-MS/MS Plasma Preparation->LC-MS/MS Analysis PK Parameter Calculation Calculate AUC, Cmax, t½, and Bioavailability (F%) LC-MS/MS Analysis->PK Parameter Calculation

Workflow for an in vivo pharmacokinetic study in rats.

Methodology:

  • Animal Preparation:

    • Use a sufficient number of healthy adult rats (e.g., Sprague-Dawley), divided into an oral (PO) and an intravenous (IV) dosing group.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Administration:

    • Oral Group: Administer the test compound formulated in a suitable vehicle (e.g., a solution or suspension) via oral gavage at a specific dose.

    • Intravenous Group: Administer the test compound formulated in a suitable vehicle via IV injection (e.g., into the tail vein) at a specific dose.

  • Blood Sampling:

    • Collect blood samples from each animal at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time profiles for both the oral and intravenous routes of administration.

    • Use pharmacokinetic software to perform a non-compartmental analysis.

    • Calculate key pharmacokinetic parameters, including:

      • Area under the plasma concentration-time curve (AUC) for both PO and IV routes.

      • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO route.

      • Elimination half-life (t½).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

References

Comparative Guide to the Synthesis of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of patented synthetic routes for 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals, such as the β2-adrenergic agonist Mabuterol.[1] The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a workflow diagram to aid in the selection of an appropriate synthetic strategy.

Synthetic Route 1: Malonate Ester Synthesis

This route, detailed in patent literature, utilizes the reaction of a substituted benzoyl chloride with a malonate ester followed by hydrolysis and decarboxylation to yield the target acetophenone.

Experimental Protocol

The synthesis proceeds in the following manner:

  • Preparation of the Magnesium Ethoxide and Diethyl Malonate Complex: Magnesium shavings (1.31 g, 0.0535 mol), anhydrous ethanol (1.6 mL), and carbon tetrachloride (0.12 mL) are combined in a reaction flask at room temperature. The mixture is heated to reflux, and tetrahydrofuran is slowly added. A mixture of diethyl malonate (8.1 mL, 0.0534 mol), anhydrous ethanol (4.8 mL), and tetrahydrofuran (5.6 mL) is then added dropwise over one hour while maintaining reflux and stirring. The reaction is refluxed for an additional two hours.[2]

  • Acylation: A solution of 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride (13.1 g, 0.051 mol) in tetrahydrofuran (43.5 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is then refluxed for an additional two hours.[2]

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the pH of the reaction mixture is adjusted to 2 with a 2N sulfuric acid solution. The organic phase is separated and concentrated under reduced pressure to yield an oily product. A mixture of glacial acetic acid (45.8 mL), water (30.6 mL), and concentrated sulfuric acid (5.7 mL) is added to the oil, and the mixture is heated to reflux for five hours.[2]

  • Work-up and Isolation: The solvent is removed by evaporation under reduced pressure. The resulting solid is dissolved in chloroform to yield the final product, this compound.[2]

Alternative Synthetic Approaches

Comparison of Synthetic Routes

Due to the limited availability of detailed public data on alternative routes, a comprehensive quantitative comparison is challenging. However, a qualitative comparison can be made based on the described methodologies.

FeatureRoute 1: Malonate Ester SynthesisPotential Alternative: Multi-step from Substituted Aniline
Starting Materials 4-amino-3-chloro-5-(trifluoromethyl)benzoyl chloride, Diethyl malonate, MagnesiumSubstituted aminobenzotrifluoride
Key Reactions Acylation of a malonate ester, Hydrolysis, DecarboxylationHalogenation, Diazotization, Deamination, Grignar reaction, Acylation
Number of Steps Fewer steps from the benzoyl chloridePotentially more steps from a simpler starting material
Reagents Grignard-like reagent formation, strong acidsPotentially hazardous reagents for diazotization and Grignard formation
Reported Yield Data not specified in the provided excerptData not available for the target compound
Purity Data not specified in the provided excerptData not available for the target compound

Logical Workflow for Synthesis Route Selection

The choice of a synthetic route will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The following diagram illustrates a decision-making workflow.

Synthesis Route Selection Workflow for Selecting a Synthetic Route start Start: Define Synthesis Requirements sm_availability Are advanced starting materials (e.g., substituted benzoyl chloride) readily available and cost-effective? start->sm_availability malonate_route Consider Route 1: Malonate Ester Synthesis sm_availability->malonate_route Yes aniline_route Consider Alternative Route: Multi-step from Substituted Aniline sm_availability->aniline_route No scale What is the desired scale of the synthesis? malonate_route->scale aniline_route->scale large_scale Large Scale scale->large_scale small_scale Small/Lab Scale scale->small_scale process_safety Evaluate process safety and handling of hazardous reagents (e.g., diazotization, Grignard) large_scale->process_safety small_scale->process_safety optimization Optimize chosen route for yield, purity, and cost-effectiveness process_safety->optimization

Caption: Decision workflow for selecting a synthetic route for this compound.

References

Safety Operating Guide

Proper Disposal of 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone as a hazardous chemical waste. Segregate it as a halogenated organic compound and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

This guide provides detailed procedures for the safe and compliant disposal of this compound, a halogenated aromatic compound. Adherence to these protocols is crucial to prevent environmental contamination and ensure laboratory safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated chemical fume hood.

Waste Characterization and Segregation

As a chlorinated and fluorinated aromatic compound, this compound must be classified and segregated as halogenated organic waste .[1][2] It is critical to prevent the mixing of halogenated waste with non-halogenated waste streams to ensure proper disposal and to avoid potentially hazardous reactions.

Waste Classification Data
Chemical Name This compound
Waste Category Halogenated Organic Waste[1][2]
Primary Hazards Based on similar compounds, likely harmful if swallowed, causes skin and eye irritation.[3][4]
Incompatible Wastes Non-halogenated organic solvents, strong oxidizing agents, acids, and bases.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final collection.

  • Container Selection :

    • Use a designated, leak-proof, and chemically compatible waste container for halogenated organic compounds.[5][6] The container should have a secure screw-top cap.[5]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound".[1] Include the approximate concentration and quantity.

  • Waste Accumulation :

    • Collect all waste containing this compound, including residual amounts and rinsates from cleaning contaminated glassware, directly into the labeled container.[1]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]

    • Keep the waste container securely capped at all times, except when adding waste.[5][7]

  • Storage :

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[5][6]

    • Ensure the SAA is a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks.

Empty containers that held this compound must also be treated as hazardous waste.

  • Decontamination :

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinseate as halogenated organic waste in your designated waste container.[1][7]

  • Final Disposal :

    • After triple rinsing, deface or remove the original chemical label.[7]

    • Dispose of the clean, empty container according to your institution's guidelines for non-hazardous laboratory glass or plastic.

Request for Waste Pickup

Once the waste container is full or you have no further need to accumulate this type of waste, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1] Follow their specific procedures for requesting a hazardous waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_generation Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Generate Waste: 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone B Characterize as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Label Container: 'Hazardous Waste' 'Halogenated Organic' C->D E Collect Waste & Contaminated Rinsate D->E F Keep Container Securely Capped E->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Waste Stream Complete? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Waste Accumulation H->J No J->E

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information. Your institutional EHS department is the final authority on hazardous waste disposal procedures.

References

Essential Safety and Logistical Information for Handling 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone (CAS No. 97760-76-4).[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. For this compound, a halogenated aromatic ketone, the following PPE is mandatory.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a risk of splashing or aerosol generation.[3]
Hand Protection Chemical-Resistant GlovesPVA or Butyl gloves are recommended for handling ketones and aromatic compounds.[4][5] Nitrile gloves may offer short-term protection but should be checked for compatibility.[3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.
Body Protection Flame-Retardant, Antistatic Protective ClothingA lab coat, buttoned and properly fitted, is essential.[3][6] For larger quantities or increased risk of exposure, a one-piece coverall or a hooded two-piece chemical splash suit is recommended.[7]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH-approved full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2][7] Ensure adequate ventilation, such as working in a chemical fume hood.[8]
Foot Protection Chemical-Resistant BootsClosed-toe shoes are a minimum requirement.[3] For significant handling, steel-toed, chemical-resistant boots are advised.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following workflow outlines the key steps.

G Figure 1: Workflow for Handling this compound cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood aliquot Aliquot Required Amount fume_hood->aliquot experiment Conduct Experiment aliquot->experiment decontaminate Decontaminate Glassware experiment->decontaminate Post-Experiment segregate Segregate Halogenated Waste decontaminate->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Institutional EHS label_waste->dispose

Figure 1: Workflow for Handling this compound
Step-by-Step Guidance:

  • Receipt and Storage :

    • Upon receipt, carefully inspect the container for any signs of damage or leakage.

    • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container should be kept tightly closed.[9]

  • Handling and Use :

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[8]

    • When aliquoting the chemical, use appropriate tools to minimize the risk of spills.

    • During the experiment, keep the fume hood sash at the lowest practical height.

  • Waste Management and Disposal :

    • Decontamination : All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[8]

    • Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[8][10][11] This compound, containing chlorine and fluorine, falls into the halogenated waste category.[12]

    • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.[8]

    • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8] Do not pour this chemical down the drain.[6]

By adhering to these safety protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, fostering a secure and compliant laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the compound as the primary source of information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.